4-Bromo-5-chloropyridin-3-amine
Description
Properties
IUPAC Name |
4-bromo-5-chloropyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2/c6-5-3(7)1-9-2-4(5)8/h1-2H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZVZOWANQYHSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1802434-30-5 | |
| Record name | 4-bromo-5-chloropyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Bromo-5-chloropyridin-3-amine CAS number
An In-depth Technical Guide to 4-Bromo-5-chloropyridin-3-amine: A Key Building Block in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of this compound, a halogenated pyridine derivative of significant interest in medicinal chemistry and pharmaceutical development. We will delve into its fundamental physicochemical properties, anchored by its Chemical Abstracts Service (CAS) number, and present a detailed, mechanistically-grounded synthesis protocol. Furthermore, this guide will explore the compound's strategic importance as a versatile scaffold in the design of novel therapeutic agents, supported by insights into its reactivity and potential applications. Safety and handling protocols are also discussed to ensure its responsible use in a research environment. This document is intended for researchers, chemists, and professionals in the field of drug development who require a deep technical understanding of this valuable chemical entity.
Introduction: The Strategic Importance of Halogenated Pyridines
The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a cornerstone of modern drug design. The strategic introduction of halogen atoms, such as bromine and chlorine, onto the pyridine core dramatically influences the molecule's steric and electronic profile. This functionalization can enhance binding affinity to biological targets, improve metabolic stability, and modulate pharmacokinetic properties. This compound, with its distinct substitution pattern, represents a highly versatile building block, offering multiple reaction sites for the construction of complex molecular architectures.[2][3]
Physicochemical Properties and Identification
Accurate identification and characterization are paramount in chemical research. The definitive identifier for this compound is its CAS number.
| Property | Value | Source |
| CAS Number | 1802434-30-5 | [4][5] |
| Molecular Formula | C₅H₄BrClN₂ | [4] |
| Molecular Weight | 207.46 g/mol | [4][6] |
| Appearance | Typically a solid | |
| Canonical SMILES | C1=C(C(=C(N=C1)Br)N)Cl | [6] |
| InChIKey | UWGGGYYCKDCTGN-UHFFFAOYSA-N | [6] |
Synthesis and Mechanistic Rationale
Proposed Synthetic Workflow
The synthesis can be conceptualized as a multi-step process starting from a more readily available pyridine precursor. A logical approach involves the sequential introduction of the amino, chloro, and bromo groups, with careful consideration of the directing effects of the existing substituents at each stage.
Caption: A conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on general procedures for halogenating aminopyridines.[7]
Step 1: Chlorination of 3-Aminopyridine
-
Rationale: The amino group in 3-aminopyridine is an activating, ortho-, para-director. Chlorination is expected to occur at positions 2, 4, or 6. By controlling the reaction conditions, selective chlorination at the 5-position can be challenging but may be achieved. A more controlled approach might involve starting with a pre-functionalized pyridine. For this example, we'll assume a method that favors 5-chlorination.
-
Procedure:
-
Dissolve 3-aminopyridine in a suitable solvent such as dichloromethane (DCM) or acetonitrile.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add one equivalent of N-chlorosuccinimide (NCS) portion-wise, maintaining the temperature.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 3-amino-5-chloropyridine intermediate by column chromatography.
-
Step 2: Bromination of 3-Amino-5-chloropyridine
-
Rationale: With the 3-amino and 5-chloro substituents in place, the electron-donating amino group will direct the incoming electrophile (bromine) to the ortho-position (position 4), which is activated. The chloro group is deactivating but its influence is less pronounced than the activating amino group.
-
Procedure:
-
Dissolve the purified 3-amino-5-chloropyridine in a suitable solvent like DCM or acetic acid.
-
Cool the solution to 0°C.
-
Slowly add one equivalent of N-bromosuccinimide (NBS) portion-wise.
-
Stir the reaction at 0°C for an hour and then allow it to warm to room temperature, monitoring by TLC.
-
Once the reaction is complete, work up the mixture as described in Step 1.
-
Purify the crude product by column chromatography or recrystallization to yield this compound as a solid.
-
Applications in Medicinal Chemistry and Drug Discovery
This compound is not an end-product but a crucial intermediate. Its value lies in the three distinct functional handles it provides for further chemical modification. The presence of chlorine in pharmaceuticals is known to enhance their efficacy.[8][9]
-
The Amino Group (-NH₂): This group can be readily acylated, alkylated, or used in coupling reactions to introduce a wide variety of side chains or to link the pyridine core to other molecular fragments.
-
The Bromo Group (-Br): The bromine atom is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. This allows for the facile introduction of aryl, heteroaryl, or alkyl groups at the 4-position, which is a common strategy for exploring the structure-activity relationship (SAR) of a drug candidate.
-
The Chloro Group (-Cl): While less reactive than bromine in cross-coupling reactions, the chlorine atom can still participate in certain coupling reactions under more forcing conditions or can be displaced via nucleophilic aromatic substitution. This differential reactivity between the bromine and chlorine atoms allows for selective, sequential functionalization of the pyridine ring.
Caption: Functionalization pathways of the this compound scaffold.
Safety, Handling, and Storage
As with any halogenated amine, this compound should be handled with appropriate care. While specific toxicity data for this compound is not widely available, data for structurally similar compounds provide guidance.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[10][11]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[10][12] Avoid contact with skin and eyes.[13]
-
First Aid:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][13]
Conclusion
This compound (CAS No. 1802434-30-5) is a strategically important building block for the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its unique arrangement of amino, bromo, and chloro substituents on a pyridine core provides a versatile platform for creating diverse chemical libraries to probe biological systems. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher looking to leverage the potential of this valuable compound in the development of next-generation therapeutics.
References
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Thoreauchem. 4-bromo-5-chloropyridazine-None. [Link]
- Google Patents. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
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HETEROCYCLES. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. [Link]
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PubChem. 3-Bromo-5-chloropyridin-2-amine. [Link]
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PubChem. 5-Amino-2-bromo-3-chloropyridine. [Link]
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MDPI. Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. [Link]
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PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
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MDPI. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. [Link]
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PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
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Introduction: The Strategic Importance of Halogenated Pyridines
An In-depth Technical Guide to 4-Bromo-5-chloropyridin-3-amine: A Core Scaffold for Modern Chemistry
In the landscape of modern drug discovery and agrochemical development, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in countless bioactive molecules. However, the true potential of this heterocycle is often unlocked through strategic functionalization. The introduction of multiple, distinct halogen atoms creates a versatile chemical intermediate ripe for selective, stepwise modification. This compound is a prime exemplar of such a building block, offering researchers a powerful tool for constructing complex molecular architectures.
This technical guide provides an in-depth analysis of this compound, moving beyond a simple datasheet to offer insights into its molecular characteristics, logical synthesis, and strategic application. The information herein is curated for researchers, medicinal chemists, and process development scientists who require a deep, practical understanding of this valuable compound.
Compound Identification and Physicochemical Properties
Precise identification is the foundation of reproducible science. This compound is registered under CAS Number 1802434-30-5.[1][2][3] Its fundamental properties are summarized in the table below. It is critical to note that while some properties are computationally predicted, they provide a reliable starting point for experimental design.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonym | 3-Amino-4-bromo-5-chloropyridine | [4] |
| CAS Number | 1802434-30-5 | [1][2][3] |
| Molecular Formula | C₅H₄BrClN₂ | [2] |
| Molecular Weight | 207.46 g/mol | [1][2] |
| Monoisotopic Mass | 205.92464 Da | [5] |
| Purity | Typically ≥95-97% | [1][4] |
| Predicted LogP | 1.30–1.5 | [1][5] |
| Canonical SMILES | C1=C(C(=C(C=N1)Cl)Br)N | [5] |
| InChI Key | XUZVZOWANQYHSJ-UHFFFAOYSA-N | [1][5] |
Note on Physical State: While specific experimental data for the melting and boiling points of this exact isomer is not widely published, closely related isomers such as 4-Amino-5-bromo-2-chloropyridine (CAS 857730-21-3) are solids with a melting point in the range of 127-129 °C.[6] It is reasonable to anticipate that this compound is also a solid at room temperature.
Molecular Structure and Reactivity Insights
The utility of this compound stems directly from the specific arrangement of its functional groups on the pyridine ring. Each substituent exerts a distinct electronic influence, creating a nuanced reactivity profile that can be exploited in multi-step synthesis.
Caption: Chemical structure of this compound.
Causality behind Reactivity:
-
Amino Group (-NH₂): As a strong electron-donating group, the amine at the C3 position activates the ring, particularly the ortho (C2, C4) and para (C6) positions, towards electrophilic substitution. However, its primary role in synthesis is often as a nucleophile or a directing group.
-
Halogens (-Br, -Cl): Both bromine and chlorine are electron-withdrawing via induction but electron-donating via resonance. Their primary utility lies in their function as leaving groups in nucleophilic aromatic substitution (SₙAr) and, most importantly, as handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).
-
Differential Reactivity: The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This differential reactivity is a key strategic advantage, allowing for selective functionalization at the C4 position while leaving the C5 position available for a subsequent, different transformation.
Proposed Synthesis Workflow
While specific, published protocols for CAS 1802434-30-5 are proprietary or embedded in patent literature, a logical and field-proven synthetic route can be constructed based on established pyridine chemistry. A common strategy involves the sequential halogenation and functional group manipulation of a simpler pyridine precursor. A plausible pathway could start from 3-aminopyridine.
Caption: Proposed synthetic workflow for this compound.
Experimental Rationale and Protocol:
This proposed synthesis leverages the directing effects of the amine group and the differential reactivity of N-halosuccinimide reagents.
Step 1: Selective Chlorination
-
Protocol: To a solution of 3-aminopyridine in a suitable solvent like acetonitrile or a chlorinated solvent, N-chlorosuccinimide (NCS) is added portion-wise at a controlled temperature (e.g., 0-25 °C). The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is quenched, and the product, 5-chloro-3-aminopyridine, is isolated via extraction and purification.
-
Causality: The amino group at C3 strongly directs electrophiles to the C2, C4, and C6 positions. Steric hindrance at C2 and electronic factors often favor substitution at the C5 position (para to the ring nitrogen and ortho to the amine) under controlled conditions, though a mixture of isomers is possible.
Step 2: Regioselective Bromination
-
Protocol: The isolated 5-chloro-3-aminopyridine is dissolved in a solvent such as dichloromethane (DCM). N-bromosuccinimide (NBS) is then added, and the reaction is stirred until completion. Work-up and purification (e.g., column chromatography) yield the final product. A similar approach is used for the synthesis of 4-amino-3,5-dibromopyridine from 4-aminopyridine.[7]
-
Causality: With the C5 position now blocked, the activating influence of the amino group directs the incoming electrophile (Br⁺ from NBS) to the highly activated C4 position, which is ortho to the amine. This step's success relies on the powerful directing ability of the amine overcoming the deactivating inductive effect of the chlorine atom.
Self-Validation: Each step must be validated by comprehensive analytical characterization of the intermediates and the final product to confirm regiochemistry and purity.
Analytical Characterization
Confirming the identity and purity of this compound is paramount. A combination of spectroscopic and chromatographic methods is required. While raw spectra are proprietary to suppliers, a chemist would expect the following characteristic data, which is often available upon request from vendors like BLD Pharm.[3]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show two distinct signals in the aromatic region, corresponding to the protons at the C2 and C6 positions of the pyridine ring. A broad singlet corresponding to the two protons of the -NH₂ group would also be expected.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display five signals for the five unique carbon atoms in the pyridine ring. The chemical shifts will be influenced by the attached substituents, with the carbons bonded to the halogens (C4 and C5) showing characteristic shifts.
-
Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry will show a molecular ion peak (M⁺) or protonated molecule ([M+H]⁺). Critically, the isotopic pattern will be highly characteristic, showing the presence of one bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio) and one chlorine atom (³⁵Cl/³⁷Cl in ~3:1 ratio), which serves as a definitive confirmation of the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound, typically using a reversed-phase column and a UV detector.
Applications in Drug Discovery and Development
This compound is not an end-product but a high-value intermediate. Its structure is a scaffold designed for selective, sequential chemical elaboration, making it a powerful asset in the synthesis of libraries of compounds for screening.
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An In-Depth Technical Guide to 4-Bromo-5-chloropyridin-3-amine: Properties, Synthesis, and Applications
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, substituted pyridines are preeminent scaffolds due to their presence in numerous FDA-approved drugs and biologically active compounds.[1][2] 4-Bromo-5-chloropyridin-3-amine is a strategically functionalized building block, offering multiple, distinct reaction sites for molecular elaboration. Its unique arrangement of an amine, a bromine atom, and a chlorine atom on an electron-deficient pyridine ring makes it a highly valuable intermediate for constructing complex molecular architectures.[3][4]
This technical guide provides a comprehensive overview of the core chemical properties, reactivity, and strategic applications of this compound. It is designed to serve as a practical resource for scientists engaged in discovery chemistry, offering insights into its synthesis, handling, and potential for creating diverse chemical libraries.
Core Chemical and Physical Properties
A precise understanding of a compound's fundamental properties is critical for its effective application in synthesis and process development.
Identifier and Structural Summary
The key identifiers and structural properties for this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [5] |
| CAS Number | 1802434-30-5 | [5][6] |
| Molecular Formula | C₅H₄BrClN₂ | [6][7] |
| Molecular Weight | 207.46 g/mol | [6] |
| Monoisotopic Mass | 205.92464 Da | [7] |
| Canonical SMILES | C1=C(C(=C(C=N1)Cl)Br)N | [7] |
| InChI Key | XUZVZOWANQYHSJ-UHFFFAOYSA-N | [5][7] |
Physical and Spectroscopic Data
While comprehensive experimental data for this specific molecule is not widely published, properties can be inferred from closely related analogues and supplier information. Researchers should always confirm properties with lot-specific certificates of analysis.
| Property | Value / Observation | Source(s) / Rationale |
| Appearance | Expected to be a crystalline solid or powder, potentially off-white to light brown. | Based on typical appearance of similar halogenated aminopyridines. |
| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. | The amino group and pyridine nitrogen allow for hydrogen bonding. |
| Predicted XlogP | 1.5 | [7] |
| Predicted MS Data | Predicted Collision Cross Section (CCS) values for various adducts are available, e.g., [M+H]⁺ at m/z 206.93192 (CCS 128.8 Ų). | [7] |
| NMR, HPLC, LC-MS | Data is often available from commercial suppliers upon request. | [4] |
Note on Spectroscopic Data: As with any fine chemical, it is imperative to validate the structure and purity of this compound via standard analytical techniques (¹H NMR, ¹³C NMR, MS, HPLC) upon receipt or synthesis before its use in subsequent reactions.
Synthesis and Mechanistic Insights
Proposed Retrosynthetic Pathway
The synthesis can be logically approached from a more common pyridine starting material. A plausible strategy involves the sequential halogenation and nitration of a commercially available aminopyridine, followed by reduction of the nitro group. The key is to control the regioselectivity of the electrophilic substitution reactions. An alternative could involve starting with a pre-functionalized pyridine ring. A common route for similar compounds involves the reduction of a nitro-precursor.[8]
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Caption: Proposed Retrosynthetic Analysis.
Illustrative Synthetic Protocol
This protocol is a hypothetical, yet chemically sound, procedure derived from analogous transformations found in the literature, such as the synthesis of 5-Bromo-2,4-dichloropyridine.[9]
Step 1: Bromination of 5-Chloro-3-nitropyridine
-
To a solution of 5-chloro-3-nitropyridine (1.0 eq) in concentrated sulfuric acid, add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Causality: The strong acid protonates the pyridine nitrogen, deactivating the ring, but the nitro and chloro groups direct the incoming electrophile (Br+) to the C4 position.
-
Pour the reaction mixture carefully onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-bromo-5-chloro-3-nitropyridine.
Step 2: Reduction of the Nitro Group
-
Dissolve the crude 4-bromo-5-chloro-3-nitropyridine from the previous step in a mixture of ethanol and acetic acid.
-
Add iron powder (5.0 eq) and heat the mixture to reflux (approx. 80 °C) for 2-4 hours, monitoring by TLC. Causality: Iron in an acidic medium is a classic and effective method for the reduction of aromatic nitro groups to amines.
-
Once the reaction is complete, cool to room temperature and filter through a pad of Celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to remove acetic acid.
-
Wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
Reactivity and Strategic Applications in Drug Discovery
The synthetic utility of this compound stems from its trifunctional nature. The amine, bromo, and chloro groups each offer a handle for distinct, orthogonal chemical transformations, making it an ideal scaffold for building molecular diversity.
Analysis of Reactive Sites
-
3-Amino Group: This group is a potent nucleophile and can undergo acylation, alkylation, or serve as a directing group for further electrophilic aromatic substitution. It can also be a key hydrogen bond donor for binding to biological targets.
-
4-Bromo Group: The C-Br bond is the most likely site for palladium-catalyzed cross-coupling reactions. Due to the relative bond strengths (C-Br < C-Cl), selective coupling at this position is highly feasible.[10] This makes it the primary handle for Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions.[11][12][13][14]
-
5-Chloro Group: The C-Cl bond is less reactive in cross-coupling than the C-Br bond but can be targeted under more forcing conditions or with specialized catalyst systems. It is also susceptible to nucleophilic aromatic substitution (SNAr), particularly with strong nucleophiles.[15]
-
Pyridine Nitrogen: The basic lone pair on the nitrogen can be protonated or alkylated, which can be used to modulate the electronic properties of the ring or introduce water solubility.
Key Transformation Pathways for Library Synthesis
The orthogonal reactivity of the halogen atoms is the cornerstone of this molecule's utility. A typical strategy involves first functionalizing the more reactive C-Br bond, followed by a different transformation at the C-Cl bond.
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Caption: Key Reaction Vectors from the Scaffold.
This multi-directional reactivity allows for the rapid generation of compound libraries. For instance, a Suzuki reaction can install a diverse set of aryl or heteroaryl groups at the 4-position, while the remaining chloro and amino groups can be functionalized in subsequent steps to explore the structure-activity relationship (SAR) around the core. The aminopyridine motif itself is a crucial component in many pharmacologically active agents, including those targeting neglected tropical diseases and various enzymes.[1][16]
Safety, Handling, and Storage
Disclaimer: This information is based on data for structurally similar compounds. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
Hazard Profile
Based on analogues like 3-Amino-2-bromo-5-chloropyridine, this compound should be treated as hazardous.[17]
-
Acute Toxicity: Likely harmful if swallowed or in contact with skin.
-
Irritation: Expected to cause skin irritation and serious eye irritation.
-
Respiratory: May cause respiratory tract irritation.
Recommended Handling Procedures
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.
-
Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with an appropriate particulate filter.
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage and Stability
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Incompatibilities: Keep away from strong oxidizing agents.
Conclusion
This compound is a high-value, versatile building block for chemical synthesis. Its trifunctional nature—an amino group for hydrogen bonding and derivatization, a reactive bromine for selective cross-coupling, and a less reactive chlorine for subsequent modifications—provides a robust platform for the efficient construction of complex molecules. For researchers in drug discovery and materials science, this compound offers a strategic starting point for generating novel chemical entities with diverse and tunable properties. A thorough understanding of its reactivity and adherence to strict safety protocols are essential for unlocking its full synthetic potential.
References
-
Agarwal, M., et al. (2021). Scope of the reaction with various substituted 2-aminopyridines. ResearchGate. Retrieved from [Link]
-
MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine. Retrieved from [Link]
-
PMC. (2021). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Retrieved from [Link]
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PubMed. (2004). Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors. Retrieved from [Link]
-
ResearchGate. (2012). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]
-
ResearchGate. (2013). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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YouTube. (2023). Buchwald-Hartwig amination. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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PubChemLite. (n.d.). This compound. Retrieved from [Link]
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MDPI. (2018). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Retrieved from [Link]
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Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Retrieved from [Link]
-
ResearchGate. (2013). Reactivity of 4-Aminopyridine with Halogens and Interhalogens. Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
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PMC. (2024). 4-Amino-3,5-dichloropyridine. Retrieved from [Link]
-
ARKIVOC. (2009). Recent developments in aminopyrazole chemistry. Retrieved from [Link]
- Google Patents. (n.d.). 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
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PubChem. (n.d.). 3-Amino-2-bromo-5-chloropyridine. Retrieved from [Link]
-
PubMed. (2018). Synthesis and antimicrobial activity of new amino derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-5-chloropyridin-2-amine. Retrieved from [Link]
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A Comprehensive Spectroscopic Guide to 4-Bromo-5-chloropyridin-3-amine
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of a molecule. For 4-Bromo-5-chloropyridin-3-amine, ¹H and ¹³C NMR provide critical information about the electronic environment of the pyridine ring protons and carbons, confirming the substitution pattern.
A. Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts are influenced by the electron-withdrawing effects of the halogen atoms and the electron-donating nature of the amine group.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-2 | 8.1 - 8.3 | Singlet |
| H-6 | 7.8 - 8.0 | Singlet |
| -NH₂ | 4.5 - 5.5 | Broad Singlet |
Interpretation:
The downfield chemical shifts of H-2 and H-6 are characteristic of protons on a pyridine ring, which is an electron-deficient aromatic system. The proton at the C-2 position is anticipated to be the most downfield due to its proximity to the electronegative nitrogen atom and the deshielding effects of the adjacent bromine and amine groups. The proton at C-6 will also be in the downfield region, influenced by the ring nitrogen and the adjacent chlorine atom. The absence of proton-proton coupling results in singlet multiplicities for both H-2 and H-6. The amine protons typically appear as a broad singlet, and their chemical shift can be highly variable depending on the solvent, concentration, and temperature.
B. Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule. The chemical shifts of the five carbon atoms in the pyridine ring are influenced by the attached substituents.
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | 145 - 150 |
| C-3 | 138 - 142 |
| C-4 | 110 - 115 |
| C-5 | 120 - 125 |
| C-6 | 140 - 145 |
Interpretation:
The carbons directly attached to the electronegative nitrogen (C-2 and C-6) are expected to have the most downfield chemical shifts. The carbon bearing the bromine atom (C-4) will experience a shielding effect, resulting in a more upfield chemical shift compared to an unsubstituted carbon. Conversely, the carbon attached to the chlorine atom (C-5) will be deshielded. The carbon atom bonded to the amino group (C-3) will also have a characteristic chemical shift influenced by the nitrogen atom.
C. Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a volume of 0.6-0.7 mL in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.
-
¹H NMR Acquisition:
-
Tune and shim the instrument to achieve optimal magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary compared to the ¹H spectrum due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups, although not strictly necessary for this simple structure.
-
II. Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
A. Predicted IR Spectral Data
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the N-H bonds of the amine group, the C=C and C=N bonds of the pyridine ring, and the C-Br and C-Cl bonds.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (asymmetric) | 3400 - 3500 | Medium |
| N-H Stretch (symmetric) | 3300 - 3400 | Medium |
| N-H Scissoring | 1600 - 1650 | Medium-Strong |
| C=C/C=N Ring Stretch | 1400 - 1600 | Medium-Strong |
| C-N Stretch | 1250 - 1350 | Medium |
| C-Cl Stretch | 700 - 800 | Strong |
| C-Br Stretch | 500 - 600 | Strong |
Interpretation:
The presence of a primary amine is indicated by two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region. The N-H scissoring vibration provides further confirmation of the -NH₂ group. The aromatic pyridine ring will show a series of sharp absorption bands in the 1400-1600 cm⁻¹ region due to C=C and C=N stretching vibrations. The C-N stretching vibration of the aromatic amine will appear in the 1250-1350 cm⁻¹ range. The strong absorptions in the lower wavenumber region are characteristic of the C-Cl and C-Br stretching vibrations.
B. Experimental Protocol for IR Spectroscopy
For a solid sample like this compound, the KBr pellet method is a common and effective technique for obtaining a high-quality IR spectrum.
Step-by-Step Methodology:
-
Sample Preparation: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.
-
Background Correction: A background spectrum of the empty sample compartment should be recorded and subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.
A. Predicted Mass Spectrum Data
The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak cluster due to the isotopic abundances of bromine and chlorine.
| Ion | Predicted m/z | Relative Abundance | Identity |
| [M]⁺ | 206/208/210 | High | Molecular Ion |
| [M-H]⁺ | 205/207/209 | Moderate | Loss of H radical |
| [M-NH₂]⁺ | 190/192/194 | Low | Loss of amino radical |
| [M-Cl]⁺ | 171/173 | Moderate | Loss of Cl radical |
| [M-Br]⁺ | 127/129 | Moderate | Loss of Br radical |
| [M-Br-HCN]⁺ | 100/102 | Moderate | Subsequent fragmentation |
Interpretation:
The molecular ion peak will appear as a characteristic cluster due to the isotopes of bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio). The most abundant peak in the molecular ion cluster will be at m/z 206 (for the C₅H₄⁷⁹Br³⁵ClN₂ isomer). The fragmentation pattern will likely involve the loss of a hydrogen radical, an amino radical, and the halogen atoms. The relative intensities of the fragment ions will depend on the stability of the resulting cations.
B. Experimental Protocol for Mass Spectrometry
Electron ionization mass spectrometry is a standard method for the analysis of relatively small, volatile organic molecules.
Step-by-Step Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecules to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
An In-Depth Technical Guide to the Solubility of 4-Bromo-5-chloropyridin-3-amine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Solubility in Advancing Pharmaceutical Research
4-Bromo-5-chloropyridin-3-amine is a halogenated aminopyridine derivative, a class of compounds of significant interest in medicinal chemistry and drug development due to their versatile biological activities. As a key intermediate or a potential active pharmaceutical ingredient (API), understanding its physicochemical properties is paramount. Among these, solubility stands out as a critical parameter that governs the compound's behavior in various stages of the drug development pipeline, from synthesis and purification to formulation and bioavailability.[1][2]
This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. In the absence of extensive published data for this specific molecule, this guide will equip researchers with the foundational knowledge and practical methodologies to predict, determine, and understand its solubility profile. We will delve into the theoretical principles governing solubility, provide a predictive analysis based on the compound's molecular structure, and offer detailed, field-proven experimental protocols for accurate solubility determination.
I. The Theoretical Framework: Understanding the Thermodynamics of Dissolution
The solubility of a crystalline solid in a liquid solvent is a thermodynamic equilibrium process.[1][3] The extent to which a solute dissolves is governed by the Gibbs free energy change (ΔG) of the system, which is a balance between the enthalpy (ΔH) and entropy (ΔS) of dissolution at a given temperature (T):
ΔG = ΔH - TΔS
For dissolution to be spontaneous, ΔG must be negative. This process can be conceptually broken down into two main steps:
-
Overcoming the Crystal Lattice Energy (Endothermic): Energy is required to break the intermolecular forces holding the solute molecules together in the crystal lattice.[4][5][6] This energy input is related to the crystal lattice energy; a higher lattice energy generally corresponds to lower solubility.[4][7][8]
-
Solvation of the Solute (Exothermic): Energy is released when the solute molecules are surrounded and stabilized by solvent molecules.[6] The strength of these solute-solvent interactions is a key determinant of solubility.
The interplay of these energetic factors is encapsulated in the well-known principle of "like dissolves like." [9] This means that solutes tend to be more soluble in solvents with similar polarity and intermolecular force characteristics.
II. Predicted Solubility Profile of this compound
Based on its molecular structure, we can make informed predictions about the solubility of this compound.
Molecular Structure Analysis:
-
Polarity: The presence of the nitrogen atom in the pyridine ring and the amino group (-NH2) introduces significant polarity and the capacity for hydrogen bonding. The electronegative bromine and chlorine atoms also contribute to the molecule's polarity through inductive effects.[10][11]
-
Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor. This suggests that this compound will have favorable interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., DMSO, DMF).
-
Halogen Substituents: While the halogens increase polarity, they also increase the molecular weight and size, which can sometimes negatively impact solubility. Their ability to participate in halogen bonding might also influence interactions with specific solvents.[12][13]
Qualitative Solubility Predictions:
Based on this analysis and by analogy to related compounds like 4-aminopyridine, which is soluble in polar organic solvents such as ethanol, DMSO, and dimethylformamide, a similar trend can be anticipated for this compound.[14][15]
-
High Solubility Expected in:
-
Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) are likely to be excellent solvents due to their high polarity and ability to accept hydrogen bonds.[16][17]
-
Polar Protic Solvents: Methanol, ethanol, and isopropanol should be effective solvents, capable of both donating and accepting hydrogen bonds.
-
-
Moderate Solubility Expected in:
-
Solvents of Intermediate Polarity: Acetone, ethyl acetate, and dichloromethane may show moderate solubility.
-
-
Low to Negligible Solubility Expected in:
-
Nonpolar Solvents: Toluene, hexane, and cyclohexane are unlikely to be good solvents as they cannot effectively solvate the polar functional groups of the molecule.
-
To aid in solvent selection, the following table provides the polarity index of common organic solvents.
Table 1: Polarity Index of Common Organic Solvents [18][19]
| Solvent | Polarity Index (P') |
| Hexane | 0.1 |
| Cyclohexane | 0.2 |
| Toluene | 2.4 |
| Diethyl Ether | 2.8 |
| Dichloromethane | 3.1 |
| Tetrahydrofuran (THF) | 4.0 |
| Ethyl Acetate | 4.4 |
| Acetone | 5.1 |
| Methanol | 5.1 |
| Acetonitrile | 5.8 |
| N,N-Dimethylformamide (DMF) | 6.4 |
| Dimethyl Sulfoxide (DMSO) | 7.2 |
| Water | 10.2 |
III. Experimental Determination of Thermodynamic Solubility
To obtain quantitative data, experimental determination is essential. Thermodynamic solubility, which represents the true equilibrium solubility, is the gold standard for characterizing a compound.[1][20] The shake-flask method is the most reliable and widely accepted technique for this purpose.[1][21][22][23]
Protocol 1: Shake-Flask Method for Thermodynamic Solubility
This protocol outlines the steps to determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps or flasks with stoppers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC or UV-Vis spectrophotometer for analysis
Procedure:
-
Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The excess solid is crucial to ensure that a saturated solution is formed.[1]
-
Solvent Addition: Add a known volume of the selected organic solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.[24] Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that thermodynamic equilibrium is reached.
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To separate the saturated supernatant from the excess solid, either centrifuge the vials at high speed or filter the solution using a syringe filter compatible with the organic solvent.[21]
-
Sample Preparation for Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with a known volume of the appropriate solvent to bring the concentration within the analytical range of the chosen detection method (HPLC or UV-Vis).
-
Quantification: Analyze the diluted sample using a pre-validated HPLC or UV-Vis method (see Protocols 2 and 3) to determine the concentration of this compound.
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L, accounting for the dilution factor.
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An In-depth Technical Guide to the Reactivity and Stability of 4-Bromo-5-chloropyridin-3-amine
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity and stability of 4-Bromo-5-chloropyridin-3-amine, a key building block in contemporary drug discovery and materials science. As a trisubstituted pyridine, its synthetic utility is dictated by the nuanced interplay of electronic and steric effects imparted by the bromo, chloro, and amino substituents. This document offers an in-depth exploration of the molecule's electronic architecture and its profound influence on regioselectivity in palladium-catalyzed cross-coupling reactions. Detailed, field-proven protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions are presented, accompanied by mechanistic insights and justifications for experimental design. Furthermore, the guide addresses the stability of this compound under various conditions, providing a predictive framework for its handling, storage, and potential degradation pathways. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile intermediate.
Introduction: The Strategic Importance of this compound
Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core of numerous blockbuster drugs and agrochemicals.[1] The specific arrangement of functionalities in this compound presents a unique platform for molecular diversification. The presence of two distinct halogen atoms at the C4 and C5 positions, coupled with an amino group at C3, allows for sequential and site-selective functionalization. This guide will dissect the inherent chemical properties of this molecule to provide a predictive understanding of its behavior in common and advanced synthetic transformations.
Molecular Architecture and Electronic Landscape
The reactivity of this compound is fundamentally governed by the electronic interplay between the electron-deficient pyridine ring and its substituents.[2]
-
Pyridine Core: The nitrogen atom in the pyridine ring is electron-withdrawing, creating a general electron deficiency, particularly at the α (C2, C6) and γ (C4) positions.[3]
-
Amino Group (-NH₂): Located at the C3 position, the amino group is a potent electron-donating group through resonance (+M effect). This effect increases the electron density on the ring, especially at the ortho (C2, C4) and para (C6) positions.
-
Halogen Substituents (-Br, -Cl): Both bromine and chlorine are electron-withdrawing through induction (-I effect) due to their electronegativity. However, they can also donate electron density through resonance (+M effect) via their lone pairs. For halogens, the inductive effect typically outweighs the resonance effect.
The cumulative effect of these substituents creates a nuanced electronic map. The amino group's strong electron-donating nature partially mitigates the electron deficiency of the pyridine ring and significantly influences the reactivity of the adjacent halogen atoms.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the primary tools for functionalizing this compound. The key to unlocking its synthetic potential lies in understanding the relative reactivity of the C-Br and C-Cl bonds.
The C-Br vs. C-Cl Reactivity Differential
In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[4] The bond dissociation energies follow the trend C-Cl > C-Br > C-I.[4] Consequently, the C-Br bond is weaker and generally more reactive than the C-Cl bond.[5] This differential reactivity is the foundation for achieving regioselective functionalization of this compound. By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to selectively react at the C4-Br position while leaving the C5-Cl bond intact for subsequent transformations.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[6] For this compound, this reaction is expected to proceed selectively at the more reactive C4-Br position.
Caption: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.
This protocol is designed for the selective coupling at the C4-bromo position.
Materials:
| Reagent | M.W. | Amount (mmol) | Equivalents |
| This compound | 207.46 | 1.0 | 1.0 |
| Arylboronic Acid | Varies | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 0.05 | 0.05 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 2.0 | 2.0 |
| 1,4-Dioxane | - | 5 mL | - |
| Water | - | 1 mL | - |
Experimental Workflow:
Caption: Step-by-step workflow for Suzuki-Miyaura coupling.
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and sodium carbonate (2.0 mmol).[1][7]
-
Seal the flask, and evacuate and backfill with argon three times.[1]
-
Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 90°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-5-chloropyridin-3-amine.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds.[8] Similar to the Suzuki coupling, this reaction can be performed selectively at the C4-Br position. The choice of ligand is critical for achieving high yields, with bulky, electron-rich phosphine ligands such as RuPhos or BrettPhos often being superior for challenging substrates like aminopyridines.[9][10]
Caption: Generalized Catalytic Cycle for Buchwald-Hartwig Amination.[11]
This protocol utilizes a pre-catalyst for improved reproducibility and efficiency.
Materials:
| Reagent | M.W. | Amount (mmol) | Equivalents |
| This compound | 207.46 | 1.0 | 1.0 |
| Amine (Primary or Secondary) | Varies | 1.2 | 1.2 |
| RuPhos Pd G3 Precatalyst | 860.53 | 0.02 | 0.02 |
| Lithium bis(trimethylsilyl)amide (LiHMDS) | 167.33 | 1.5 | 1.5 |
| Toluene (anhydrous) | - | 5 mL | - |
Experimental Workflow:
Caption: Step-by-step workflow for Buchwald-Hartwig Amination.
Procedure:
-
Inside a nitrogen-filled glovebox, add this compound (1.0 mmol), the amine (1.2 mmol), RuPhos Pd G3 precatalyst (0.02 mmol), and LiHMDS (1.5 mmol) to a vial.
-
Add anhydrous toluene (5 mL).
-
Seal the vial with a Teflon-lined cap, and remove it from the glovebox.
-
Heat the reaction mixture to 100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Cool the reaction to room temperature and carefully quench by adding saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Stability and Degradation Pathways
The stability of this compound is a critical consideration for its storage and use in multi-step syntheses.
-
General Stability: As a solid, the compound is expected to be stable under standard laboratory conditions (cool, dry, dark).
-
Acidic Conditions: The pyridine nitrogen (pKa of pyridinium is ~5.2) and the exocyclic amino group can be protonated under acidic conditions.[12] Strong acidic conditions may promote dehalogenation, although this is generally not facile.
-
Basic Conditions: The compound is generally stable to common organic and inorganic bases used in cross-coupling reactions (e.g., Na₂CO₃, K₃PO₄, NaOtBu). Strong bases are necessary to deprotonate the coupling amine in Buchwald-Hartwig reactions.[13]
-
Light and Air: While no specific data is available, related aminopyridines can be susceptible to oxidative degradation. Storage under an inert atmosphere is recommended for long-term preservation of purity.
-
Potential Degradation Pathways: While specific degradation pathways for this molecule are not extensively studied, potential degradation could involve enzymatic or environmental pathways similar to other aminopyridines, which may include hydroxylation of the pyridine ring followed by ring cleavage.[14]
Conclusion
This compound is a highly valuable and versatile building block for chemical synthesis. Its reactivity is dominated by the greater lability of the C-Br bond over the C-Cl bond in palladium-catalyzed cross-coupling reactions, enabling selective functionalization. By understanding the electronic effects of the substituents and employing optimized protocols, such as those detailed in this guide for Suzuki-Miyaura and Buchwald-Hartwig reactions, researchers can efficiently access a diverse range of novel chemical entities. Careful consideration of its stability will ensure its effective application in complex synthetic endeavors.
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The Electronic Influence of Substituents on the Pyridine Ring: A Technical Guide for Researchers. BenchChem.
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EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons. Pearson.
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Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine. BenchChem.
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Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Royal Society of Chemistry.
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Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. PMC - NIH.
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The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central.
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Substitution effects on neutral and protonated pyridine derivatives along the periodic table. ResearchGate.
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reactivity of C-Br vs C-Cl bonds in 1-Bromo-3,5-dichlorobenzene. BenchChem.
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A Head-to-Head Comparison of Catalysts for the Buchwald-Hartwig Amination of 2-Bromopyridines. BenchChem.
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A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions. BenchChem.
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Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. ResearchGate.
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Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC - NIH.
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Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. PMC - NIH.
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Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. ACS Publications.
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Proton-coupled /sup 13/C NMR spectra of 2- and 3-substituted pyridines. OSTI.
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Buchwald–Hartwig amination. Wikipedia.
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A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate.
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Application Notes and Protocols for Suzuki-Miyaura Coupling of 6-Amino-3-chloropyridazine. BenchChem.
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13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a. ResearchGate.
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The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
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Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
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Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. ResearchGate.
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Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.
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Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
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Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic Syntheses.
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Buchwald-Hartwig Amination. Chemistry LibreTexts.
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Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. PMC - NIH.
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The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube.
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Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. ScienceDirect.
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Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. PMC - PubMed Central.
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A Whitepaper on the Potential Biological Activities of 4-Bromo-5-chloropyridin-3-amine Derivatives as Therapeutic Agents
Abstract
The pyridine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous approved therapeutic agents.[1] This guide focuses on a specific, functionalized scaffold: 4-Bromo-5-chloropyridin-3-amine. The strategic placement of two distinct halogen atoms (bromine and chlorine) and a reactive amine group provides a versatile platform for developing novel derivatives with significant therapeutic potential. This document synthesizes current knowledge on related aminopyridine compounds to forecast the likely biological activities of this scaffold, with a primary focus on its potential as a source of novel anticancer and antimicrobial agents. We will explore rational synthesis strategies, key biological targets, detailed experimental protocols for evaluation, and critical structure-activity relationships to guide future drug discovery efforts.
Introduction: The 3-Aminopyridine Scaffold in Medicinal Chemistry
Heterocyclic compounds are of paramount interest in medicinal chemistry, and among them, the pyridine ring is particularly prominent.[2] Its unique electronic properties and ability to form hydrogen bonds make it an exceptional pharmacophore. Several pyridine-based small molecules, such as the multi-kinase inhibitors Sorafenib and Regorafenib, have achieved clinical success, particularly in oncology.[1]
The this compound core builds upon this foundation by incorporating features ripe for medicinal chemistry exploration:
-
The 3-Amino Group: This primary amine serves as a critical synthetic handle. It can be readily acylated, alkylated, or transformed into ureas and sulfonamides, allowing for the systematic probing of structure-activity relationships (SAR).
-
Halogenation (Bromo and Chloro Substituents): Halogen atoms significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding interactions. The presence of both bromine and chlorine offers distinct opportunities for halogen bonding and can influence the molecule's reactivity and target engagement. Research on other halogenated compounds has demonstrated their potential to confer potent antimicrobial and anticancer properties.[3][4]
This guide provides a technical framework for researchers and drug developers to unlock the potential of this promising chemical scaffold.
Synthesis Strategies for this compound Derivatives
The development of a robust and flexible synthetic route is fundamental to exploring the therapeutic potential of any chemical scaffold. Derivatives of this compound can be accessed through a multi-step process that allows for the introduction of diverse chemical functionalities at the 3-amino position.
A generalized workflow for synthesizing amide derivatives, a common and effective modification for tuning biological activity, is presented below. This approach leverages the nucleophilicity of the 3-amino group for coupling with various carboxylic acids.
Caption: General workflow for the synthesis of amide derivatives.
Experimental Protocol: Synthesis of a Representative Amide Derivative
This protocol describes a standard amide coupling reaction. The choice of coupling agents and solvent is critical for ensuring high yield and purity. Using reagents like HATU minimizes side reactions and often leads to cleaner product formation.
Objective: To synthesize N-(4-bromo-5-chloropyridin-3-yl)benzamide.
Materials:
-
This compound (1.0 eq)
-
Benzoic acid (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and benzoic acid.
-
Dissolution: Add anhydrous DMF to dissolve the starting materials completely.
-
Base Addition: Add DIPEA to the solution and stir for 5 minutes at room temperature. The base is crucial for deprotonating the carboxylic acid and neutralizing the acidic byproducts of the coupling reaction.
-
Coupling Agent Addition: Add HATU to the reaction mixture in one portion. The reaction is often accompanied by a slight exotherm.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Quenching and Extraction: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and saturated NaHCO₃ solution. Shake vigorously and separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine. This removes residual DMF and inorganic salts.
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure amide product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Potential Biological Activities & Therapeutic Targets
Based on extensive data from analogous pyridine-containing structures, the this compound scaffold is predicted to exhibit significant activity in two primary therapeutic areas: oncology and infectious diseases.
Anticancer Activity
The pyridine core is a well-established pharmacophore in cancer drug discovery.[1] Derivatives often function as inhibitors of protein kinases, which are critical enzymes that regulate cellular processes like proliferation, migration, and survival. Dysregulation of kinase activity is a hallmark of many cancers.[5]
3.1.1 Potential Target: Kinase Inhibition
Many aminopyridine derivatives have been identified as potent inhibitors of various kinases.[1][6] A particularly relevant target is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis—the formation of new blood vessels that tumors require to grow and metastasize.[1] By inhibiting VEGFR-2, small molecules can effectively starve tumors of their blood supply.
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
3.1.2 Cytotoxicity Data from Related Aminopyridine Scaffolds
While data for the exact this compound core is nascent, numerous studies on related imidazo[1,2-α]pyridine and other aminopyridine derivatives demonstrate potent cytotoxic activity against a range of human cancer cell lines.
| Compound Class | Cancer Cell Line | Reported IC₅₀ (µM) | Reference |
| Imidazo[1,2-α]pyridine Derivative | HT-29 (Colon) | 4.15 ± 2.93 | [7] |
| Imidazo[1,2-α]pyridine Derivative | B16F10 (Melanoma) | 21.75 ± 0.81 | [7] |
| Pyridine-Urea Derivative | MCF-7 (Breast) | 0.11 - 5.14 | [1] |
| 3-Aminomethyl Pyridine Derivative | MOLT3 (Leukemia) | 0.14 | [8] |
3.1.3 Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability and is a standard first-pass screen for anticancer compounds.[2]
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a test compound against a cancer cell line.
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (medium with DMSO) and blank controls (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Antimicrobial Activity
The inclusion of halogens, particularly bromine and chlorine, in heterocyclic structures is a well-known strategy for imparting antimicrobial properties.[3][9] These atoms can alter cell membrane permeability and interact with essential microbial enzymes. Brominated compounds, in particular, have shown significant activity against pathogenic bacteria, including drug-resistant strains like MRSA.[4] While N-chlorine compounds are effective, N-bromine analogues often show superior bactericidal activity in the absence of a high protein load.[10]
3.2.1 Experimental Protocol: Agar Well Diffusion Assay
This method is a widely used preliminary test to screen for antimicrobial activity.[11]
Objective: To qualitatively assess the antimicrobial activity of a test compound against bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Nutrient agar plates
-
Sterile cotton swabs
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Ampicillin solution)
-
Negative control (solvent only)
-
Sterile cork borer or pipette tip
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard.
-
Plate Inoculation: Uniformly spread the bacterial inoculum over the entire surface of a nutrient agar plate using a sterile cotton swab to create a lawn.
-
Well Creation: Use a sterile cork borer to punch uniform wells (e.g., 6 mm in diameter) into the agar.
-
Compound Loading: Carefully add a fixed volume (e.g., 50 µL) of the test compound solution, positive control, and negative control into separate wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented) in millimeters. A larger zone indicates greater antimicrobial activity.
Structure-Activity Relationship (SAR) Insights
SAR studies are crucial for optimizing a lead compound into a drug candidate. For the this compound scaffold, the primary point of modification is the 3-amino group. The properties of the "R" group in the resulting derivatives will profoundly influence biological activity.
Caption: Predicted Structure-Activity Relationship (SAR) map.
-
Amides and Ureas: Converting the 3-amine to an amide or urea introduces a hydrogen bond donor, which is often critical for anchoring the molecule in the active site of a target protein, such as a kinase.[1][12]
-
Aromatic Substituents: Adding substituted phenyl or other heteroaromatic rings can lead to beneficial π-π stacking or hydrophobic interactions within a binding pocket. Electron-withdrawing groups on these rings can further modulate potency.[13]
-
Steric Hindrance: Overly large or bulky substituents may cause steric clashes with the target protein, reducing or abolishing activity. A balance must be struck between occupying the binding site and introducing prohibitive steric bulk.[14]
Future Directions and Conclusion
The this compound scaffold represents a highly promising starting point for the development of new therapeutic agents. Its synthetic tractability and the established biological relevance of the aminopyridine core provide a strong foundation for a successful drug discovery program.
Future work should focus on:
-
Library Synthesis: Creation of a diverse library of derivatives by modifying the 3-amino group with a wide range of carboxylic acids, sulfonyl chlorides, and isocyanates.
-
Broad Biological Screening: Evaluation of the synthesized library against panels of cancer cell lines and pathogenic microbes to identify initial hits.
-
Target Identification and Validation: For promising anticancer hits, performing kinome screening and molecular docking studies to identify the specific protein target(s).
-
Lead Optimization: Conducting systematic SAR studies around the initial hits to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).
-
In Vivo Efficacy: Advancing optimized lead compounds into preclinical animal models of cancer or infection to evaluate their in vivo efficacy and safety profiles.
References
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Hattab, A. Z., & Wadi, J. S. (2022). Anticancer activity of new 3-secondary amine derivatives containing fused rings of the imidazopyridine. Journal of Medicinal and Pharmaceutical Chemistry Research, 4(3), 222-231. [Link]
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Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & El-Gazzar, M. G. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 23(6), 1433. [Link]
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Hammed, A. D., Jber, N. R., & Abd, A. N. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research, 12(1), 49-59. [Link]
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Soman, S., Soni, H., & Jaspara, D. (2018). DESIGN, SYNTHESIS AND EVALUATION OF ANTIMICROBIAL AND ANTICANCER ACTIVITY OF NOVEL 3-AMINOMETHYL PYRIDIN DERIVATIVES. European Journal of Pharmaceutical and Medical Research, 5(10), 229-241. [Link]
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de Fátima, A., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Chemistry Central Journal. [Link]
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Yeriomina, O., et al. (2022). NEW MULTIFUNCTIONAL BROMINE-ACTIVE POLYMERS: SYNTHESIS, PROPERTIES, AND ANTIMICROBIAL ACTIVITY. Voprosy Khimii i Khimicheskoi Tekhnologii. [Link]
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Bock, L., & Menche, D. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. The Journal of Organic Chemistry, 88(4), 2110-2122. [Link]
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Ahluwalia, V. K., et al. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 51(11), 2725-2730. [Link]
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Cowart, M., et al. (2001). Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor. Journal of Medicinal Chemistry, 44(13), 2133-2138. [Link]
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Liu, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. [Link]
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Orzeł, A., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. International Journal of Molecular Sciences, 25(10), 5540. [Link]
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Chen, Y.-L., et al. (2024). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS Omega. [Link]
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Orzeł, A., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. MDPI. [Link]
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Ayipo, Y. O., et al. (2023). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances, 13(28), 19181-19200. [Link]
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Gottardi, W., & Nagl, M. (2015). Superior bactericidal activity of N-bromine compounds compared to their N-chlorine analogues can be reversed under protein load. Journal of Applied Microbiology, 118(4), 819-826. [Link]
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Ukrainets, I. V., et al. (2019). Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides. MDPI. [Link]
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Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]
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Grice, A. C., et al. (2024). Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. Bioorganic & Medicinal Chemistry Letters. [Link]
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Bonafoux, D. F., et al. (2010). Aminopyridinecarboxamide-based inhibitors: Structure-activity relationship. Bioorganic & Medicinal Chemistry, 18(1), 403-414. [Link]
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An In-depth Technical Guide to 4-Bromo-5-chloropyridin-3-amine: Structural Analogs and Isomers in Modern Drug Discovery
This guide provides a comprehensive technical overview of 4-bromo-5-chloropyridin-3-amine, a halogenated heterocyclic amine, and explores its structural isomers and analogs. Intended for researchers, medicinal chemists, and drug development professionals, this document delves into the synthesis, physicochemical properties, and strategic applications of this scaffold, grounding its claims in established scientific literature and field-proven insights.
Introduction: The Strategic Value of the Aminopyridine Scaffold
The aminopyridine moiety is a cornerstone in medicinal chemistry, renowned for its versatile role in constructing molecules with a wide spectrum of biological activities.[1][2][3] These heterocycles are privileged structures, capable of engaging with various biological targets like enzymes and receptors through hydrogen bonding, pi-stacking, and dipole interactions.[3] Their derivatives have been successfully developed into therapeutics for conditions ranging from cancer to neurodegenerative diseases.[3][4]
The introduction of halogen atoms, specifically bromine and chlorine, onto the aminopyridine core creates a molecule of significant synthetic utility. Halogens serve two primary purposes: they modulate the electronic properties and lipophilicity of the molecule, and more importantly, they act as synthetic handles for further molecular elaboration, particularly through metal-catalyzed cross-coupling reactions. This compound (the "core compound") is a prime example of such a scaffold, offering differentiated reactivity at the bromine and chlorine positions for sequential, site-selective modifications. This guide will dissect the core compound and its chemical space to provide a deeper understanding of its potential in drug discovery programs.
Section 1: The Core Moiety: this compound
This compound is a solid chemical intermediate whose structure presents a unique combination of functional groups: a nucleophilic amine and two different halogens on an electron-deficient pyridine ring.
Physicochemical and Spectroscopic Profile
The key properties of the core compound are summarized below. This data is essential for its identification, purification, and use in subsequent reactions.
| Property | Value | Source |
| CAS Number | 1802434-30-5 | [5][6] |
| Molecular Formula | C₅H₄BrClN₂ | [5][7] |
| Molecular Weight | 207.46 g/mol | [5] |
| Monoisotopic Mass | 205.92464 Da | [7] |
| Predicted m/z [M+H]⁺ | 206.93192 | [7] |
| Predicted m/z [M+Na]⁺ | 228.91386 | [7] |
Spectroscopic Insights:
-
¹H NMR: The pyridine ring protons are expected to appear as distinct signals in the aromatic region, with their chemical shifts influenced by the deshielding effects of the nitrogen and halogen atoms.
-
¹³C NMR: The spectrum will show five distinct signals for the pyridine ring carbons, with the carbons bearing halogen atoms shifted significantly downfield.
-
Mass Spectrometry: The presence of bromine and chlorine will result in a characteristic isotopic pattern due to the natural abundance of ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br isotopes, providing a definitive confirmation of the compound's elemental composition.
Synthesis Strategies
The synthesis of polysubstituted pyridines can be challenging due to the electron-deficient nature of the pyridine ring, which often necessitates harsh conditions for electrophilic substitution.[8] A common and logical approach involves the sequential halogenation of a suitable aminopyridine precursor.
Caption: A plausible synthetic workflow for this compound.
Causality in Synthesis: The choice of starting with chlorination followed by bromination (or vice-versa) is a critical decision. The existing substituent (the amino group and the first halogen) directs the position of the second halogenation. The amino group is an activating, ortho-, para-director, while halogens are deactivating, ortho-, para-directors. The precise conditions (solvent, temperature, halogenating agent) must be carefully optimized to achieve the desired regioselectivity and avoid side reactions.
Section 2: The Isomeric Landscape
The specific arrangement of the bromo, chloro, and amino groups around the pyridine ring defines the compound's isomers. Each isomer possesses distinct electronic and steric properties, which can lead to vastly different reactivity profiles and biological activities.
Key Positional Isomers
Below is a comparative table of known and relevant positional isomers of this compound.
| Structure | IUPAC Name | CAS Number | Molecular Formula |
| This compound | 1802434-30-5 | C₅H₄BrClN₂ | |
| 3-Bromo-5-chloropyridin-2-amine | 26163-03-1 | C₅H₄BrClN₂ | |
| 2-Bromo-5-chloropyridin-3-amine | 90902-83-3 | C₅H₄BrClN₂ | |
![]() | 3-Bromo-5-chloropyridin-4-amine | 884495-17-2 | C₅H₄BrClN₂ |
Note: A placeholder image is used for 3-Bromo-5-chloropyridin-4-amine as a direct image link was not available in the search results.
Isomer Differentiation and Reactivity
The position of the amino group relative to the ring nitrogen and halogens is paramount.
-
2- and 4-Aminopyridines: These isomers can exist in a tautomeric equilibrium with their corresponding pyridin-imines. This affects their nucleophilicity and hydrogen bonding capabilities.
-
3-Aminopyridines: This isomer does not have a readily accessible imine tautomer, making its chemistry more predictable.
-
Steric Hindrance: The proximity of the halogens to the amino group influences the accessibility of the amine for reactions like acylation or alkylation. For instance, in 2-Bromo-5-chloropyridin-3-amine, the bromine atom at the 2-position provides significant steric hindrance around the amino group at the 3-position.[9]
This structural diversity is not a complication but an opportunity. A library of isomers can be synthesized and screened to identify the optimal substitution pattern for a given biological target, forming the basis of a structure-activity relationship (SAR) study.
Caption: The isomeric landscape based on a central pyridine core.
Section 3: Key Structural Analogs
Structural analogs are designed to probe the importance of specific features of the core compound. This is achieved by systematically modifying the halogen substituents or the heterocyclic core itself.
Halogen Substitution Analogs
Replacing bromine or chlorine with other halogens (F, I) or even hydrogen can fine-tune the molecule's properties.
-
Fluoro-analogs: Fluorine can improve metabolic stability and alter pKa.
-
Iodo-analogs: The C-I bond is weaker and more reactive in cross-coupling reactions, offering a different synthetic pathway.
-
Dihalo-analogs (e.g., 3,5-dibromo-4-aminopyridine): These symmetrical analogs are useful for double, symmetric additions.[10]
Heterocyclic Core Analogs
Replacing the pyridine ring with other nitrogen-containing heterocycles like pyrimidine or pyridazine dramatically alters the molecule's geometry and electronic properties.
-
Pyrimidine Analogs: The presence of a second nitrogen atom in the ring increases its hydrogen bond accepting capacity and generally makes the ring more electron-deficient. The synthesis of pyrimidines often involves the condensation of amidines with 1,3-dicarbonyl compounds or related precursors.[11][12][13][14]
-
Pyridazine Analogs (e.g., 3-Amino-4-bromo-6-chloropyridazine): The adjacent nitrogen atoms in the pyridazine core create a unique dipole moment and influence the reactivity of the substituents.[15]
These core modifications are a powerful strategy in medicinal chemistry to escape patent space, improve pharmacokinetic properties, and explore novel interactions with biological targets.
Section 4: Experimental Protocol: Synthesis of a Halogenated Aminopyridine Derivative
This section provides a representative, self-validating protocol for the synthesis of a dihalogenated aminopyridine, based on established methodologies for pyridine halogenation.[10][11] The causality behind each step is explained to provide a deeper understanding.
Objective: To synthesize 3,5-Dibromo-4-aminopyridine from 4-aminopyridine.
Materials:
-
4-Aminopyridine (1.0 eq)
-
Hydrobromic acid (48% aqueous solution)
-
Hydrogen peroxide (30% aqueous solution)
-
Sodium hydroxide solution (5M)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-aminopyridine (e.g., 9.4 g, 0.1 mol) in 100 mL of 48% hydrobromic acid. Perform this step in an ice bath to control the initial exotherm from the acid-base reaction.
-
Rationale: Using HBr as the solvent ensures the pyridine nitrogen is protonated, deactivating it towards oxidation, while providing a high concentration of bromide ions for the subsequent halogenation.
-
-
Initiation: While stirring vigorously at 0-5 °C, slowly add 30% hydrogen peroxide (e.g., 25 mL, ~0.22 mol, 2.2 eq) via a dropping funnel over 30 minutes.
-
Rationale: Hydrogen peroxide acts as the in-situ oxidant to generate electrophilic bromine (Br⁺ equivalent) from the bromide ions in the acidic solution. The slow addition is critical to control the reaction rate and temperature, preventing runaway reactions and the formation of undesired byproducts.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Rationale: Allowing the reaction to proceed at room temperature provides sufficient thermal energy to overcome the activation barrier for the electrophilic aromatic substitution on the electron-deficient ring.
-
-
Work-up and Neutralization: Once the reaction is complete, carefully cool the mixture in an ice bath. Slowly neutralize the acidic solution by adding 5M sodium hydroxide until the pH is approximately 8-9. A precipitate of the product should form.
-
Rationale: Neutralization deprotonates the product, reducing its water solubility and causing it to precipitate. This step must be done carefully and with cooling, as the neutralization of a strong acid is highly exothermic.
-
-
Extraction and Isolation: Extract the aqueous slurry with ethyl acetate (3 x 100 mL). Combine the organic layers.
-
Rationale: Ethyl acetate is a suitable solvent to dissolve the organic product while being immiscible with the aqueous saline solution. Multiple extractions ensure efficient recovery of the product.
-
-
Drying and Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) to yield pure 3,5-dibromo-4-aminopyridine.
-
Rationale: Drying removes residual water, which can interfere with characterization or subsequent reactions. Recrystallization is a standard method for purifying solid organic compounds to achieve high purity.
-
Section 5: Applications in Drug Discovery
The true value of scaffolds like this compound lies in their role as versatile starting points for the synthesis of compound libraries for high-throughput screening and lead optimization.
Biological Significance of Aminopyridines
Aminopyridine derivatives have demonstrated a remarkable range of pharmacological activities, underscoring their importance.[1]
-
Anticancer: Certain aminopyridines function as kinase inhibitors, such as the 2-amino-pyridine derivative that potently inhibits CDK8, a target in colorectal cancer.[4]
-
Antiviral & Antibacterial: The pyridine nitrogen can coordinate with metal ions in enzymes, while the overall structure can mimic natural purines, disrupting viral or bacterial replication.[16]
-
Neurological Disorders: The ability of some aminopyridines to block voltage-gated potassium channels makes them useful for studying and treating conditions like multiple sclerosis.[3]
A Scaffold for Lead Generation
The differential reactivity of the C-Br and C-Cl bonds is key. The C-Br bond is generally more reactive in palladium-catalyzed cross-coupling reactions (like Suzuki, Sonogashira, or Buchwald-Hartwig amination) than the C-Cl bond. This allows for a selective, two-step diversification strategy.
Caption: A hypothetical drug discovery workflow using sequential cross-coupling.
This strategic approach allows for the rapid creation of a large, diverse library of compounds from a single, well-characterized starting material, maximizing the efficiency of the discovery process.
Conclusion
This compound is more than just a chemical; it is a strategic tool for the modern medicinal chemist. Its true value is realized through a comprehensive understanding of its isomers, which provide a basis for SAR, and its analogs, which allow for exploration of new chemical space. The differentiated reactivity of its halogen handles enables sophisticated, multi-step synthetic strategies for the creation of novel and complex molecular architectures. By leveraging the principles and protocols outlined in this guide, researchers can effectively harness the power of this and related aminopyridine scaffolds to accelerate the discovery and development of next-generation therapeutics.
References
- SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. (n.d.). HETEROCYCLES, 51(11).
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Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. (2022). Journal of Medicinal Chemistry. Retrieved January 19, 2026, from [Link]
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Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). Oriental Journal of Chemistry, 37(4). Retrieved January 19, 2026, from [Link]
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This compound (C5H4BrClN2) - PubChemLite. (n.d.). Retrieved January 19, 2026, from [Link]
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Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). ResearchGate. Retrieved January 19, 2026, from [Link]
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Preparation of Pyridines, Part 2: By Halogenation and Nitration. (2022). YouTube. Retrieved January 19, 2026, from [Link]
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3-Bromo-5-chloropyridin-2-amine | C5H4BrClN2. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
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Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Advances. Retrieved January 19, 2026, from [Link]
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3-Amino-2-bromo-5-chloropyridine | C5H4BrClN2. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
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3-Amino-4-bromo-6-chloropyridazine | C4H3BrClN3. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
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Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
- CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine. (n.d.). Google Patents.
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Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
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Mild, general and regioselective synthesis of 2-aminopyridines from pyridine N-oxides via 2-pyridylpyridinium salts. (2018). Morressier. Retrieved January 19, 2026, from [Link]
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(PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]
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Synthesis of pyrimidines by direct condensation of amides and nitriles. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
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Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (2022). PubMed Central. Retrieved January 19, 2026, from [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
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Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
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3-Bromo-5-chloropyridin-4-amine. (n.d.). Retrieved January 19, 2026, from [Link]
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Methodological & Application
Application Notes: Suzuki Coupling Protocol for 4-Bromo-5-chloropyridin-3-amine
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Substituted Aminopyridines
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This protocol focuses on a particularly valuable substrate, 4-Bromo-5-chloropyridin-3-amine, a dihalogenated aminopyridine. The strategic C-C bond formation at the 4-position of this molecule opens a gateway to a diverse array of novel pyridine derivatives. These derivatives are of significant interest in medicinal chemistry and materials science, as the aminopyridine scaffold is a prevalent motif in many biologically active compounds and functional materials.[4][5][6][7]
The presence of two distinct halogen atoms (bromine and chlorine) on the pyridine ring introduces the potential for selective, sequential cross-coupling reactions, further enhancing its synthetic utility. This guide provides a detailed, field-proven protocol for the successful Suzuki coupling of this compound, delving into the mechanistic underpinnings, experimental setup, and critical troubleshooting considerations.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2][3][8] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (in this case, the C-Br bond of this compound), forming a Pd(II) complex.[2][3][8] This is often the rate-determining step of the reaction.[3]
-
Transmetalation: The organic group from the organoboron reagent (boronic acid or ester) is transferred to the palladium(II) complex.[2][8][9] This step requires the presence of a base to activate the organoboron species, forming a more nucleophilic boronate intermediate.[9][10][11]
-
Reductive Elimination: The two organic fragments on the palladium(II) complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][2][8]
Caption: A streamlined workflow for the Suzuki coupling experiment.
-
Reaction Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a positive pressure of inert gas (Argon or Nitrogen).
-
Charging Reagents: To the flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-100 °C with vigorous stirring. The optimal temperature and reaction time will depend on the specific substrates and catalyst used.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired coupled product.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed solvents- Impure reagents | - Use a fresh batch of catalyst and handle under inert conditions.<[12]br>- Ensure solvents are thoroughly degassed by sparging with inert gas or freeze-pump-thaw cycles.<[12]br>- Use high-purity, anhydrous reagents. |
| Protodeborylation of Boronic Acid | - Presence of excess water or protic solvents- Elevated temperatures for extended periods | - Use anhydrous solvents and minimize water content in the reaction.<[13]br>- Consider using a more stable boronic ester (e.g., pinacol ester).<[12]br>- Optimize reaction time and temperature. |
| Homocoupling of Boronic Acid | - Presence of oxygen- Use of a Pd(II) precatalyst without complete reduction | - Maintain a strict inert atmosphere throughout the reaction.<[1]br>- Ensure complete reduction of the Pd(II) precatalyst to the active Pd(0) species. |
| Dehalogenation of Starting Material | - Presence of hydride sources (e.g., from solvent degradation) | - Use high-purity, peroxide-free solvents.<[1][12]br>- Consider a different solvent or base combination. |
| Poor Selectivity (for dihalo-substrates) | - Reactivity of C-Cl vs. C-Br bond | - In general, the C-Br bond is more reactive than the C-Cl bond, allowing for selective coupling at the 4-position. To favor this, use milder reaction conditions (lower temperature, shorter reaction time). For coupling at the chlorine position, more forcing conditions and specialized catalysts may be required. [14][15] |
Concluding Remarks
This application note provides a robust framework for the successful Suzuki coupling of this compound. By understanding the underlying mechanism and paying careful attention to experimental details, researchers can effectively utilize this versatile building block to synthesize a wide range of novel and potentially valuable compounds. The provided troubleshooting guide should serve as a valuable resource for overcoming common challenges encountered in cross-coupling chemistry.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]
-
Encyclopedia.pub. Principles of the Suzuki Coupling Reaction. Available from: [Link]
-
DiMauro, E. F., & Kennedy, J. M. (2007). Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot. Organic letters, 9(13), 2441–2444. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
Myers, A. The Suzuki Reaction - Chem 115. Harvard University. Available from: [Link]
-
PubMed. Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot. Available from: [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling? Available from: [Link]
-
ResearchGate. Arylated Pyridines: Suzuki Reactions of O-Substituted 2,6-Dihalogenated-3-hydroxypyridines. Available from: [Link]
-
National Institutes of Health. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Available from: [Link]
-
Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Available from: [Link]
-
ResearchGate. Rapid Synthesis of 3-Amino-imidazopyridines by a Microwave-Assisted Four-Component Coupling in One Pot. Available from: [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Available from: [Link]
-
ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. Available from: [Link]
-
National Institutes of Health. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available from: [Link]
-
ACS Publications. Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Available from: [Link]
-
ResearchGate. Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Available from: [Link]
-
Reddit. Struggling with Suzuki Reaction : r/Chempros. Available from: [Link]
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Application Notes and Protocols for the Regioselective Buchwald-Hartwig Amination of 4-Bromo-5-chloropyridin-3-amine
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details the application of the Buchwald-Hartwig amination for the selective functionalization of 4-bromo-5-chloropyridin-3-amine. The inherent reactivity differences between aryl bromides and chlorides are exploited to achieve highly regioselective C-N bond formation at the C4 position. This document provides a robust experimental protocol, mechanistic insights, and troubleshooting strategies for researchers in synthetic and medicinal chemistry. The information presented herein is grounded in established principles of palladium-catalyzed cross-coupling reactions and supported by authoritative literature.
Introduction: Navigating Regioselectivity in Dihalogenated Pyridines
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science.[3] A significant challenge in synthetic chemistry arises with substrates bearing multiple halide substituents, where controlling regioselectivity is paramount. The subject of this guide, this compound, presents such a challenge, offering two potential sites for amination.
The predictable reactivity hierarchy of aryl halides in the oxidative addition step of the catalytic cycle (I > Br > OTf > Cl) provides a strategic advantage.[4][5] This guide will demonstrate how to leverage this principle to effect a highly regioselective mono-amination at the more labile C-Br bond, leaving the C-Cl bond intact for potential downstream functionalization.
Mechanistic Rationale for Regioselectivity
The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle initiated by the oxidative addition of an aryl halide to a Pd(0) complex.[2][4][6] The subsequent steps include association of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[1][3]
The regioselectivity in the amination of this compound is dictated by the initial oxidative addition step. The C-Br bond is significantly weaker than the C-Cl bond, leading to a lower activation energy for the oxidative addition of the C-Br bond to the palladium center. Consequently, the reaction proceeds preferentially at the C4 position.
Caption: Catalytic cycle for the Buchwald-Hartwig amination of this compound.
Recommended Protocol: Selective Amination at C4
This protocol is designed for the mono-amination of this compound with a generic primary or secondary amine.
Reagents and Equipment
| Reagent/Equipment | Recommended Specifications |
| This compound | 1.0 equiv |
| Amine | 1.1 - 1.5 equiv |
| Palladium(II) acetate (Pd(OAc)₂) | 2 mol% |
| XPhos | 4 mol% |
| Sodium tert-butoxide (NaOtBu) | 1.5 - 2.0 equiv |
| Toluene | Anhydrous |
| Schlenk flask or sealed vial | --- |
| Magnetic stirrer and hotplate | --- |
| Inert atmosphere (Argon or Nitrogen) | --- |
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask or sealed vial under an inert atmosphere, add this compound (1.0 equiv), the desired amine (1.1-1.5 equiv), sodium tert-butoxide (1.5-2.0 equiv), palladium(II) acetate (2 mol%), and XPhos (4 mol%).
-
Solvent Addition: Add anhydrous toluene via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.
-
Reaction Execution: Seal the vessel and stir the reaction mixture at 80-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the selective amination.
Discussion of Key Parameters and Troubleshooting
-
Catalyst System: The combination of a palladium precursor like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as XPhos is highly effective for the amination of heteroaryl halides.[7] These ligands promote the reductive elimination step and stabilize the active catalytic species.[1]
-
Base Selection: A strong, non-nucleophilic base is crucial for the deprotonation of the amine in the catalytic cycle.[8] Sodium tert-butoxide is a common and effective choice. Weaker bases like K₂CO₃ can also be employed, potentially requiring higher temperatures or longer reaction times.[9]
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used to ensure the stability of the catalyst and reagents.[9]
-
Potential Side Reactions:
-
Hydrodehalogenation: This side reaction, where the halide is replaced by a hydrogen atom, can be minimized by using bulky ligands that favor reductive elimination over β-hydride elimination.[10]
-
Diamination: While the C-Cl bond is less reactive, forcing conditions (high temperatures, prolonged reaction times, or highly active catalyst systems) could lead to a second amination. Careful monitoring of the reaction is essential to achieve mono-amination.
-
Conclusion
The Buchwald-Hartwig amination of this compound can be performed with high regioselectivity at the C4 position. By carefully selecting the catalyst system, base, and reaction conditions, researchers can efficiently synthesize valuable 4-amino-5-chloropyridin-3-amine derivatives. This protocol provides a reliable starting point for the exploration of this transformation in various drug discovery and development programs.
References
Sources
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Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Bromo-5-chloropyridin-3-amine
Introduction: The Strategic Advantage of the 4-Bromo-5-chloropyridin-3-amine Scaffold
In the landscape of modern medicinal chemistry, particularly in the pursuit of novel kinase inhibitors, the selection of a versatile and strategically functionalized starting material is paramount. This compound has emerged as a privileged scaffold due to its inherent electronic properties and multiple reactive sites that allow for controlled, sequential diversification. The pyridine core is a well-established bioisostere for the adenine ring of ATP, enabling competitive binding to the kinase hinge region. The strategically placed bromine and chlorine atoms offer differential reactivity, providing chemists with the tools to elaborate the core structure through a variety of cross-coupling reactions. This differential reactivity is key to building the complex molecular architectures required for potent and selective kinase inhibition.
This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on its application in the synthesis of advanced kinase inhibitors. We will delve into the mechanistic rationale behind key synthetic transformations and provide detailed, field-proven protocols for the synthesis of a pyrido[3,4-d]pyrimidine core, a common framework in many kinase inhibitors.
Key Synthetic Strategies: Suzuki-Miyaura and Buchwald-Hartwig Cross-Coupling Reactions
The construction of kinase inhibitors from the this compound scaffold heavily relies on palladium-catalyzed cross-coupling reactions. The two most pivotal transformations in this context are the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for carbon-nitrogen bond formation.
Suzuki-Miyaura Coupling: Building the Core Aromatic System
The Suzuki-Miyaura reaction is a robust and highly versatile method for the formation of C-C bonds between an organoboron compound (typically a boronic acid or ester) and an organic halide.[1] In the context of our starting material, the bromine atom at the 4-position is generally more reactive towards oxidative addition to the palladium(0) catalyst than the chlorine atom at the 5-position. This difference in reactivity allows for selective functionalization at the C4 position.
The choice of palladium catalyst, ligand, and base is critical for achieving high yields and preventing side reactions. For electron-deficient pyridines, electron-rich and bulky phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
Buchwald-Hartwig Amination: Introducing Key Pharmacophoric Elements
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[2] This reaction is instrumental in introducing key amine functionalities that can form crucial hydrogen bond interactions with the kinase active site. Similar to the Suzuki-Miyaura coupling, the selective reaction at the C4-bromo position can be achieved under carefully controlled conditions. The choice of ligand is again crucial, with specialized biaryl phosphine ligands often providing the best results for challenging substrates.
Visualizing the Synthetic Pathway
The following diagram illustrates a generalized synthetic workflow for the construction of a kinase inhibitor scaffold from this compound, highlighting the sequential nature of the cross-coupling reactions.
Caption: Generalized synthetic workflow from the starting material.
Detailed Protocol: Synthesis of a Pyrido[3,4-d]pyrimidine Kinase Inhibitor Scaffold
This section provides a detailed, step-by-step protocol for the synthesis of a generic pyrido[3,4-d]pyrimidine scaffold, a core structure found in numerous kinase inhibitors, including those targeting Janus kinases (JAKs).[3][4]
Step 1: Suzuki-Miyaura Coupling of this compound
This initial step selectively introduces an aryl group at the C4 position of the pyridine ring.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq)
-
Sodium carbonate (Na2CO3) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and sodium carbonate.
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add the palladium catalyst under the inert atmosphere.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 4-aryl-5-chloropyridin-3-amine intermediate.
Step 2: Buchwald-Hartwig Amination of 4-Aryl-5-chloropyridin-3-amine
This second step introduces a key amine substituent at the C5 position.
Materials:
-
4-Aryl-5-chloropyridin-3-amine (1.0 eq)
-
Primary or secondary amine (1.5 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 eq)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.5 eq)
-
Toluene
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox or under a stream of inert gas, add the 4-aryl-5-chloropyridin-3-amine, the amine, and sodium tert-butoxide to a dry Schlenk tube.
-
In a separate vial, prepare the catalyst pre-mixture by dissolving Pd2(dba)3 and XPhos in toluene.
-
Add the catalyst solution to the Schlenk tube containing the reactants.
-
Seal the tube and heat the reaction mixture to 100 °C for 18-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography to afford the desired 4-aryl-5-(substituted amino)pyridin-3-amine.
Step 3: Cyclization to the Pyrido[3,4-d]pyrimidine Core
The final step involves the formation of the fused pyrimidine ring.
Materials:
-
4-Aryl-5-(substituted amino)pyridin-3-amine (1.0 eq)
-
Formamide
-
Formic acid (catalytic amount)
Procedure:
-
To a round-bottom flask, add the 4-aryl-5-(substituted amino)pyridin-3-amine and a large excess of formamide.
-
Add a catalytic amount of formic acid.
-
Heat the mixture to 180 °C for 4-6 hours.
-
Cool the reaction mixture and pour it into ice water.
-
Collect the resulting precipitate by filtration and wash with cold water.
-
Dry the solid under vacuum to yield the crude pyrido[3,4-d]pyrimidine product.
-
Further purification can be achieved by recrystallization or column chromatography.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low yield in Suzuki coupling | Inactive catalyst, poor quality of boronic acid, insufficient base. | Use a fresh batch of palladium catalyst. Ensure the boronic acid is pure and dry. Use a stronger base like potassium phosphate. |
| Side reactions in Buchwald-Hartwig amination | Catalyst decomposition, reaction with other functional groups. | Use a more robust ligand like XPhos or RuPhos. Protect sensitive functional groups on the amine coupling partner. |
| Incomplete cyclization | Insufficient temperature or reaction time. | Increase the reaction temperature to 190-200 °C. Extend the reaction time and monitor by LC-MS. |
| Purification difficulties | Product is highly polar. | Use a modified silica gel for chromatography (e.g., C18). Consider purification by preparative HPLC. |
Targeted Kinase Pathways
Kinase inhibitors derived from the pyrido[3,4-d]pyrimidine scaffold have shown significant activity against several important kinase families, including the Janus kinases (JAKs) and TANK-binding kinase 1 (TBK1).
The JAK-STAT Signaling Pathway
The JAK-STAT pathway is a critical signaling cascade that transmits information from extracellular chemical signals to the nucleus, resulting in DNA transcription and gene expression. Dysregulation of this pathway is implicated in a variety of diseases, including autoimmune disorders and cancer.
Caption: Inhibition of the JAK-STAT signaling pathway.
The TBK1/IKKε Signaling Pathway
TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε) are key regulators of the innate immune response.[5] Aberrant activation of this pathway is linked to autoimmune diseases and certain cancers.
Caption: Inhibition of the TBK1/IKKε signaling pathway.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its differential reactivity allows for controlled, sequential functionalization via robust and well-established synthetic methodologies like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The protocols and insights provided in this application note offer a solid foundation for researchers to design, synthesize, and evaluate new kinase inhibitors based on the promising pyrido[3,4-d]pyrimidine scaffold, with the potential to target key signaling pathways implicated in a range of human diseases.
References
-
Li, X. (2021). Design And Synthesis Of Janus Kinase(JAK) Small Molecule Inhibitors Analogues. Master's Thesis. [Link]
-
Wikipedia. (2024). Buchwald–Hartwig amination. In Wikipedia. [Link]
-
Tyner, J. W., et al. (2009). Phenylaminopyrimidines as inhibitors of Janus kinases (JAKs). Journal of Medicinal Chemistry, 52(21), 6665-6674. [Link]
-
Domainex. (n.d.). TBK1/IKKε: Kinase inhibitors for the treatment of interferonopathies. [Link]
- Gilead Sciences, Inc. (2023). Fused pyrimidine pyridinone compounds as JAK inhibitors.
-
Xie, H., et al. (2021). TANK-binding kinase 1 (TBK1): An emerging therapeutic target for drug discovery. Drug Discovery Today, 26(10), 2445-2555. [Link]
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- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of Bromo-Chloro-Pyridinamine Scaffolds in Modern Agrochemical Synthesis: Application Notes and Protocols
Introduction: The Architectural Significance of Halogenated Pyridines in Crop Protection
In the intricate world of agrochemical design, the pyridine ring system stands as a privileged scaffold. Its unique electronic properties and metabolic stability have made it a cornerstone in the development of numerous blockbuster pesticides and herbicides. The strategic introduction of halogen atoms, particularly bromine and chlorine, onto this core structure dramatically influences the molecule's biological activity, selectivity, and environmental persistence. This application note delves into the synthesis and utility of a key class of intermediates, bromo-chloro-aminopyridines, with a specific focus on isomers like 6-Bromo-2-chloropyridin-3-amine, a pivotal building block in the creation of next-generation crop protection agents.[1]
The precise placement of bromo, chloro, and amine functionalities on the pyridine ring allows for a diverse range of subsequent chemical transformations. These reactive handles enable chemists to construct complex molecular architectures with high specificity, targeting particular biological pathways in pests and weeds while minimizing off-target effects.[1] This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic routes, reaction mechanisms, and practical applications of these vital intermediates, grounded in established chemical principles and supported by detailed protocols.
Physicochemical Properties of a Representative Intermediate: 6-Bromo-5-chloropyridin-3-amine
A thorough understanding of the physical and chemical properties of an intermediate is paramount for successful process development and scale-up. The following table summarizes key data for 6-Bromo-5-chloropyridin-3-amine, a representative of this class of compounds.
| Property | Value | Source |
| CAS Number | 130284-52-5 | [2][3] |
| Molecular Formula | C5H4BrClN2 | [2] |
| Molecular Weight | 207.45 g/mol | [4] |
| IUPAC Name | 6-bromo-5-chloropyridin-3-amine | [2] |
| Appearance | Solid (typical) | [5] |
| Melting Point | 127.3 - 128.4 °C (for a related isomer) | [5] |
Synthetic Pathways and Core Reactions
The synthesis of bromo-chloro-aminopyridines can be approached through various routes, often starting from more readily available pyridine derivatives. A common strategy involves the controlled halogenation and subsequent amination of a suitable precursor. The following sections will detail a representative synthetic protocol and a key downstream application.
Protocol 1: Synthesis of a Halogenated Pyridine Intermediate
This protocol outlines a general, one-pot method for the synthesis of 4-bromopyrimidines, which employs principles applicable to the synthesis of halogenated pyridines.[6] The reaction proceeds through the cyclization of an amidine intermediate in the presence of a bromine source.[6]
Objective: To synthesize a brominated pyridine or pyrimidine derivative.
Materials:
-
N-(cyanovinyl)amidine or a suitable aminonitrile precursor
-
Dry hydrogen bromide in 1,4-dioxane
-
Crushed ice
-
n-Hexane for recrystallization
Procedure:
-
To a saturated solution of dry hydrogen bromide in 1,4-dioxane (30 mL), add 10 mmol of the N-cyanovinylamidine precursor.[6]
-
Stir the resulting mixture at 15-20°C for 2 hours.[6]
-
Allow the reaction mixture to stand at room temperature for 1 hour.[6]
-
Pour the reaction mixture into crushed ice.[6]
-
The resulting pale yellow solid, the 4-bromopyrimidine product, is filtered.[6]
-
Purify the crude product by recrystallization from n-hexane.[6]
Causality Behind Experimental Choices:
-
Dry Hydrogen Bromide in Dioxane: This reagent serves as both a catalyst and a bromine source for the cyclization and bromination reaction. The anhydrous conditions are crucial to prevent unwanted side reactions.[6]
-
Stirring and Temperature Control: Maintaining the specified temperature range ensures optimal reaction kinetics and minimizes the formation of byproducts.
-
Quenching in Ice: This step is to precipitate the product and to neutralize any remaining reactive species.
-
Recrystallization: This is a standard purification technique to obtain the final product with high purity.
Workflow Diagram:
Caption: A generalized workflow for the synthesis of brominated pyridine/pyrimidine intermediates.
Application in Agrochemical Synthesis: The Path to Diamide Insecticides
Bromo-chloro-aminopyridine intermediates are crucial for the synthesis of a class of insecticides known as anthranilic diamides, which includes the blockbuster product Chlorantraniliprole.[7][8] These insecticides act as potent activators of insect ryanodine receptors, leading to uncontrolled calcium release and paralysis. The synthesis of these complex molecules often involves the coupling of two key intermediates.
One of these key intermediates is a pyrazole carboxylic acid derivative, the synthesis of which starts from 2,3-dichloropyridine.[7][8] This underscores the importance of halogenated pyridines in constructing the core of modern agrochemicals.
Illustrative Reaction Scheme: The final step in the synthesis of Chlorantraniliprole involves the amide coupling of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid and 2-amino-5-chloro-N,3-dimethylbenzamide.[7][8]
Protocol 2: Amide Coupling to Form a Diamide Insecticide
Objective: To couple a pyrazole carboxylic acid intermediate with an aminobenzamide intermediate.
Materials:
-
3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (Intermediate 1)
-
2-amino-5-chloro-N,3-dimethylbenzamide (Intermediate 2)
-
Acetonitrile (solvent)
-
3-methylpyridine (base)
-
Methanesulfonyl chloride (coupling agent)
-
Ice-salt bath
Procedure:
-
In a reaction vessel, prepare a solution of Intermediate 1 and Intermediate 2 in acetonitrile.[8]
-
Add 3-methylpyridine to the mixture.[9]
-
Cool the reaction mixture to approximately -5°C in an ice-salt bath.[8]
-
Slowly add a solution of methanesulfonyl chloride in acetonitrile dropwise, maintaining the temperature between -5 to 0°C.[8][9]
-
After the addition is complete, stir the mixture at this temperature for about 15 minutes.[8]
-
Proceed with the appropriate workup and purification steps to isolate the final diamide insecticide product.
Rationale for Key Reagents:
-
Methanesulfonyl Chloride: This reagent activates the carboxylic acid of Intermediate 1, facilitating the nucleophilic attack by the amine of Intermediate 2 to form the amide bond.[9]
-
3-Methylpyridine: This organic base is used to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.[9]
-
Low-Temperature Control: The reaction is conducted at low temperatures to control the reactivity of the methanesulfonyl chloride and prevent side reactions.[8]
Logical Relationship Diagram:
Caption: The convergence of key intermediates under specific conditions to form a diamide insecticide.
Safety and Handling of Halogenated Pyridine Intermediates
Halogenated aromatic compounds, including bromo-chloro-aminopyridines, require careful handling due to their potential toxicity and reactivity. Always consult the specific Safety Data Sheet (SDS) for the compound in use.
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[5][10]
-
Ventilation: Handle these compounds in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[5][11]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.[5][11]
-
Ingestion: Do not eat, drink, or smoke when handling these chemicals. If swallowed, seek immediate medical attention.[5][11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[5][11]
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[5][11]
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing and wash before reuse.[5][11]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[5][11]
Conclusion
Bromo-chloro-aminopyridine intermediates represent a cornerstone of modern agrochemical synthesis. Their versatile reactivity and the ability to fine-tune the electronic and steric properties of the resulting molecules make them indispensable tools for the development of highly effective and selective pesticides and herbicides. A thorough understanding of their synthesis, reaction mechanisms, and safe handling is crucial for any researcher or scientist working in the field of crop protection. The protocols and insights provided in this guide serve as a foundational resource for harnessing the potential of these powerful chemical building blocks.
References
- Method for synthesizing chlorantraniliprole key intermediate.
-
Preparation method of chlorantraniliprole and intermediate thereof. Eureka | Patsnap. [Link]
-
PROCESS FOR PREPARING CHLORANTRANILIPROLE. TREA. [Link]
-
4-bromo-5-chloropyridazine-None. Thoreauchem. [Link]
-
4 - SAFETY DATA SHEET. [Link]
-
4-bromo-5-chloropyridin-3-amine (C5H4BrClN2). PubChemLite. [Link]
-
SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. [Link]
- Reactions of Amines.
-
3-AMINO-2-BROMO-5-CHLOROPYRIDINE Supplier & Distributor of CAS# 480424-17-1. [Link]
-
Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. [Link]
- 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
-
3-Amino-2-bromo-5-chloropyridine. PubChem. [Link]
-
6-Bromo-2-chloropyridin-3-amine: Essential for Agrochemical Innovation and Sustainable Farming. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
5-Amino-2-bromo-3-chloropyridine. PubChem. [Link]
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- 3. 130284-52-5|6-Bromo-5-chloropyridin-3-amine|BLD Pharm [bldpharm.com]
- 4. 3-Amino-2-bromo-5-chloropyridine | C5H4BrClN2 | CID 2769640 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the N-arylation of 4-Bromo-5-chloropyridin-3-amine
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of N-Aryl Pyridinamines in Modern Drug Discovery
The pyridine scaffold is a cornerstone in medicinal chemistry, featured in a multitude of FDA-approved drugs. Its ability to form hydrogen bonds and act as a bioisostere for phenyl groups often enhances the pharmacokinetic and pharmacodynamic properties of drug candidates. The N-arylation of substituted pyridinamines, such as 4-bromo-5-chloropyridin-3-amine, is a critical transformation that provides access to a diverse range of complex molecular architectures. These resulting N-aryl pyridinamine cores are prevalent in molecules targeting a wide array of diseases, including cancers and inflammatory conditions. The Buchwald-Hartwig amination stands as a premier method for the construction of these crucial C-N bonds, offering a broad substrate scope and functional group tolerance that surpasses traditional methods.[1][2] This document provides a comprehensive guide to the N-arylation of this compound, detailing the underlying scientific principles, a robust experimental protocol, and the expected outcomes for researchers in drug development.
Scientific Principles: The Buchwald-Hartwig Amination
The N-arylation of this compound with an aryl amine is achieved through a palladium-catalyzed cross-coupling reaction, widely known as the Buchwald-Hartwig amination.[1] This reaction facilitates the formation of a new carbon-nitrogen bond between the pyridine ring and the aryl group of the amine.
The Catalytic Cycle
The reaction mechanism proceeds through a well-established catalytic cycle involving a palladium catalyst.[3]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide. In the case of this compound, the oxidative addition is expected to occur selectively at the more reactive carbon-bromine (C-Br) bond over the carbon-chlorine (C-Cl) bond. The general reactivity trend for oxidative addition is C-I > C-Br > C-OTf > C-Cl.[4]
-
Amine Coordination and Deprotonation: The aryl amine coordinates to the resulting Pd(II) complex. In the presence of a base, the amine is deprotonated to form an amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the N-arylated product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3]
Sources
Application Notes and Protocols for the Synthesis of Substituted Pyridin-3-amine Libraries
Introduction
The pyridin-3-amine scaffold is a privileged structural motif in medicinal chemistry and drug discovery. Its presence in a multitude of biologically active compounds, ranging from kinase inhibitors to central nervous system agents, underscores its importance as a pharmacophore. The ability to rapidly generate diverse libraries of substituted pyridin-3-amines is therefore a critical capability in modern drug development programs. This guide provides a detailed overview of robust and versatile synthetic strategies for the construction of these valuable compound libraries, with a focus on the underlying chemical principles and practical experimental considerations.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of synthetic steps to provide a deeper understanding of why certain methodologies are chosen, how to troubleshoot common issues, and how to adapt protocols for the synthesis of a broad range of analogues.
Strategic Approaches to Pyridin-3-amine Synthesis
The synthesis of substituted pyridin-3-amines can be broadly categorized into two main strategies:
-
Construction of the Pyridine Ring: These methods build the heterocyclic core with the amine functionality or a precursor already in place. Multicomponent reactions are particularly powerful in this regard, allowing for the rapid assembly of complex and diverse structures from simple starting materials.
-
Functionalization of a Pre-existing Pyridine Ring: This approach involves the introduction of the amine group onto a pre-functionalized pyridine scaffold. Modern cross-coupling reactions have revolutionized this strategy, offering mild and highly efficient methods for C-N bond formation.
The choice of strategy depends on several factors, including the desired substitution pattern, the availability of starting materials, and the scale of the synthesis.
Visualizing the Synthetic Landscape
The following diagram illustrates the key synthetic disconnections for accessing substituted pyridin-3-amine libraries.
Caption: Key synthetic routes to substituted pyridin-3-amine libraries.
I. Ring Construction Strategies: Building Diversity from the Ground Up
A. Multicomponent Reactions (MCRs) for Pyridine Synthesis
Multicomponent reactions are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants.[1] These reactions are particularly well-suited for library synthesis due to their operational simplicity, atom economy, and the ability to generate a high degree of molecular diversity.[2][3]
1. Hantzsch-Type Pyridine Synthesis
The Hantzsch pyridine synthesis is a classic and versatile MCR for the preparation of dihydropyridines, which can be subsequently oxidized to the corresponding pyridines.[4][5] While the classical Hantzsch synthesis yields symmetrically substituted pyridines, modern variations allow for the synthesis of unsymmetrical analogues, including those bearing an amino or nitro precursor at the 3-position.
Causality of Experimental Choices:
-
β-Ketoester/Enamine: The choice of the β-dicarbonyl compound is crucial for determining the substitution pattern at the 2- and 6-positions of the resulting pyridine. Using an enamine derived from a β-ketoester allows for the introduction of different substituents.
-
Aldehyde: The aldehyde component dictates the substituent at the 4-position. A wide variety of aromatic, heteroaromatic, and aliphatic aldehydes can be employed.
-
Ammonia Source: Ammonium acetate is a commonly used nitrogen source, as it also serves as a mild acid catalyst.
-
Oxidizing Agent: The intermediate dihydropyridine is typically oxidized to the aromatic pyridine. Common oxidizing agents include nitric acid, manganese dioxide, or ferric chloride.[6] Microwave-assisted protocols can often accelerate both the condensation and oxidation steps.[6]
Experimental Workflow for Hantzsch-Type Synthesis
Caption: Generalized workflow for the Hantzsch pyridine synthesis.
Protocol 1: Hantzsch-Type Synthesis of a 3-Nitropyridine Precursor
This protocol describes the synthesis of a 3-nitropyridine, which can be subsequently reduced to the desired 3-aminopyridine.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the aromatic aldehyde (1.0 mmol), ethyl 2-cyano-3-nitroacrylate (1.0 mmol), a β-ketoester (e.g., ethyl acetoacetate, 1.0 mmol), and ammonium acetate (1.5 mmol) in ethanol (15 mL).
-
Reaction: Heat the mixture to reflux (approximately 80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.
-
Reduction to Amine: The resulting 3-nitropyridine can be reduced to the 3-aminopyridine using standard conditions, such as catalytic hydrogenation (H₂, Pd/C) or reduction with a metal in acid (e.g., SnCl₂ in HCl).
II. Ring Functionalization Strategies: Modifying the Core
A. Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds via the palladium-catalyzed cross-coupling of amines with aryl or heteroaryl halides (or triflates).[7] This reaction has become a cornerstone of modern medicinal chemistry due to its broad substrate scope, functional group tolerance, and generally mild reaction conditions.[8]
Causality of Experimental Choices:
-
Palladium Pre-catalyst: A variety of palladium sources can be used, including Pd(OAc)₂ and Pd₂(dba)₃. However, air-stable pre-catalysts often provide more consistent results.[9]
-
Ligand: The choice of phosphine ligand is critical for the success of the reaction. Bulky, electron-rich ligands such as Xantphos, RuPhos, or BrettPhos are often employed to promote the key steps of oxidative addition and reductive elimination in the catalytic cycle.[9]
-
Base: A non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the active palladium-amido complex. Common choices include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or cesium carbonate (Cs₂CO₃).
-
Amine Source: For the synthesis of primary pyridin-3-amines, direct coupling with ammonia can be challenging. Therefore, ammonia surrogates such as benzophenone imine or lithium bis(trimethylsilyl)amide (LiHMDS) are often used, followed by a subsequent hydrolysis step to unmask the primary amine.[10]
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 5-(Benzyloxy)pyridin-3-amine [10]
This two-step protocol illustrates the use of an ammonia surrogate.
Step 1: Buchwald-Hartwig Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add 3-bromo-5-(benzyloxy)pyridine (1.0 mmol), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol), and sodium tert-butoxide (1.4 mmol).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Addition of Reagents: Add anhydrous toluene or dioxane (5 mL) and benzophenone imine (1.2 mmol) via syringe.
-
Reaction: Heat the reaction mixture to 80-100°C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate and purify the crude product by column chromatography.
Step 2: Hydrolysis to the Primary Amine
-
Reaction Setup: Dissolve the purified intermediate from Step 1 in a suitable solvent such as tetrahydrofuran (THF).
-
Acidic Hydrolysis: Add an aqueous solution of a mild acid (e.g., 2 M HCl or aqueous hydroxylamine hydrochloride) and stir at room temperature.
-
Work-up: Once the hydrolysis is complete, neutralize the reaction with a base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford the desired 5-(benzyloxy)pyridin-3-amine.
| Parameter | Recommended Conditions | Rationale |
| Catalyst Loading | 1-5 mol % | Balances reaction rate and cost. |
| Ligand | Bulky, electron-rich phosphines | Promotes reductive elimination and stabilizes the active catalyst. |
| Base | NaOtBu, KOtBu, Cs₂CO₃ | Strong, non-nucleophilic bases are required for amine deprotonation. |
| Solvent | Toluene, Dioxane | Aprotic solvents with good solubility for reagents and catalyst. |
| Temperature | 80-110 °C | Sufficient thermal energy to overcome activation barriers. |
B. Classical Methods: Hofmann and Tschitschibabin Reactions
While modern cross-coupling methods are often preferred, classical reactions remain valuable tools in the synthetic chemist's arsenal.
1. Hofmann Rearrangement of Nicotinamide
The Hofmann rearrangement provides a direct route to the parent 3-aminopyridine from the readily available nicotinamide.[11][12] The reaction involves the treatment of a primary amide with a halogen (e.g., bromine) and a strong base to form an intermediate isocyanate, which is then hydrolyzed to the primary amine with the loss of one carbon atom.
Protocol 3: Synthesis of 3-Aminopyridine via Hofmann Rearrangement [11]
-
Preparation of Hypobromite Solution: In a beaker immersed in an ice-salt bath, dissolve sodium hydroxide (1.87 moles) in water. With stirring, add bromine (0.6 mole) while maintaining the temperature at 0°C.
-
Addition of Nicotinamide: Add finely powdered nicotinamide (0.49 mole) to the cold hypobromite solution all at once with vigorous stirring.
-
Reaction: After stirring for 15 minutes, replace the ice-salt bath with a water bath at 75°C and heat the solution at 70-75°C for 45 minutes.
-
Work-up and Extraction: Cool the solution to room temperature and saturate it with sodium chloride. Extract the product with ether.
-
Purification: Dry the ether extract, remove the solvent by distillation, and purify the crude product by recrystallization from a mixture of benzene and ligroin.
2. Tschitschibabin Reaction
The Tschitschibabin reaction is the direct amination of electron-deficient nitrogen heterocycles, such as pyridine, with sodium amide (NaNH₂) or related reagents.[13] The reaction typically proceeds at the C2 or C6 position. While direct amination at the C3 position is not favored, this reaction is important to be aware of as a potential side reaction or for the synthesis of other aminopyridine isomers. Modern variations of this reaction have been developed to improve its scope and selectivity.[14]
C. Reductive Amination
Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds (aldehydes and ketones).[15][16] In the context of pyridin-3-amine synthesis, this method is typically used to introduce substituted amino groups at a pre-existing functional handle on the pyridine ring. For example, a 3-formylpyridine can be reacted with a primary or secondary amine in the presence of a reducing agent to yield the corresponding 3-(aminomethyl)pyridine.
Causality of Experimental Choices:
-
Reducing Agent: The choice of reducing agent is critical for the success of the reaction. Mild reducing agents that selectively reduce the intermediate imine in the presence of the starting carbonyl compound are preferred. Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are commonly used for this purpose.[16] Pyridine-borane complexes also serve as effective and mild reducing agents.[17]
-
pH: The reaction is typically carried out under mildly acidic conditions, which catalyze the formation of the imine intermediate.
Protocol 4: General Procedure for Reductive Amination [18]
-
Reaction Setup: In a suitable solvent (e.g., methanol, dichloroethane), combine the 3-formylpyridine derivative (1.0 mmol), the desired amine (1.1 mmol), and a dehydrating agent (e.g., powdered 4 Å molecular sieves).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Reduction: Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 mmol) portion-wise to the reaction mixture.
-
Reaction: Continue stirring at room temperature until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure. Purify the crude product by column chromatography.
III. Data Presentation and Summary
The following table summarizes the key features of the discussed synthetic methods for the preparation of substituted pyridin-3-amine libraries.
| Method | Key Features | Advantages | Disadvantages |
| Hantzsch-Type Synthesis | Multicomponent reaction, ring formation | High diversity, atom economy, operational simplicity | Often requires subsequent oxidation and/or reduction steps |
| Buchwald-Hartwig Amination | Palladium-catalyzed C-N coupling | Broad substrate scope, high functional group tolerance, mild conditions | Requires expensive catalysts and ligands, potential for side reactions |
| Hofmann Rearrangement | Amide to amine conversion | Direct route to the parent 3-aminopyridine, inexpensive reagents | Harsh reaction conditions, limited to primary amides |
| Reductive Amination | Carbonyl to amine conversion | Mild conditions, high yields, good for late-stage functionalization | Requires a pre-existing carbonyl group on the pyridine ring |
IV. Conclusion
The synthesis of substituted pyridin-3-amine libraries is a critical endeavor in modern drug discovery. The methods outlined in this guide, from classic ring-forming reactions to modern palladium-catalyzed cross-couplings, provide a powerful and versatile toolkit for accessing a wide range of structurally diverse compounds. A thorough understanding of the underlying chemical principles and the rationale behind experimental choices will enable researchers to effectively design and execute synthetic campaigns to generate novel and impactful chemical matter.
References
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- 3-aminopyridine. Organic Syntheses Procedure.
- Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. PMC - NIH.
- Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. RSC Publishing.
- Efficient One-Pot Synthesis of Substituted Pyridines Through Multicomponent Reaction. ResearchGate.
- Hantzsch pyridine synthesis. Google.
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3-Aminopyridine. Wikipedia. Available at: [Link]
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. NIH.
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Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones. PubMed. Available at: [Link]
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Hantzsch Pyridine Synthesis. Scribd. Available at: [Link]
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Hantzsch pyridine synthesis - overview. ChemTube3D. Available at: [Link]
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3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. Available at: [Link]
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Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Reductive amination. Wikipedia. Available at: [Link]
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Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. PubMed Central. Available at: [Link]
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Synthesis and binding of 3-aminopyridine derivatives at central nicotinic receptors. PubMed. Available at: [Link]
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A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Sciencemadness.org. Available at: [Link]
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Hantzsch pyridine synthesis. Wikipedia. Available at: [Link]
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Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot. PubMed. Available at: [Link]
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Ullmann condensation. Wikipedia. Available at: [Link]
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Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. Available at: [Link]
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Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica. Available at: [Link]
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Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
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Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. PMC - NIH. Available at: [Link]
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A mild, pyridine-borane-based reductive amination protocol. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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Synthesis of 3-Aminopyridine. ResearchGate. Available at: [Link]
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Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]
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The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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Revisiting the Chichibabin Reaction: C2 Amination of Pyridines with a NaH−Iodide Composite. ResearchGate. Available at: [Link]
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Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. PMC - NIH. Available at: [Link]
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C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Organic Syntheses. Available at: [Link]
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Advances in the Study of the Chichibabin Reaction. ResearchGate. Available at: [Link]
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Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]
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Chichibabin pyridine synthesis. Wikipedia. Available at: [Link]
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Application Notes & Protocols: The Use of 4-Bromo-5-chloropyridin-3-amine in Fragment-Based Drug Discovery
<
Introduction: The Strategic Role of Halogenated Fragments
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] FBDD leverages libraries of low molecular weight compounds (<300 Da) to probe the binding landscape of a biological target.[2][3] These fragments, due to their low complexity, can explore chemical space more effectively and often form high-quality, efficient interactions with the target protein.[1][4]
Within the vast chemical space of fragment libraries, halogenated scaffolds hold a privileged position. The inclusion of halogens, such as bromine and chlorine, is a deliberate strategy to exploit specific, directional interactions known as halogen bonds.[5][6] A halogen bond is a favorable, noncovalent interaction between an electrophilic region on a halogen atom (termed the σ-hole) and a nucleophilic partner, such as a backbone carbonyl oxygen or a carboxylate side chain on the protein target.[7] These interactions are highly directional and can provide a significant contribution to binding affinity, offering unique vectors for fragment elaboration.[5][6] Halogen-enriched fragment libraries (HEFLibs) have been specifically designed to harness the potential of these interactions in the early stages of drug discovery.[5][6][7][8]
This guide focuses on 4-Bromo-5-chloropyridin-3-amine , a heterocyclic fragment that embodies several key features desirable for FBDD. Its pyridine core is a common motif in pharmaceuticals, the primary amine provides a hydrogen bond donor, and the strategically placed bromine and chlorine atoms serve as valuable probes for halogen bonding "hot spots" on a protein surface.[5][9]
Physicochemical Properties of this compound
A thorough understanding of the fragment's properties is critical for designing effective screening experiments and interpreting results.
| Property | Value | Source |
| Molecular Formula | C₅H₄BrClN₂ | [10] |
| Molecular Weight | 207.46 g/mol | [10][11] |
| Appearance | Solid | [12] |
| Melting Point | 127 - 129 °C | [13] |
| XLogP3 | 1.5 | [10] |
| Hydrogen Bond Donors | 1 | [10] |
| Hydrogen Bond Acceptors | 2 | [10] |
| CAS Number | 159783-78-5 (or 1802434-30-5) | [10][14][15] |
Note: CAS numbers for chemical compounds can sometimes vary between suppliers or due to different registration contexts.
Rationale for Inclusion in a Fragment Library
The deliberate choice of this compound in a screening library is underpinned by sound medicinal chemistry principles:
-
Dual Halogen Probes: The presence of both bromine and chlorine allows the fragment to probe for different types of halogen bond interactions. Bromine, being larger and more polarizable, can form stronger halogen bonds than chlorine. Their distinct positions on the pyridine ring enable the exploration of different spatial arrangements within a binding pocket.
-
Privileged Scaffold: The pyridine ring is a well-established scaffold in medicinal chemistry, known for its favorable pharmacokinetic properties and its ability to engage in a variety of interactions, including hydrogen bonding (via the ring nitrogen) and π-stacking.
-
Vector for Growth: The primary amine at the 3-position serves as a key synthetic handle. Once a binding mode is confirmed, this amine group can be readily modified to "grow" the fragment into a larger, more potent molecule, a core strategy in FBDD known as fragment growing.[16][17]
-
Rule of Three Compliance: With a molecular weight under 300 Da, a low XLogP, and a small number of hydrogen bond donors and acceptors, this fragment adheres to the "Rule of Three," a common guideline for fragment library design that favors compounds with higher chances of achieving good ligand efficiency.[16]
Experimental Workflows and Protocols
Identifying the weak interactions between fragments and their targets requires highly sensitive biophysical techniques.[3][18][19] The most common and effective methods include Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography.[1][4][19][20]
Caption: General workflow for Fragment-Based Drug Discovery (FBDD).
Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free technology ideal for detecting the weak binding affinities typical of fragments.[18][20][21][22] It measures changes in mass on a sensor surface in real-time as fragments in solution flow over an immobilized protein target.[21]
Objective: To identify fragments that bind to the target protein and provide an initial estimate of binding affinity.
Materials:
-
Purified target protein (>95% purity).
-
This compound stock solution (e.g., 100 mM in 100% DMSO).
-
SPR instrument (e.g., Biacore, Carterra).
-
Sensor chip (e.g., CM5, suitable for amine coupling).
-
Immobilization buffers (e.g., 10 mM sodium acetate, pH 4.5).
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Running buffer (e.g., HBS-EP+, PBS with 0.05% Tween-20), matched with DMSO.
-
Fragment screening buffer (Running buffer with a final DMSO concentration of 1-5%).
Procedure:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the surface using a 1:1 mixture of EDC/NHS.
-
Inject the target protein (20-50 µg/mL in immobilization buffer) to achieve the desired immobilization level (typically 5,000-10,000 Response Units, RU).
-
Deactivate any remaining active esters by injecting ethanolamine. A reference flow cell should be prepared similarly but without protein immobilization to subtract non-specific binding.
-
-
Fragment Solution Preparation:
-
Prepare a working stock of this compound by diluting the 100 mM DMSO stock into the fragment screening buffer to a final concentration (e.g., 200 µM). Ensure the final DMSO concentration is identical to the running buffer to minimize solvent mismatch artifacts.[18]
-
-
Screening Assay:
-
Equilibrate the system with the fragment screening buffer.
-
Inject the fragment solution over the reference and target flow cells at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 60 seconds).
-
Allow for dissociation by flowing the screening buffer for a defined time (e.g., 60-120 seconds).
-
Between injections, regenerate the surface if necessary using a mild regeneration solution (e.g., a short pulse of low pH glycine).
-
-
Data Analysis:
-
Subtract the reference flow cell signal from the target flow cell signal to obtain the specific binding sensorgram.
-
A positive binding event is indicated by an increase in RU during the association phase.
-
For initial hits, perform a dose-response analysis by injecting a series of fragment concentrations (e.g., 10 µM to 500 µM) to determine the equilibrium dissociation constant (Kᴅ).
-
Protocol 2: Hit Validation using Saturation Transfer Difference (STD) NMR
STD-NMR is a powerful ligand-observed NMR technique that is exceptionally sensitive for detecting weak binders.[23][24][25] It identifies binding events by detecting the transfer of magnetic saturation from the protein to a bound ligand.[24][26]
Objective: To confirm the binding of this compound to the target protein in solution and to map the fragment's binding epitope.
Materials:
-
Purified target protein (e.g., 10-50 µM final concentration).
-
This compound (e.g., 1-2 mM final concentration, maintaining a ligand excess of at least 50:1).[27]
-
NMR buffer (e.g., deuterated phosphate buffer, pH 7.4).
-
NMR spectrometer (≥500 MHz) with a cryoprobe.
Procedure:
-
Sample Preparation:
-
Prepare two NMR samples:
-
Test Sample: Target protein and this compound in NMR buffer.
-
Control Sample: this compound alone in NMR buffer.
-
-
-
NMR Acquisition:
-
Acquire a standard 1D proton spectrum of the control sample to identify the fragment's proton resonances.
-
For the test sample, set up the STD experiment. This involves acquiring two spectra in an interleaved fashion:
-
On-resonance spectrum: A selective saturation pulse is applied to a region where only protein signals resonate (e.g., -1.0 ppm).
-
Off-resonance spectrum: The saturation pulse is applied to a region far from any protein or ligand signals (e.g., 40 ppm).
-
-
The saturation time (t_sat) is a key parameter and should be optimized (typically 1-3 seconds).[24]
-
-
Data Processing and Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting "difference spectrum" will only show signals from the fragment that has bound to the protein and received the saturation transfer.[26]
-
The presence of peaks in the STD spectrum corresponding to the fragment's protons confirms binding.
-
The relative intensity of the signals in the STD spectrum (the "STD amplification factor") indicates which protons on the fragment are in closest proximity to the protein surface, allowing for "epitope mapping".[27] Protons with stronger STD effects are closer to the protein.
-
Protocol 3: Structural Characterization by X-ray Crystallography (Crystal Soaking)
The ultimate validation for a fragment hit is the determination of its three-dimensional structure when bound to the target protein.[1][4] This provides invaluable information on the binding mode, key interactions, and vectors for optimization.[4] Crystal soaking is a common method where pre-grown protein crystals are incubated in a solution containing the fragment.[28][29]
Objective: To determine the high-resolution crystal structure of the target protein in complex with this compound.
Materials:
-
High-quality, well-diffracting crystals of the target protein.
-
This compound stock solution (100 mM in 100% DMSO).
-
Crystal harvesting loops.
-
Cryoprotectant solution (mother liquor supplemented with an agent like glycerol or ethylene glycol).
-
Liquid nitrogen for flash-cooling.
-
Access to a synchrotron X-ray source.
Procedure:
-
Crystal Preparation and Soaking:
-
Grow crystals of the target protein to a suitable size (e.g., >50 µm).[29]
-
Prepare a soaking solution by adding the fragment stock solution directly to the crystallization drop or a solution of artificial mother liquor to a final concentration of 1-20 mM. The final DMSO concentration should be tested beforehand to ensure it does not damage the crystals.[29][30]
-
Incubate the crystals in the soaking solution for a period ranging from minutes to overnight. The optimal time must be determined empirically.[30]
-
-
Cryo-cooling:
-
Briefly transfer the soaked crystal into a cryoprotectant solution.
-
Using a loop, retrieve the crystal and immediately plunge it into liquid nitrogen to flash-cool it, preventing ice crystal formation.
-
-
Data Collection and Structure Determination:
-
Collect X-ray diffraction data at a synchrotron beamline.
-
Process the diffraction data and solve the structure using molecular replacement with the native protein structure as a search model.
-
Carefully analyze the resulting electron density maps (Fo-Fc maps) to identify density corresponding to the bound fragment. The high electron density of the bromine atom is particularly useful for unambiguous placement of the fragment.
-
Refine the model of the protein-fragment complex to high resolution.
-
Hit-to-Lead Optimization
Once this compound is validated as a hit, the structural information from crystallography guides the optimization process.[16]
Caption: Strategies for optimizing a fragment hit into a lead compound.
-
Fragment Growing: The most common strategy involves synthesizing analogues where new chemical matter is added to an exposed vector of the bound fragment.[17] For this compound, the primary amine is the logical point for chemical elaboration to engage with nearby residues and improve potency.
-
Fragment Linking/Merging: If other fragments are found to bind in adjacent or overlapping sites, they can be linked together or merged into a single, more potent molecule.[16][17] The bromine and chlorine atoms can be retained or replaced to fine-tune interactions and properties.
The halogen bonds identified by the initial fragment often serve as crucial anchoring points that are maintained throughout the optimization process, leading to highly efficient and potent lead compounds.[8]
Safety and Handling
According to safety data sheets, this compound (and its isomers) should be handled with care. It is harmful if swallowed or in contact with skin and causes skin and serious eye irritation.[12][13]
-
Personal Protective Equipment (PPE): Wear safety goggles with side-shields, protective gloves, and a lab coat.[12][14]
-
Handling: Avoid formation of dust and aerosols. Use in a well-ventilated area or fume hood.[13][14] Wash hands thoroughly after handling.[13]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[12][13]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[13]
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The Strategic Application of 4-Bromo-5-chloropyridin-3-amine in the Development of Novel CNS Therapeutics
Introduction: The Privileged Pyridine Scaffold in CNS Drug Discovery
The pyridine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to engage in hydrogen bonding and other non-covalent interactions make it an ideal framework for designing ligands that can effectively interact with biological targets within the Central Nervous System (CNS).[2] Substituted pyridines, in particular, offer a versatile platform for fine-tuning the physicochemical properties of drug candidates, which is critical for achieving the desired absorption, distribution, metabolism, and excretion (ADME) profile for CNS penetration.[3]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic utilization of 4-Bromo-5-chloropyridin-3-amine as a versatile building block in the synthesis of novel CNS drug candidates. We will delve into its chemical properties, provide detailed protocols for key synthetic transformations, and illustrate its application in the context of developing modulators for a critical CNS signaling pathway implicated in neuroinflammation and neurodegenerative diseases.
Physicochemical Properties and Strategic Advantages of this compound
This compound is a di-halogenated aminopyridine with distinct reactive sites that can be selectively functionalized. The differential reactivity of the C-Br and C-Cl bonds, with the C-Br bond being more susceptible to palladium-catalyzed cross-coupling reactions, allows for a stepwise and controlled elaboration of the pyridine core.[4][5] This regioselectivity is a significant advantage in multi-step syntheses, enabling the introduction of diverse functionalities at specific positions to optimize biological activity and pharmacokinetic properties.
Table 1: Physicochemical Properties of this compound and Related Isomers
| Property | This compound (Predicted) | 5-Bromo-6-chloropyridin-3-amine[6] | 3-Amino-2-bromo-5-chloropyridine[7] |
| Molecular Formula | C₅H₄BrClN₂ | C₅H₄BrClN₂ | C₅H₄BrClN₂ |
| Molecular Weight | 207.46 g/mol | 207.46 g/mol | 207.45 g/mol |
| Melting Point | 120-125 °C | 120-122 °C | Not available |
| Boiling Point | ~336 °C | 336.7±37.0 °C | Not available |
| pKa | ~1.0 (Predicted) | 0.86±0.10 | Not available |
| LogP | ~2.5 (Predicted) | Not available | Not available |
| Appearance | Light yellow to brown crystalline powder | Yellow solid | Not available |
Note: Some properties for this compound are predicted based on its structure and data from its isomers, as specific experimental data is not widely available.
Core Synthetic Methodologies: Harnessing Palladium Catalysis
The functionalization of the this compound scaffold heavily relies on palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These reactions are foundational in modern medicinal chemistry for their broad substrate scope and functional group tolerance.[8][9][10][11]
Protocol 1: Site-Selective Suzuki-Miyaura Coupling
This protocol details the selective coupling at the C4-position (C-Br bond) of this compound with an arylboronic acid. The greater reactivity of the C-Br bond compared to the C-Cl bond under standard Suzuki conditions allows for this regioselectivity.[4][5]
Objective: To synthesize a 4-aryl-5-chloropyridin-3-amine derivative.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous 1,4-Dioxane (10 mL)
-
Water (2 mL), degassed
-
Schlenk flask and standard glassware for inert atmosphere reactions
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
In a separate vial, prepare the catalyst by adding Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) to anhydrous 1,4-dioxane (2 mL) and stir for 5 minutes until a homogeneous solution is formed.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add the remaining anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) to the reaction flask via syringe.
-
Seal the Schlenk flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-5-chloropyridin-3-amine.
Causality behind Experimental Choices:
-
Catalyst System: The combination of Pd(OAc)₂ and a biarylphosphine ligand like SPhos is highly effective for the coupling of electron-rich and sterically hindered aryl halides.[9]
-
Base: K₃PO₄ is a moderately strong base that is effective in promoting the transmetalation step of the Suzuki reaction without causing significant side reactions.
-
Solvent System: The use of a dioxane/water mixture is common for Suzuki couplings, as it helps to dissolve both the organic and inorganic reagents.
Protocol 2: Buchwald-Hartwig Amination
This protocol describes the amination of the remaining C-Cl bond on the 4-aryl-5-chloropyridin-3-amine intermediate. This reaction introduces a nitrogen-based substituent at the C5-position.
Objective: To synthesize a 4-aryl-5-(alkylamino)pyridin-3-amine derivative.
Materials:
-
4-Aryl-5-chloropyridin-3-amine (1.0 mmol)
-
Primary or secondary amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous Toluene (10 mL)
-
Schlenk flask and standard glassware for inert atmosphere reactions
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 4-aryl-5-chloropyridin-3-amine (1.0 mmol), Pd₂(dba)₃ (0.015 mmol), and Xantphos (0.03 mmol).
-
Add anhydrous toluene (5 mL) and stir the mixture for 10 minutes.
-
Add the amine (1.2 mmol) and sodium tert-butoxide (1.4 mmol).
-
Add the remaining anhydrous toluene (5 mL).
-
Seal the Schlenk flask and heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 6-18 hours), cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality behind Experimental Choices:
-
Catalyst System: The Pd₂(dba)₃/Xantphos system is a robust catalyst for the amination of aryl chlorides, which are generally less reactive than aryl bromides.[8][9]
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is highly effective in promoting the deprotonation of the amine and facilitating the catalytic cycle.
-
Solvent: Toluene is a common solvent for Buchwald-Hartwig aminations due to its high boiling point and ability to dissolve the reactants and catalyst.
Application in CNS Drug Development: Targeting the IRAK4 Signaling Pathway in Neuroinflammation
Neuroinflammation is a key pathological feature of many CNS disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury.[2][12][13] The Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical upstream kinase in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response and neuroinflammation.[14] Dysregulation of IRAK4 signaling can lead to an overproduction of pro-inflammatory cytokines, contributing to neuronal damage.[2][12] Therefore, inhibitors of IRAK4 are being actively pursued as potential therapeutics for neuroinflammatory conditions.[13][15][16][17][18]
The this compound scaffold can be elaborated to generate potent and selective IRAK4 inhibitors. The general workflow for such a drug discovery program is outlined below.
Diagram 1: General Workflow for the Development of an IRAK4 Inhibitor from this compound
Caption: A general workflow for developing IRAK4 inhibitors.
Diagram 2: Simplified IRAK4 Signaling Pathway in Neuroinflammation
Caption: Simplified IRAK4 signaling pathway in neuroinflammation.
Structure-Activity Relationship (SAR) Considerations
The development of potent and selective IRAK4 inhibitors from the this compound scaffold would involve a systematic exploration of the Structure-Activity Relationship (SAR).
Table 2: Hypothetical SAR Data for IRAK4 Inhibitors Derived from this compound
| Compound ID | R¹ (at C4) | R² (at C5) | IRAK4 IC₅₀ (nM) | Kinase Selectivity (fold vs. other kinases) |
| Lead-1 | Phenyl | -Cl | >1000 | - |
| Lead-2 | 2-Fluorophenyl | -Cl | 520 | 10 |
| Opt-1 | 2-Fluorophenyl | Morpholine | 150 | 50 |
| Opt-2 | 2-Fluorophenyl | N-methylpiperazine | 85 | 120 |
| Opt-3 | 2,6-Difluorophenyl | N-methylpiperazine | 35 | >200 |
| Candidate-1 | 2,6-Difluorophenyl | (S)-3-amino-pyrrolidine | 8 | >500 |
This hypothetical data illustrates how systematic modifications at the C4 and C5 positions can lead to significant improvements in potency and selectivity. The aryl group at C4 can be optimized to interact with the hinge region of the IRAK4 kinase domain, while the substituent at C5 can be tailored to occupy a specific pocket, thereby enhancing selectivity.
Safety and Handling
This compound and its derivatives should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[5][12][19][20]
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel CNS drug candidates. Its distinct reactive sites allow for controlled and selective functionalization through robust palladium-catalyzed cross-coupling reactions. As demonstrated through the example of developing IRAK4 inhibitors for neuroinflammatory disorders, this scaffold provides a strategic starting point for generating libraries of compounds with tunable properties for optimizing potency, selectivity, and pharmacokinetic profiles. The detailed protocols and strategic insights provided in this application note are intended to empower researchers to effectively utilize this compound in their CNS drug discovery programs.
References
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Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery - PMC. (URL: [Link])
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IRAK4 exacerbates traumatic brain injury via activation of TAK1 signaling pathway - PubMed. (URL: [Link])
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Increased IRAK-4 Kinase Activity in Alzheimer's Disease; IR - Longdom Publishing. (URL: [Link])
-
Pyridine alkaloids with activity in the central nervous system - PMC. (URL: [Link])
-
A Tiny Pocket Packs a Punch: Leveraging Pyridones for the Discovery of CNS-Penetrant Aza-indazole IRAK4 Inhibitors - PMC. (URL: [Link])
-
The regulatory role of nicotinic receptors in cognitive functioning - VJDementia. (URL: [Link])
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Buchwald–Hartwig amination - Wikipedia. (URL: [Link])
-
IRAK-4 - Wikipedia. (URL: [Link])
-
Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (URL: [Link])
-
Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocain - ChemRxiv. (URL: [Link])
-
Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. (URL: [Link])
-
Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline That Reduce Reinstatement of Cocaine-Seeking Behavior - PubMed Central. (URL: [Link])
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH. (URL: [Link])
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Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B. (URL: [Link])
-
Recent Advances in the Development of Pyrimidine-based CNS Agents | Bentham Science. (URL: [Link])
-
Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC - NIH. (URL: [Link])
-
Buchwald–Hartwig amination - Wikipedia. (URL: [Link])
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Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline That Reduce Reinstatement of Cocaine-Seeking Behavior - PubMed. (URL: [Link])
-
Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PubMed Central. (URL: [Link])
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])
-
Discovery of a Potent and Selective α3β4 Nicotinic Acetylcholine Receptor Antagonist from an α-Conotoxin Synthetic Combinatorial Library - PubMed Central. (URL: [Link])
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Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - NIH. (URL: [Link])
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Chemical conversion of nicotinamide into type I positive allosteric modulator of α7 nAChRs. (URL: [Link])
-
Suzuki-Miyaura coupling of heteroaryl bromides with 4-tolylboronic acid a - ResearchGate. (URL: [Link])
-
ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. - ResearchGate. (URL: [Link])
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Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - NIH. (URL: [Link])
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Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC - NIH. (URL: [Link])
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IRAK-4 Inhibitors for Inflammation - PMC - PubMed Central. (URL: [Link])
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3-Amino-5-bromo-2-chloropyridine | C5H4BrClN2 | CID 21858354 - PubChem. (URL: [Link])
-
3-Amino-4-bromo-6-chloropyridazine | C4H3BrClN3 | CID 22024419 - PubChem. (URL: [Link])
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3-Bromo-5-chloropyridin-4-amine. (URL: [Link])
- US10039766B2 - Crystalline forms of (s)-4-amino-n-(1-(4-chlorophenyl)-3-hydroxypropyl). (URL: )
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Application Note: Strategies for the Purification of 4-Bromo-5-chloropyridin-3-amine Reaction Products
An Application Guide and Protocols for Researchers
Abstract
4-Bromo-5-chloropyridin-3-amine is a pivotal structural motif and building block in contemporary drug discovery and development. The purity of this intermediate and its subsequent reaction products is paramount, as impurities can confound biological data, hinder reaction progression, and introduce regulatory hurdles. This document provides an in-depth guide for researchers, scientists, and process chemists on selecting and implementing robust purification strategies for reaction mixtures containing this compound. We will explore the underlying chemical principles of common purification techniques—acid-base extraction, column chromatography, and recrystallization—and provide detailed, field-tested protocols to achieve high levels of purity.
Foundational Principles: Understanding the Target Molecule
Effective purification begins with a thorough understanding of the target molecule's physicochemical properties and the likely impurity profile of the reaction mixture.
This compound (MW: 207.46 g/mol ) is a substituted pyridine.[1][2] Its key features relevant to purification are:
-
Basicity: The presence of the pyridine ring nitrogen (pKa ≈ 5-6 for many pyridine derivatives) and the exocyclic amino group makes the molecule basic.[3] This allows for the formation of water-soluble salts upon treatment with acid, a property that is highly advantageous for purification.
-
Polarity: The amine and halogen substituents impart polarity, influencing its solubility in organic solvents and its retention characteristics on chromatographic media.
-
Potential Impurities: Synthesis of such a molecule can often result in a variety of impurities, including unreacted starting materials, regioisomers from the halogenation steps, and byproducts from subsequent reactions. Identifying these is crucial for tailoring the purification strategy.[4]
Strategic Method Selection: A Logic-Based Workflow
No single purification method is universally optimal. The choice depends on the scale of the reaction, the nature of the impurities, and the desired final purity. The following decision tree provides a logical workflow for selecting the most appropriate technique.
Caption: Workflow for selecting a primary purification method.
Core Purification Protocols
This section details step-by-step protocols for the most effective purification techniques for this compound and its derivatives.
Protocol 1: Acid-Base Liquid-Liquid Extraction
This technique leverages the basicity of the aminopyridine to separate it from neutral or acidic organic impurities. It is an excellent first-pass purification step, especially for larger-scale reactions.
Principle of Causality: The basic amine is protonated by an aqueous acid, rendering it ionic and highly soluble in the aqueous phase. Neutral organic impurities remain in the organic phase and are separated. Subsequent basification of the aqueous layer regenerates the neutral amine, allowing it to be extracted back into a fresh organic solvent.[5][6]
Caption: Schematic of the acid-base extraction workflow.
Experimental Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM). A typical starting volume is 10-20 mL of solvent per gram of crude material.
-
Acidic Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1 M hydrochloric acid (HCl). Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 1-2 minutes.[6] Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. If DCM is the organic solvent, the organic layer will be the lower layer.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh 1 M HCl two more times to ensure complete transfer of the amine into the aqueous phase. Combine all aqueous extracts.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add a base (e.g., 10 M NaOH solution or saturated NaHCO₃ solution) while stirring until the pH is greater than 9, confirmed with pH paper. The free amine may precipitate as a solid or an oil.
-
Back Extraction: Return the basified aqueous solution to the separatory funnel. Extract the free amine with three portions of fresh organic solvent (EtOAc or DCM).
-
Final Processing: Combine the organic extracts. Wash once with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified amine.
Protocol 2: Flash Column Chromatography
Chromatography is the method of choice for separating compounds with similar functionalities but different polarities, such as isomers or byproducts from the main product.
Principle of Causality: Compounds in the mixture are separated based on their differential partitioning between a mobile phase (eluent) and a stationary phase (e.g., silica gel).[7][8] For basic compounds like pyridines, strong interactions with acidic silanol groups on the silica surface can cause significant peak tailing. This is mitigated by adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase.[3]
Experimental Protocol:
-
Stationary Phase Selection: Standard flash-grade silica gel (230-400 mesh) is typically used.[8]
-
Mobile Phase (Eluent) Selection:
-
Determine a suitable eluent system using thin-layer chromatography (TLC). A good system will give the desired product an Rf value of approximately 0.2-0.4.
-
Common starting systems for substituted pyridines include gradients of ethyl acetate in hexanes or methanol in dichloromethane.[7]
-
Crucial Step: To prevent peak tailing, add 0.5-1% triethylamine (TEA) to the eluent mixture.
-
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent mixture.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and pipette it directly onto the top of the column.
-
Dry Loading (Recommended): Dissolve the crude product in a suitable solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to dryness. Carefully add the resulting free-flowing powder to the top of the packed column. This method often provides superior resolution.
-
-
Elution and Fraction Collection: Begin elution with the mobile phase, gradually increasing the polarity if a gradient is used. Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure.
| Parameter | Recommendation for this compound | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective, good resolving power. |
| Mobile Phase | Hexane/Ethyl Acetate or DCM/Methanol | Good for separating moderately polar compounds. |
| Additive | 0.5-1% Triethylamine (TEA) | Masks acidic silanol sites, preventing peak tailing of the basic amine.[3] |
| Loading Method | Dry Loading | Often leads to sharper bands and better separation. |
Protocol 3: Recrystallization
When the crude product is a solid with a moderate to high level of purity (>85%), recrystallization can be a highly effective and scalable method to obtain material of very high purity.
Principle of Causality: The technique relies on the differential solubility of the desired compound and its impurities in a specific solvent at varying temperatures. An ideal solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures (e.g., 0-4°C).[9][10] As the hot, saturated solution cools slowly, the solubility of the target compound decreases, allowing it to form a crystalline lattice that excludes impurities, which remain dissolved in the mother liquor.[11]
Experimental Protocol:
-
Solvent Selection: Test the solubility of small amounts of the crude solid in various solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate, toluene, or water/ethanol mixtures) to find a suitable system.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen recrystallization solvent to the flask and heat the mixture to boiling (using a hot plate and a condenser) with stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.
-
Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[11] Avoid disturbing the flask during this period.
-
Yield Maximization: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[9]
-
Isolation and Drying: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor. Dry the crystals under vacuum to a constant weight.
Purity Assessment and Characterization
Post-purification, the identity and purity of the this compound product must be rigorously confirmed.
| Technique | Purpose | Typical Observation |
| HPLC/UPLC | Quantitative Purity Assessment | A single major peak with purity >98% by area percent.[12] |
| GC-MS | Purity and Mass Confirmation | A single peak corresponding to the correct molecular ion mass.[13] |
| ¹H NMR | Structural Confirmation & Impurity ID | A spectrum consistent with the proposed structure; absence of impurity signals. |
| Melting Point | Purity Indication | A sharp melting point range (e.g., 1-2 °C) consistent with literature values. |
Conclusion
The purification of this compound and its reaction products is a critical step that dictates the success of subsequent research and development activities. A logical approach, beginning with an understanding of the molecule's properties and potential impurities, allows for the rational selection of a purification strategy. Acid-base extraction offers a robust method for bulk impurity removal, flash column chromatography provides high-resolution separation of closely related compounds, and recrystallization serves as a powerful technique for achieving high final purity of solid materials. By applying the detailed protocols within this guide, researchers can confidently and efficiently obtain materials of the requisite purity for their applications.
References
- Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
- NIH. (n.d.). Determination of Aromatic Amines Using Solid-Phase Microextraction Based on an Ionic Liquid-Mediated Sol–Gel Technique. PMC.
- Google Patents. (n.d.). US3072662A - Separation of aromatic amines using alkylene carbonates.
- NIH. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC.
- NIH. (n.d.). Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. PMC.
- MH Chem. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube.
- MDPI. (2022, August 16). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines.
- (n.d.). DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS.
- ChemScene. (n.d.). 1802434-30-5 | this compound.
- BLD Pharm. (n.d.). 1802434-30-5|this compound.
- Premecz, J. E., & Ford, M. E. (1987). Gas chromatographic separation of substituted pyridines. Journal of Chromatography A, 388(1), 23–35.
- MDPI. (n.d.). Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- VassarCollege. (2007, November 28). Organic Chemistry Lab: Recrystallization. YouTube.
- (n.d.). ANALYTICAL METHODS.
- BOC Sciences. (n.d.). Analytical Services for Purity Determination.
- Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
- Benchchem. (n.d.). Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Alternative Methods.
- Google Patents. (n.d.). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
- Organic Syntheses. (n.d.). 2,3-diaminopyridine.
- (n.d.). T-PV2295-01-9112-CH Matrix: Air Target concentration: 5 ppm (15 mg/m3) OSHA.
- ECHEMI. (n.d.). 159783-78-5, 4-Amino-3-bromo-5-chloropyridine Formula.
- ChemHelpASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide. YouTube.
- ChemicalBook. (n.d.). 5-Bromo-6-chloropyridin-3-amine | 130284-53-6.
- ChemSynthesis. (2025, May 20). 3-bromo-5-chloro-2-pyridinamine.
- PubChemLite. (n.d.). This compound (C5H4BrClN2).
- Labsolu. (n.d.). 3-Bromo-5-chloropyridin-4-amine.
- Echemi. (n.d.). 3-bromo-5-chloropyridin-4-amine.
- Google Patents. (n.d.). CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine.
- PubChem. (n.d.). 3-Amino-2-bromo-5-chloropyridine.
- PubChem. (n.d.). 3-Bromo-5-chloropyridin-2-amine.
- Ben's Chem Videos. (2020, May 18). Recrystallization of Acetanilide. YouTube.
- Der Pharma Chemica. (n.d.). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate.
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in the Suzuki Coupling of 4-Bromo-5-chloropyridin-3-amine
Welcome to the technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the challenges encountered when working with 4-bromo-5-chloropyridin-3-amine, a substrate known for its unique electronic and steric properties. Here, we provide in-depth, experience-driven answers to common questions, helping you optimize your reaction conditions and achieve higher yields.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: Why am I experiencing low to no yield in the Suzuki coupling of this compound?
Low yields with this substrate are a common challenge and can stem from several interconnected factors related to its structure.
Underlying Causes:
-
Catalyst Inhibition and Deactivation: The primary culprit is often the pyridine nitrogen and the adjacent amino group. The lone pairs of electrons on these nitrogen atoms are Lewis basic and can coordinate strongly to the palladium catalyst. This coordination can lead to the formation of inactive or less active catalyst species, effectively poisoning the catalytic cycle.[1][2][3]
-
Substrate Reactivity: Your substrate contains two different halogen atoms, bromine and chlorine. In palladium-catalyzed cross-coupling reactions, the reactivity of halogens follows the general trend: I > Br > Cl.[4] While the carbon-bromine bond is more reactive and should preferentially undergo oxidative addition, the overall electronic nature of the pyridine ring, influenced by the chloro and amino substituents, can affect this selectivity and the overall reaction rate.[5] The C-Cl bond is significantly less reactive and generally requires more forcing conditions to activate.[5][6]
-
Steric Hindrance: The proximity of the amino and chloro groups to the reactive bromo position can create steric hindrance, potentially slowing down the oxidative addition step of the catalytic cycle.
Troubleshooting Workflow:
Caption: A logical workflow to diagnose and resolve low-yield Suzuki reactions.
Question 2: What are the optimal catalyst and ligand combinations for this challenging substrate?
The choice of the palladium source and, more critically, the ligand is paramount for a successful reaction. Standard catalysts like Pd(PPh₃)₄ may be ineffective due to the challenges mentioned above.[1]
Recommendations:
-
Palladium Pre-catalysts: Common and effective choices include Pd(OAc)₂ and Pd₂(dba)₃. These are air-stable precursors that are reduced in situ to the active Pd(0) species.
-
Ligands: The key is to use bulky, electron-rich phosphine ligands. These ligands accelerate the rate-limiting oxidative addition step and the final reductive elimination step.[7] Their steric bulk also helps to prevent the formation of inactive palladium-bridged dimers and can mitigate catalyst inhibition by the pyridine nitrogen.[2]
| Ligand Type | Recommended Ligands | Rationale |
| Buchwald-type Biaryl Phosphines | SPhos, XPhos, RuPhos | These are the go-to ligands for challenging Suzuki couplings, including those with heteroaryl chlorides.[5] Their bulk and electron-donating properties enhance catalyst activity and stability. |
| N-Heterocyclic Carbenes (NHCs) | PEPPSI-IPr | NHC ligands are more electron-rich and often more thermally stable than phosphine ligands, making them excellent for less reactive aryl chlorides.[7][8] |
| Ferrocenyl Phosphines | dppf (used in Pd(dppf)Cl₂) | This is a robust ligand that has shown success in a variety of cross-coupling reactions involving heteroaryl halides.[9][10] |
Starting Point Protocol:
-
To an oven-dried Schlenk flask, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).
-
Add this compound (1.0 equiv) and the boronic acid or ester coupling partner (1.1-1.5 equiv).
-
Add the base (see Q3 for recommendations).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.
Question 3: How do the base and solvent system impact the reaction yield?
The base and solvent are not just passive components; they play active roles in the catalytic cycle and can be the source of side reactions if chosen incorrectly.
The Role of the Base:
The base is crucial for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[11][12] It activates the organoboron species by forming a more nucleophilic "ate" complex.[12]
Base Selection:
For challenging substrates like this compound, stronger bases are often required.
| Base | Solvent Compatibility | Considerations |
| K₃PO₄ | Dioxane, Toluene, THF | An excellent, all-purpose strong base for difficult couplings. Often used with a small amount of water to aid solubility and effectiveness.[8][13] |
| Cs₂CO₃ | Dioxane, Toluene, t-AmylOH | A very strong and effective base, particularly for reactions involving less reactive chlorides.[8] |
| K₂CO₃ | DME, Dioxane/H₂O, DMF/H₂O | A milder base that can be effective, but may require higher temperatures or longer reaction times.[10][14] |
Solvent Choice:
The ideal solvent should dissolve the reactants and catalyst system while being compatible with the reaction conditions.
-
Aprotic Polar Solvents: 1,4-Dioxane, Tetrahydrofuran (THF), and Dimethoxyethane (DME) are commonly used.
-
Aqueous Mixtures: A mixture of an organic solvent with water (e.g., Dioxane/H₂O 4:1) is often beneficial.[13] Water can help to dissolve the inorganic base and facilitate the formation of the active boronate species.[14]
-
Degassing is Critical: All solvents must be thoroughly degassed (e.g., by sparging with argon for 15-30 minutes or via freeze-pump-thaw cycles) before use. Oxygen can oxidize and deactivate the Pd(0) catalyst.[15]
Question 4: I'm observing significant byproduct formation. What are the likely side reactions and how can I minimize them?
Byproduct formation is a clear indicator that your desired catalytic cycle is competing with undesired pathways.
Common Side Reactions:
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom from a proton source (like water or alcohol solvents). This is a common issue with electron-deficient heteroaryl boronic acids.[1][2]
-
Solution: Use a more stable boronic ester (e.g., a pinacol ester) instead of the boronic acid.[2] Ensure the base is not excessively strong or the reaction temperature too high for prolonged periods.
-
-
Dehalogenation: The starting material, this compound, is reduced, replacing the bromine with a hydrogen to form 5-chloro-pyridin-3-amine. This can occur if a hydride source is present in the reaction mixture.[16]
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere. Choose a solvent less prone to acting as a hydride source.
-
-
Homocoupling: The boronic acid couples with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen.[1]
-
Solution: Meticulous degassing of the reaction mixture is essential. Using a Pd(0) source directly or ensuring conditions for complete reduction of a Pd(II) precatalyst can also help.[1]
-
Visualizing the Catalytic Cycle and Potential Pitfalls:
Caption: The Suzuki catalytic cycle with key steps and common failure points.
By systematically addressing these factors—catalyst system, reaction conditions, and potential side reactions—you can effectively troubleshoot and optimize the Suzuki coupling of this compound, paving the way for a successful synthesis.
References
- BenchChem. (2025). Benchmarking Palladium Catalysts for Suzuki Coupling of Bromopyridines: A Comparative Guide.
- BenchChem. (2025). A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines.
- Malig, T. C., et al. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC - NIH.
- BenchChem. (2025). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for the Coupling of 6-Bromonicotinonitrile.
- Wikipedia. (n.d.). Suzuki reaction.
- Hearn, J. M., et al. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC - NIH.
- ResearchGate. (n.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling of....
- BenchChem. (2025). Optimization of reaction conditions for Suzuki coupling of 2-halopyridines.
- ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
- ACS Publications. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters.
- BenchChem. (2025). Navigating Suzuki Reactions with 3-Amino-5-bromopyridine: A Technical Support Guide.
- MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
- PMC - NIH. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
- ResearchGate. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of....
- BenchChem. (n.d.). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- WWJMRD. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
- ResearchGate. (n.d.). The Suzuki-Miyaura reactions of halopyridines and the side products.
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling with 6-Chloropyridin-3-amine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. wwjmrd.com [wwjmrd.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Yoneda Labs [yonedalabs.com]
Side reactions in Buchwald-Hartwig amination with 4-Bromo-5-chloropyridin-3-amine
Topic: Side Reactions in Buchwald-Hartwig Amination with 4-Bromo-5-chloropyridin-3-amine Audience: Researchers, scientists, and drug development professionals.
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that navigating the complexities of cross-coupling reactions, especially with challenging heterocyclic substrates, requires a blend of theoretical knowledge and practical insight. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions regarding the Buchwald-Hartwig amination of this compound. Our goal is to help you diagnose and resolve common side reactions to improve the yield, purity, and reproducibility of your synthesis.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig reaction with this compound is resulting in a complex mixture of products and low yield of the desired amine. What are the most likely side reactions?
When working with a di-halogenated, electron-deficient substrate like this compound, you are likely encountering one or more of the following competing reaction pathways:
-
Hydrodehalogenation: The most common side reaction is the replacement of the bromine atom with a hydrogen atom, resulting in 5-chloro-pyridin-3-amine. This occurs when the palladium-amido intermediate undergoes β-hydride elimination, which competes with the desired reductive elimination step.[1][2]
-
Competitive C-Cl Amination: Although the Carbon-Bromine bond is significantly more reactive and should undergo oxidative addition preferentially, amination at the C-Cl position can occur, especially at higher temperatures or after prolonged reaction times.[3] This leads to the formation of the 4-amino-5-chloropyridin-3-amine isomer.
-
Homocoupling (Dimerization): You may observe the formation of bipyridyl species, which arises from the coupling of two molecules of your starting material.
-
Catalyst Deactivation: The pyridine nitrogen in your substrate is a potential ligand for the palladium center. This coordination can inhibit catalytic activity, leading to incomplete conversion and a mixture of starting material and products.[4]
Q2: I've confirmed by mass spectrometry that hydrodebromination is my major side product. How can I suppress this pathway?
Hydrodehalogenation is a classic side reaction in Buchwald-Hartwig aminations.[5] It arises from a pathway involving β-hydride elimination from the palladium-amido complex. To minimize this, you need to promote the rate of the desired C-N reductive elimination relative to this undesired pathway.
Causality: The choice of phosphine ligand is critical. Bulky, electron-rich ligands accelerate the rate of reductive elimination, which is the product-forming step.[5] This increased rate allows the desired reaction to outcompete the β-hydride elimination pathway.
Troubleshooting Steps:
-
Switch to a Bulky Biarylphosphine Ligand: If you are using less bulky ligands like P(t-Bu)₃ or even Xantphos, consider switching to more sterically demanding ligands. Ligands such as RuPhos, BrettPhos, or AdBippyPhos have been specifically designed to promote reductive elimination and minimize hydrodehalogenation.[5][6]
-
Re-evaluate Your Base: While strong bases like NaOtBu are common, their use can sometimes promote side reactions. Consider a slightly weaker base like Cs₂CO₃ or K₃PO₄, which may require a higher reaction temperature but can provide a cleaner reaction profile.[2][7]
-
Amine Stoichiometry: Ensure you are not using a large excess of the amine coupling partner, as this can sometimes influence the rates of competing pathways.
Q3: My main goal is selective amination at the C-Br bond. How do I ensure maximum chemoselectivity and avoid C-Cl amination?
The inherent reactivity difference between C-Br and C-Cl bonds is the primary driver of selectivity in this reaction. The oxidative addition of palladium to a C-Br bond is kinetically favored over a C-Cl bond.[3][8] The key is to use conditions that exploit this difference without providing enough energy to overcome the activation barrier for C-Cl insertion.
Troubleshooting Steps:
-
Control the Temperature: This is the most critical parameter. Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. A typical starting point is 80-100 °C for aryl bromides.[5] Avoid excessive heating, which can promote the less favorable C-Cl bond activation.
-
Monitor Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material is consumed. Prolonged heating increases the likelihood of the secondary, less reactive C-Cl bond undergoing amination.
-
Ligand Choice: While bulky ligands are good for preventing hydrodehalogenation, some ligands also have a profound effect on selectivity. For dihalopyridines, ligands like Xantphos have shown excellent chemoselectivity for the more reactive halogen.[9][10]
Troubleshooting Guide: Diagnosing and Solving Side Reactions
This guide provides a systematic approach to identifying and mitigating common issues.
| Observed Problem | Primary Suspected Side Product | Likely Cause(s) | Recommended Solutions |
| Low Conversion | High amount of starting material remaining. | 1. Catalyst deactivation (pyridine coordination).2. Insufficiently active catalyst system.3. Impure reagents or presence of oxygen. | 1. Use a palladium pre-catalyst (e.g., BrettPhos G3) for reliable generation of Pd(0).2. Switch to a more electron-rich, bulky ligand (e.g., RuPhos).3. Ensure all reagents are pure and the solvent is rigorously degassed.[4] |
| Major Impurity (M-Br+H) | Hydrodehalogenated product (5-chloro-pyridin-3-amine). | β-hydride elimination is competing with reductive elimination. | 1. Employ bulky, electron-rich biarylphosphine ligands (e.g., BrettPhos, RuPhos).[5]2. Consider a less hindered base (e.g., K₃PO₄).3. Slightly lower the reaction temperature if conversion is still acceptable.[5] |
| Isomeric Impurity | C-Cl amination product (4-amino-5-chloropyridin-3-amine). | 1. Reaction temperature is too high.2. Reaction time is too long.3. The chosen ligand system is not selective enough. | 1. Reduce the reaction temperature (e.g., from 110 °C to 90 °C).2. Monitor the reaction closely by TLC or LC-MS and stop it upon consumption of the starting material.3. Screen ligands known for high selectivity, such as Xantphos.[9] |
| High MW Impurity | Bipyridyl homocoupling product. | The rate of oxidative addition is much faster than the subsequent amination steps. | 1. Ensure the base is sufficiently strong and soluble to facilitate amine deprotonation.2. Slightly increase the concentration of the amine coupling partner.3. Lowering the catalyst loading can sometimes disfavor bimolecular side reactions. |
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting poor outcomes in your Buchwald-Hartwig amination.
Caption: Catalytic cycle showing key side reaction branch points.
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol is a general starting point and should be optimized for your specific amine.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Amine coupling partner (1.2 equiv)
-
Palladium Pre-catalyst (e.g., RuPhos Pd G3, 2 mol%)
-
RuPhos ligand (4 mol% if not using a pre-catalyst)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen) manifold
Procedure:
-
Preparation: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst, NaOtBu, and this compound to the Schlenk flask.
-
Reagent Addition: Seal the flask, remove it from the glovebox (if used), and attach it to the inert gas manifold. Add the anhydrous, degassed solvent via syringe, followed by the amine coupling partner.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Take small aliquots from the reaction mixture using a syringe, quench with a small amount of water, extract with ethyl acetate, and spot on a TLC plate or dilute for LC-MS analysis.
-
Workup: Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature. Quench carefully with water or a saturated aqueous solution of NH₄Cl.
-
Extraction: Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Analysis of Crude Reaction Mixture by LC-MS
Purpose: To quickly identify the desired product and major byproducts based on their mass-to-charge ratio (m/z).
Procedure:
-
Sampling: Using a syringe, carefully withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quenching & Dilution: Add the aliquot to a vial containing 1 mL of methanol or acetonitrile. This will quench the reaction and precipitate the inorganic salts.
-
Filtration: Filter the diluted sample through a syringe filter (0.22 or 0.45 µm) into a clean LC-MS vial.
-
Analysis: Analyze the sample by LC-MS. Look for the expected m/z values for:
-
Starting Material: this compound
-
Desired Product: [M of starting material - Br + Amine]
-
Hydrodehalogenation Product: [M of starting material - Br + H]
-
Isomeric Product: Same mass as the desired product but will likely have a different retention time on the LC column.
-
References
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. escholarship.org [escholarship.org]
- 7. ir.nbu.ac.in [ir.nbu.ac.in]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 4-Bromo-5-chloropyridin-3-amine
Welcome to the technical support center for 4-Bromo-5-chloropyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the experimental use of this versatile building block. The following content is structured in a question-and-answer format to directly address specific challenges and provide practical, field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions for handling this compound?
A1: this compound is an organic compound that requires careful handling in a laboratory setting. Always consult the Safety Data Sheet (SDS) before use. General precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Q2: What is the expected reactivity order of the halogen substituents in this compound in cross-coupling reactions?
A2: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the trend: I > Br > Cl > F. Therefore, the carbon-bromine (C-Br) bond at the 4-position is expected to be significantly more reactive than the carbon-chlorine (C-Cl) bond at the 5-position. This difference in reactivity allows for selective functionalization at the C4 position under appropriate reaction conditions.
Q3: How does the amino group at the 3-position influence the reactivity of the molecule?
A3: The amino (-NH2) group at the 3-position is an electron-donating group. This can influence the electronic properties of the pyridine ring and the reactivity of the adjacent halogen atoms. The amino group can also coordinate with the metal catalyst, potentially affecting the catalytic cycle. In some cases, protection of the amino group may be necessary to avoid side reactions or catalyst inhibition, although many modern catalyst systems can tolerate free amines.
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are common applications for this compound. Below are troubleshooting guides for common issues encountered during these reactions.
Scenario 1: Low or No Conversion in a Suzuki-Miyaura Coupling Reaction
Problem: You are attempting a Suzuki-Miyaura coupling at the C4-Br position with an arylboronic acid, but you observe low or no conversion of your starting material.
Troubleshooting Workflow:
Troubleshooting Suzuki Coupling
Detailed Explanation and Causality:
-
Catalyst System: The choice of palladium source and ligand is critical. The nitrogen atom of the pyridine ring and the amino group can coordinate to the palladium center, potentially leading to catalyst deactivation. The use of bulky, electron-rich phosphine ligands can often mitigate this issue by promoting the desired catalytic cycle. For challenging substrates, pre-formed palladium catalysts (e.g., G3 or G4 palladacycles) can offer improved reactivity and reproducibility.
-
Reaction Conditions:
-
Base: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura coupling. The choice of base can significantly impact the reaction rate and yield. For aminopyridine substrates, stronger bases like K3PO4 or Cs2CO3 are often more effective than weaker bases like Na2CO3.
-
Solvent: Aprotic polar solvents such as dioxane, THF, or DMF are commonly used. It is imperative that these solvents are anhydrous and thoroughly deoxygenated, as water and oxygen can lead to catalyst decomposition and side reactions like protodeboronation of the boronic acid.
-
Temperature: While the C-Br bond is relatively reactive, insufficient thermal energy may lead to slow reaction rates. A systematic increase in temperature can often overcome this activation barrier.
-
-
Reagent Quality: The purity of the boronic acid is paramount. Boronic acids can dehydrate to form boroxines, which are generally less reactive. Ensure the boronic acid is of high quality or consider using boronate esters (e.g., pinacol esters) which are more stable.
Scenario 2: Side Product Formation - Double Coupling or Homocoupling
Problem: You are observing the formation of undesired side products, such as the diarylated product (coupling at both C-Br and C-Cl) or homocoupling of the boronic acid.
Troubleshooting Workflow:
Troubleshooting Side Reactions
Detailed Explanation and Causality:
-
Double Coupling: While the C-Cl bond is less reactive, under harsh conditions (high temperature, long reaction times, highly active catalyst), a second coupling can occur. To favor mono-arylation, milder conditions should be employed. Reducing the amount of the boronic acid to near stoichiometry can also disfavor the second coupling.
-
Homocoupling: The homocoupling of boronic acids is often promoted by the presence of oxygen and Pd(II) species. Rigorous deoxygenation of the reaction mixture is essential. Using a Pd(0) source (e.g., Pd(PPh3)4) or a pre-catalyst that rapidly generates the active Pd(0) species can minimize the presence of Pd(II) that can facilitate this side reaction.
Experimental Protocols: Starting Points for Optimization
The following are generalized, starting-point protocols for common reactions with this compound. These should be considered as a basis for optimization.
Protocol 1: Suzuki-Miyaura Coupling at the C4-Position
-
To a dry reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh3)4, 5 mol%), and a base (e.g., K2CO3, 2.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture to 90-100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination at the C4-Position
-
To a dry reaction vessel, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), a suitable ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu or LHMDS, 1.5 equiv.).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH4Cl.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify by flash column chromatography.
Data Presentation: Recommended Starting Conditions
| Reaction Type | Palladium Source | Ligand | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(PPh3)4 or Pd(dppf)Cl2 | - | K2CO3 or K3PO4 | Dioxane/H2O | 90-100 |
| Buchwald-Hartwig | Pd2(dba)3 or XPhos Pd G3 | XPhos or RuPhos | NaOtBu or LHMDS | Toluene or Dioxane | 100-110 |
Note: This table provides general starting points. The optimal conditions may vary depending on the specific coupling partners.
References
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI. [Link]
-
Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. (2023). Journal of the American Chemical Society. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2005). The Journal of Organic Chemistry. [Link]
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (2022). ACS Catalysis. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Chemical Science. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
Technical Support Center: Palladium Catalyst Removal from 4-Bromo-5-chloropyridin-3-amine Reactions
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in synthetic routes involving 4-Bromo-5-chloropyridin-3-amine and similar halogenated aminopyridines. The removal of residual palladium from palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck) is a critical step to ensure the purity and safety of active pharmaceutical ingredients (APIs) and intermediates. This center provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from my this compound reaction so difficult?
The primary challenge stems from the inherent chemical nature of your product. The pyridine nitrogen and the exocyclic amine group in this compound can act as bidentate or monodentate ligands, forming stable complexes with palladium species (both Pd(0) and Pd(II)). This chelation can keep the palladium solubilized in the reaction mixture, making it difficult to remove by simple filtration.[1]
Q2: What are the most common methods for palladium removal in this context?
The most effective methods for removing palladium from reactions involving aminopyridines include:
-
Adsorption using Scavengers: Employing solid-supported scavengers with high affinity for palladium is a widely used technique. These can be silica-based or polymer-supported materials functionalized with thiol, amine, or trimercaptotriazine (TMT) groups.[1][2][3]
-
Activated Carbon Treatment: Activated carbon is a cost-effective and often highly efficient adsorbent for palladium.[4][5][6] However, its non-specific nature can sometimes lead to product loss.[4][7]
-
Filtration: This is primarily effective for heterogeneous catalysts like palladium on carbon (Pd/C) or if the palladium has been induced to precipitate.[8][9][10] Using a filter aid like Celite® is common practice.[8][10][11]
-
Crystallization: Purifying the final product by crystallization can leave palladium impurities in the mother liquor.[2][3]
-
Chromatography: Column chromatography is a reliable method for separating the desired product from palladium residues and other impurities.[8][10]
Q3: How do I choose the right palladium scavenger for my reaction?
The selection of an appropriate scavenger depends on several factors:
-
Palladium Species: The oxidation state (Pd(0) vs. Pd(II)) and the ligands attached to the palladium can affect its affinity for different scavengers.
-
Product and Reactant Compatibility: The scavenger should not react with or have a high affinity for your this compound product or any remaining starting materials.
-
Solvent System: The efficiency of the scavenger can be solvent-dependent.
-
Cost and Scalability: For larger-scale synthesis, the cost and ease of handling are important considerations.[1]
A logical approach to selecting a purification strategy is outlined in the workflow diagram below.
Troubleshooting Guide
This section addresses specific issues you may encounter during the palladium removal process.
Issue 1: High levels of palladium remain after filtration through Celite.
-
Causality: This indicates that the palladium is likely in a soluble, homogeneous form, possibly complexed with your product or ligands from the reaction. Simple filtration is ineffective for removing dissolved species.[8]
-
Suggested Solutions:
-
Employ a Scavenger: Treat the filtrate with a suitable palladium scavenger to capture the soluble palladium, followed by another filtration.
-
Activated Carbon Treatment: Stir the reaction mixture with activated carbon for a set period before filtration.[4][7]
-
Induce Precipitation: In some cases, changing the solvent or pH might cause the palladium to precipitate, allowing for its removal by filtration.
-
Issue 2: Significant product loss after treatment with activated carbon.
-
Causality: Activated carbon can be non-specific and adsorb your desired product along with the palladium.[4] This is more likely if your product has a planar, aromatic structure.
-
Suggested Solutions:
-
Optimize Carbon Amount: Reduce the weight percentage of activated carbon used. Start with a smaller amount (e.g., 5 wt%) and increase if necessary.[7]
-
Screen Different Grades of Carbon: Different types of activated carbon have varying surface properties and may exhibit different levels of product adsorption.[5][6]
-
Change the Solvent: A solvent in which your product is highly soluble may reduce its tendency to adsorb to the carbon.
-
Switch to a More Selective Scavenger: Consider using a functionalized silica or polymer scavenger that is more selective for palladium.[4]
-
Issue 3: Inconsistent palladium removal from batch to batch.
-
Causality: Inconsistent results often point to subtle variations in the reaction work-up or the state of the palladium at the time of removal.
-
Suggested Solutions:
-
Standardize Work-up Procedure: Ensure that the reaction work-up is consistent for every batch before initiating the palladium removal step.
-
Control Atmosphere: The presence of oxygen can alter the oxidation state of the palladium, potentially affecting its solubility and interaction with scavengers.[12]
-
Ageing of the Reaction Mixture: The time between reaction completion and work-up can influence the nature of the palladium species.
-
Proper Handling of Scavengers: Some scavengers are sensitive to air and moisture. Ensure they are stored and handled correctly.[1]
-
Experimental Protocols
Protocol 1: Palladium Removal Using a Thiol-Functionalized Silica Scavenger
-
Dissolution: Dissolve the crude this compound reaction mixture in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM)).
-
Scavenger Addition: Add the thiol-functionalized silica scavenger (typically 3-5 molar equivalents relative to the initial amount of palladium catalyst).
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 2 to 18 hours. The optimal time and temperature should be determined experimentally for your specific reaction.
-
Filtration: Filter the mixture to remove the solid scavenger. A simple filtration setup with filter paper or a fritted funnel is sufficient.
-
Washing: Wash the collected scavenger with a small amount of the same solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.
-
Analysis: Analyze the purified product for residual palladium content using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or a similar sensitive technique.[13][14]
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product).[7]
-
Stirring: Stir the suspension at room temperature or with gentle heating for 1-4 hours.[1][4]
-
Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. The Celite pad helps in removing fine carbon particles.[4][7]
-
Washing: Wash the Celite/carbon cake with fresh solvent.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Analysis: Determine the final palladium concentration in the product.
Data Presentation
The efficiency of various palladium removal methods can be highly dependent on the specific reaction conditions. The following table provides a general overview of what can be expected.
| Removal Method | Typical Starting Pd (ppm) | Typical Final Pd (ppm) | Expected Product Recovery | Key Considerations |
| Filtration (Celite) | >1000 | >500 | High | Only effective for heterogeneous or precipitated Pd. |
| Activated Carbon | >1000 | <50 | Moderate to High | Risk of product loss due to non-specific adsorption.[4] |
| Silica-Based Thiol Scavenger | >1000 | <10 | High | Broadly effective for various palladium species.[1] |
| Polymer-Based TMT Scavenger | >1200 | <10 | High | High loading capacity, good for larger scale.[4][15] |
| Crystallization | >500 | <100 | Variable | Efficiency depends on the solubility of impurities. |
Note: ppm = parts per million. The values presented are illustrative and actual results may vary.
Visualization of Workflows
Decision-Making Workflow for Palladium Removal
Caption: Step-by-step experimental workflow for palladium scavenging.
References
- Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (n.d.). Pharmaceutical Technology.
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). Organic Process Research & Development.
- Removal of palladium (Pd) catalysts Activated Carbon Business Division. (n.d.). Osaka Gas Chemicals Co., Ltd.
- Palladium Detection for API Purification. (2017). Arbor Assays.
- How to Remove Palladium in three easy steps. (2023). Biotage.
- Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. (n.d.). ResearchGate.
- How can i remove palladium Pd catalyst easily? (2015). ResearchGate.
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). ACS Medicinal Chemistry Letters.
- Technical Support Center: Removing Palladium Catalyst Residues from Final Products. (n.d.). Benchchem.
- Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division. (n.d.). Osaka Gas Chemicals Co., Ltd.
- Which Filtration Products are Used for Catalyst Recovery? (2023). Powder Systems.
- Technical Support Center: Palladium Catalyst Removal from 2-Bromo-6-methylisonicotinaldehyde Products. (n.d.). Benchchem.
- How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? (2013). ResearchGate.
- How to remove palladium catalyst from reaction mixture ? (2017). ResearchGate.
- Using Metal Scavengers to Remove Trace Metals such as Palladium. (n.d.). Biotage.
- Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures. (n.d.). Benchchem.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. arborassays.com [arborassays.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 6. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Which Filtration Products are Used for Catalyst Recovery? [powdersystems.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Yoneda Labs [yonedalabs.com]
- 13. pharmtech.com [pharmtech.com]
- 14. researchgate.net [researchgate.net]
- 15. biotage.com [biotage.com]
Technical Support Center: Strategies for Improving the Solubility of 4-Bromo-5-chloropyridin-3-amine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Bromo-5-chloropyridin-3-amine and its derivatives. This guide is designed to provide practical, in-depth solutions to the common solubility challenges encountered during your experiments. Poor aqueous solubility is a frequent hurdle for this class of compounds, potentially impacting bioassay results, formulation development, and overall project timelines. This resource offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to help you navigate these challenges effectively.
Troubleshooting Guide: Addressing Specific Solubility Issues
This section provides a question-and-answer-style approach to common problems you may encounter in the laboratory.
Question 1: My this compound derivative is poorly soluble in my aqueous assay buffer, leading to inconsistent results. What is the first step I should take?
Answer: The initial and most critical step is to understand the pH-solubility profile of your compound. The this compound scaffold contains a basic pyridine nitrogen and an amino group, making its solubility highly dependent on the pH of the medium.
Causality: At a pH below the pKa of the pyridine ring nitrogen, the compound will be protonated, forming a more soluble cationic species. Conversely, at a pH above the pKa, the compound will exist predominantly in its less soluble, neutral form.
Estimated pKa of this compound:
-
Pyridine: The pKa of the pyridinium ion is approximately 5.2.[1]
-
3-Aminopyridine: The amino group is electron-donating, which increases the electron density on the ring nitrogen and makes it more basic. The pKa of 3-aminopyridine is around 6.0.[2]
-
Halogen Substituents (Bromo and Chloro): Halogens are electron-withdrawing groups through the inductive effect (-I), which decreases the electron density on the pyridine ring and reduces its basicity.[3][4]
Considering these competing effects, the pKa of this compound is likely to be slightly lower than that of 3-aminopyridine. A reasonable estimate would be in the range of 4.5 - 5.5 .
Experimental Protocol: Determining the pH-Solubility Profile
-
Preparation of Buffers: Prepare a series of buffers with a pH range from 2 to 8 (e.g., citrate, phosphate, and borate buffers).
-
Sample Preparation: Add an excess amount of your this compound derivative to a known volume of each buffer in separate vials.
-
Equilibration: Shake the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: Centrifuge or filter the samples to remove undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Plotting: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffers to generate the pH-solubility profile.
Recommendation: Based on the generated profile, select a buffer pH for your assay where the compound exhibits sufficient solubility and is stable. For most basic compounds, a pH at least 1-2 units below the pKa is a good starting point.[5]
Question 2: Adjusting the pH is not feasible for my cell-based assay. How can I improve the solubility of my compound using co-solvents?
Answer: The use of co-solvents is a widely adopted strategy to enhance the solubility of poorly water-soluble compounds by reducing the polarity of the aqueous medium.[6]
Causality: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of hydrophobic compounds by creating a more favorable environment for the nonpolar regions of the molecule.[5]
Common Co-solvents for Biological Assays:
| Co-solvent | Typical Starting Concentration | Maximum Tolerated Concentration (Cell-dependent) |
| Dimethyl Sulfoxide (DMSO) | 0.1 - 0.5% | < 1% |
| Ethanol | 0.5 - 1% | < 2% |
| Polyethylene Glycol 400 (PEG 400) | 1 - 5% | Varies |
| Propylene Glycol | 1 - 5% | Varies |
Experimental Protocol: Co-solvent Solubility Enhancement
-
Stock Solution Preparation: Prepare a high-concentration stock solution of your this compound derivative in a neat co-solvent (e.g., 10-50 mM in DMSO).
-
Serial Dilution: Serially dilute the stock solution into your aqueous assay buffer to achieve the desired final concentrations.
-
Observation: Visually inspect the solutions for any signs of precipitation. It is also advisable to check for precipitate using light microscopy.
-
Optimization: If precipitation occurs, you may need to adjust the concentration of the co-solvent in your final assay medium. However, always be mindful of the potential for co-solvent-induced cellular toxicity or artifacts in your assay.
-
Control Experiments: Always include a vehicle control (buffer with the same concentration of co-solvent) in your experiments to account for any effects of the co-solvent itself.
Caption: Workflow for using co-solvents.
Question 3: My compound is intended for in vivo studies, and I need a formulation with higher solubility. Would salt formation be a viable strategy?
Answer: Yes, salt formation is a highly effective and commonly used method to significantly increase the aqueous solubility and dissolution rate of ionizable drugs, such as your basic this compound derivative.[6]
Causality: By reacting the basic pyridine derivative with an acid, you form a salt which is an ionic species. Salts generally have higher aqueous solubility than their corresponding free base forms due to the favorable ion-dipole interactions with water molecules.[6]
Commonly Used Counterions for Salt Formation of Basic Drugs:
-
Inorganic Acids: Hydrochloride (HCl), Hydrobromide (HBr), Sulfate (H₂SO₄), Phosphate (H₃PO₄)
-
Organic Acids: Mesylate (methanesulfonic acid), Tosylate (p-toluenesulfonic acid), Maleate, Fumarate, Citrate, Tartrate
Experimental Protocol: Small-Scale Salt Formation for Solubility Assessment
-
Dissolution of Free Base: Dissolve a known amount of your this compound derivative in a suitable organic solvent (e.g., isopropanol, ethanol, or acetone).
-
Acid Addition: Add a stoichiometric equivalent of the chosen acid (e.g., a solution of HCl in isopropanol) dropwise to the solution of the free base while stirring.
-
Precipitation and Isolation: The salt will often precipitate out of the solution. The solid can be collected by filtration, washed with the organic solvent, and dried under vacuum.
-
Solubility Testing: Determine the aqueous solubility of the newly formed salt using the shake-flask method described in Question 1.
-
Characterization: It is crucial to characterize the salt form to confirm its identity and purity using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, melting point analysis, and X-ray powder diffraction (XRPD).
Caption: Salt formation and evaluation workflow.
Frequently Asked Questions (FAQs)
Q1: What is the underlying reason for the poor solubility of many this compound derivatives?
A1: The poor aqueous solubility of these derivatives is often a result of a combination of factors. The pyridine ring, while containing a nitrogen atom, is still a relatively nonpolar aromatic system. The presence of the bromo and chloro substituents further increases the lipophilicity of the molecule. Additionally, in the solid state, these molecules can pack tightly in a crystal lattice, and the energy required to break these intermolecular forces (crystal lattice energy) and solvate the individual molecules in water can be high.
Q2: Are there other advanced techniques I can consider if the above methods are not sufficient?
A2: Yes, several advanced formulation strategies can be employed for compounds with very low solubility:
-
Solid Dispersions: The drug is dispersed in a hydrophilic polymer matrix, often in an amorphous state. The amorphous form has a higher free energy and thus greater solubility than the crystalline form.[7]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. The poorly soluble drug molecule can be encapsulated within the hydrophobic cavity, forming an inclusion complex that has improved aqueous solubility.[6]
-
Nanoparticle Formation: Reducing the particle size of the drug to the nanometer range significantly increases the surface area-to-volume ratio, which can lead to an increased dissolution rate according to the Noyes-Whitney equation.[8]
Q3: Can intramolecular hydrogen bonding affect the solubility of my this compound derivative?
A3: Yes, intramolecular hydrogen bonding can have a significant impact on solubility. If a hydrogen bond forms between the amino group and the pyridine nitrogen, it can reduce the ability of these groups to interact with water molecules, thereby decreasing aqueous solubility.[9] It can also affect the pKa of the molecule.[9]
Q4: Where can I find more information on the physicochemical properties of my specific derivative?
A4: Several online databases can provide useful information on the physicochemical properties of chemical compounds, including:
-
PubChem: A comprehensive database of chemical molecules and their activities against biological assays.
-
ChemicalBook: Provides chemical and physical properties, as well as supplier information.
-
Sigma-Aldrich (Merck): Offers product information that often includes physicochemical data.
It is also recommended to perform a thorough literature search using scientific databases like SciFinder, Reaxys, and Google Scholar for any published data on your compound or closely related analogues.
References
- Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. Journal of Medicinal Chemistry.
- 3-Aminopyridine CAS#: 462-08-8. ChemicalBook.
- Theoretical prediction of relative and absolute pKa values of aminopyridines. PubMed.
- Acidity Study on 3-Substituted Pyridines. MDPI.
- Effect of Substituents On Basicity of Pyridine. Scribd.
- Theoretical pKa calculations of substituted pyridines.
- Effect of atomic Charge on pka 's of Substituted pyridines.
- Computational Estimation of the Acidities of Pyrimidines and Rel
- Additivity of substituent effects on the proton affinity and gas-phase basicity of pyridines.
- Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive? Reddit.
- Basicity of substituted pyridines. Chemistry Stack Exchange.
- 3-Aminopyridine. PubChem.
- hammett substituent constants: Topics by Science.gov.
- Open-source QSAR models for pKa prediction using multiple machine learning approaches.
- Open Source QSAR Models for pKa Prediction Using Multiple Machine Learning Approaches (ASCCT 2018 poster text).
- HPLC Methods for analysis of 3-Aminopyridine.
- Substituent effects on the Basicity of pyridine Elucidation.
- Overcoming poor solubility of Aminopyrifen in formul
- Substituent Effects on the [N–I–N]+ Halogen Bond.
- QSAR Model Development for Pyridines. Scribd.
- (PDF) Open-source QSAR models for pKa prediction using multiple machine learning approaches.
- SOLUBILITY ENHANCEMENT: MEANING AND TECHNIQUES. International Journal of Pharmaceutical Sciences and Medicine (IJPSM).
- Solubility enhancement of some poorly soluble drugs by solid dispersion using Ziziphus spina-christi gum polymer. PubMed Central.
- Thermodynamic properties of pyridine—I.
- Hammett Substituent Constants Survey. Scribd.
- Determination of Hammett Pyridine 3-Aza and 4-Aza Replacement Constants by 1H NMR Studies of Amide Systems. ScholarWorks@UARK.
- A survey of Hammett substituent constants and resonance and field parameters. Wang Lab.
- Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via
- Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central.
- Pyridine. PubChem.
- 3-Aminopyridine. Wikipedia.
- (PDF) AN OVERVIEW ON VARIOUS APPROACHES USED FOR SOLUBILIZATION OF POORLY SOLUBLE DRUGS.
- Pyridine. Sciencemadness Wiki.
- Solubilization of Insoluble and Poorly-W
- Pyridine. Wikipedia.
- Theoretical prediction of relative and absolute pKa values of aminopyridines. Request PDF.
- Pyridine. the NIST WebBook - National Institute of Standards and Technology.
- A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. PMC - NIH.
- Exchange Reactions of α-Halogenated Pyridines. The Journal of Organic Chemistry.
- Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC.
- Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. MDPI.
- Dichloromethane. Wikipedia.
- Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. PubMed.
Sources
- 1. Pyridine (CAS 110-86-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. 3-Aminopyridine CAS#: 462-08-8 [m.chemicalbook.com]
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- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peerj.com [peerj.com]
- 8. Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Preventing dehalogenation of 4-Bromo-5-chloropyridin-3-amine
Technical Support Center: 4-Bromo-5-chloropyridin-3-amine
A Senior Application Scientist's Guide to Preventing Dehalogenation in Cross-Coupling Reactions
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile, yet challenging, building block. My goal as your Senior Application Scientist is to move beyond simple protocols and provide a deep, mechanistic understanding of the common pitfalls associated with this substrate—specifically, the undesired loss of halogen atoms—and to equip you with robust, field-proven strategies to ensure the success of your synthetic campaigns.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm consistently observing dehalogenation of my starting material. What is the underlying chemical mechanism causing this issue?
A: This is the most common issue encountered with this substrate. The formation of hydrodehalogenated byproducts (where bromine or chlorine is replaced by hydrogen) is a classic competing pathway in palladium-catalyzed cross-coupling reactions.[1] This side reaction is not random; it is a direct consequence of the catalytic cycle itself.
The primary culprit is the formation of a palladium-hydride (Pd-H) species. This highly reactive intermediate can intercept the organopalladium(II) complex that is poised for productive cross-coupling. Instead of reductive elimination to form the desired C-C or C-N bond, the Pd-H species can undergo a reductive elimination with the aryl group, cleaving the carbon-halogen bond and replacing it with a carbon-hydrogen bond.[2]
Sources of the detrimental Pd-H species include:
-
The Base: Strong alkoxide bases (e.g., NaOtBu, KOtBu) can undergo β-hydride elimination to form a Pd-H species and an aldehyde or ketone.
-
The Solvent: Protic solvents (alcohols) or even trace water can react with the palladium catalyst, especially at elevated temperatures, to generate hydrides.[3]
-
Reagents: Amines (in Buchwald-Hartwig reactions) or boronic acids/esters (in Suzuki reactions) can sometimes act as hydride donors.[1][4]
The 3-amino group on your pyridine ring, being an electron-donating group, exacerbates this issue by increasing the electron density on the ring, which can facilitate certain undesired pathways in the catalytic cycle.
Caption: Competing pathways: desired cross-coupling vs. undesired dehalogenation.
Q2: My analysis shows selective loss of bromine over chlorine. Is this expected, and can I leverage this?
A: Yes, this is entirely expected and represents a key strategic consideration. In palladium-catalyzed cross-coupling reactions, the rate-limiting step is often the initial oxidative addition of the aryl halide to the Pd(0) center. The reactivity of halogens in this step follows a well-established trend: I > Br > Cl > F.[5][6][7]
The Carbon-Bromine bond is weaker and more polarizable than the Carbon-Chlorine bond, making it significantly more susceptible to oxidative addition.[4] Therefore, under carefully controlled conditions, you can achieve selective coupling at the C4-bromo position while leaving the C5-chloro position intact for subsequent transformations. This selective reactivity is a powerful tool in molecular synthesis.
Key takeaway: If you observe only C-Br bond reaction, your conditions are selective. If you observe C-Cl bond reaction or dehalogenation at the chlorine position, your conditions are likely too harsh.
Q3: How can I suppress dehalogenation in my Suzuki-Miyaura coupling? I'm getting a mixture of my desired product, mono-dehalogenated, and di-dehalogenated species.
A: Achieving a clean Suzuki coupling with this substrate requires a finely tuned system that favors the desired catalytic turnover over the competing dehalogenation pathway. Here is a troubleshooting workflow and an optimized protocol.
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Problem | Primary Cause(s) | Recommended Solution(s) |
| Significant Dehalogenation (>20%) | 1. Inappropriate Base: Strong alkoxide bases (NaOtBu) are major sources of Pd-H.[1] 2. High Temperature: Accelerates side reactions. | 1. Change Base: Switch to a weaker, non-nucleophilic base like K₃PO₄, Cs₂CO₃, or K₂CO₃.[4][8] These are less prone to generating hydrides. 2. Lower Temperature: Start at 80 °C and only increase if the reaction is too slow. |
| Low Conversion & Some Dehalogenation | 1. Inefficient Catalyst/Ligand: The ligand may not be promoting reductive elimination efficiently.[9] 2. Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium, slowing catalysis.[8][10] | 1. Use Bulky, Electron-Rich Ligands: Employ ligands like XPhos, SPhos, or RuPhos. These accelerate reductive elimination, outcompeting dehalogenation.[8] Using pre-formed palladium pre-catalysts (e.g., XPhos Pd G3) ensures the active catalyst forms efficiently. |
| Protodeboronation of Boronic Acid | 1. Excess Water/Protic Solvent: Leads to the cleavage of the C-B bond.[4] 2. Unstable Boronic Acid: Some boronic acids are inherently unstable. | 1. Use Anhydrous Solvents: Employ rigorously dried and degassed solvents like 1,4-dioxane or toluene.[10] A small, controlled amount of water is often necessary to dissolve the base, but excess should be avoided. 2. Switch to Boronate Ester: Use the corresponding pinacol (Bpin) or MIDA boronate ester, which are more robust. |
Optimized Protocol for Suzuki-Miyaura Coupling
This protocol is designed to minimize dehalogenation by using a modern catalyst system and carefully selected conditions.
-
Reagent Preparation:
-
This compound (1.0 equiv)
-
Arylboronic Acid or Pinacol Ester (1.2 - 1.5 equiv)
-
XPhos Pd G3 Precatalyst (2 mol %)
-
XPhos Ligand (2 mol %)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane and water (e.g., 10:1 v/v)
-
-
Reaction Setup (Under Inert Atmosphere):
-
To an oven-dried Schlenk flask, add the pyridinamine, boronic acid derivative, K₃PO₄, XPhos Pd G3, and XPhos ligand.
-
Evacuate and backfill the flask with argon or nitrogen three times.[8]
-
Add the degassed dioxane and water via syringe.
-
Stir the mixture at 80-90 °C.
-
-
Monitoring and Workup:
-
Monitor the reaction by LC-MS or TLC. The reaction should ideally be complete within 2-12 hours.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography.
-
Q4: I am attempting a Buchwald-Hartwig amination and facing severe dehalogenation. My standard NaOtBu conditions are failing. What should I do?
A: The Buchwald-Hartwig reaction is particularly prone to dehalogenation because the standard base, NaOtBu, is a primary source of the Pd-H species that causes the problem.[1][2] For a sensitive substrate like this compound, moving away from strong alkoxide bases is critical.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Challenges in the scale-up synthesis of 4-Bromo-5-chloropyridin-3-amine
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-5-chloropyridin-3-amine. As a critical intermediate in pharmaceutical and agrochemical research, the successful and efficient scale-up of this molecule is often paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established principles of heterocyclic chemistry and process development.
Introduction to Synthetic Strategy
The synthesis of this compound typically involves a multi-step process, beginning with a commercially available substituted pyridine. A common conceptual approach is the sequential halogenation of a suitable aminopyridine precursor. The regioselectivity of these halogenation steps is a critical challenge, governed by the directing effects of the amino group and the existing ring substituents.
A plausible synthetic pathway is outlined below:
Caption: A potential synthetic route to this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Poor Regioselectivity during Halogenation
Question: My chlorination/bromination step is producing a mixture of isomers. How can I improve the regioselectivity?
Answer:
Achieving high regioselectivity in the halogenation of pyridines can be challenging due to the complex interplay of electronic and steric effects.[1][2][3][4][5] The amino group is a strong activating group and directs electrophiles to the ortho and para positions.
Potential Causes and Solutions:
| Cause | Solution |
| Reaction Temperature Too High | Elevated temperatures can lead to the formation of kinetic and thermodynamic byproducts. It is advisable to perform the halogenation at a lower temperature (e.g., 0°C to room temperature) to enhance selectivity. |
| Incorrect Halogenating Agent | The choice of halogenating agent is crucial. For a more controlled reaction, consider using N-halosuccinimides (NCS for chlorination, NBS for bromination) instead of elemental halogens (Cl₂, Br₂), as they are generally less reactive and more selective.[2][6] |
| Solvent Effects | The polarity of the solvent can influence the reaction pathway. Experiment with a range of solvents, from non-polar (e.g., dichloromethane, chloroform) to polar aprotic (e.g., acetonitrile, DMF), to find the optimal conditions for your specific substrate. |
| Steric Hindrance | If the desired position is sterically hindered, consider a different synthetic route or the use of a bulkier halogenating agent that may favor the less hindered position. |
Troubleshooting Workflow for Poor Regioselectivity:
Caption: Decision tree for addressing poor regioselectivity.
Issue 2: Formation of Di-halogenated and Over-brominated Impurities
Question: I am observing significant amounts of di-brominated or other over-halogenated species in my product mixture. How can I minimize these byproducts?
Answer:
The formation of over-halogenated impurities is a common issue, especially when dealing with activated pyridine rings.[2]
Potential Causes and Solutions:
| Cause | Solution |
| Excess Halogenating Agent | Carefully control the stoichiometry of the halogenating agent. Use of a slight excess may be necessary to drive the reaction to completion, but a large excess will promote over-halogenation. A good starting point is 1.05-1.1 equivalents. |
| Slow Product Conversion | If the reaction is sluggish, increasing the temperature or reaction time may lead to the formation of byproducts. Consider using a catalyst to accelerate the desired reaction. |
| High Reactivity of the Substrate | The amino group strongly activates the pyridine ring towards electrophilic substitution. It may be necessary to perform the reaction at a very low temperature (e.g., -20°C to 0°C) and add the halogenating agent slowly to maintain control. |
Issue 3: Difficult Purification of the Final Product
Question: I am struggling to purify the final product from starting materials and byproducts. What purification strategies do you recommend?
Answer:
Purification of halogenated aminopyridines can be complicated by the similar polarities of the desired product and its isomers.
Recommended Purification Protocol:
-
Aqueous Work-up:
-
Quench the reaction mixture with a reducing agent if necessary (e.g., sodium thiosulfate for bromine).
-
Neutralize the mixture with a base (e.g., sodium bicarbonate, sodium hydroxide) to a pH of 10-11.[7]
-
Extract the product into an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
-
Column Chromatography:
-
If the crude product is not sufficiently pure, column chromatography on silica gel is often effective.
-
A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone), is recommended.
-
-
Recrystallization:
-
For solid products, recrystallization can be a highly effective final purification step.
-
Common solvent systems include ethanol/water, isopropanol, or hexane/ethyl acetate.
-
Purification Workflow:
Caption: A general workflow for the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this synthesis?
A1: The primary safety concerns include:
-
Handling of Halogenating Agents: Bromine and chlorine are corrosive and toxic. N-halosuccinimides are safer alternatives but should still be handled with care in a well-ventilated fume hood.
-
Exothermic Reactions: Halogenation reactions can be exothermic. On a large scale, it is crucial to have adequate cooling and to control the rate of addition of reagents to prevent thermal runaway.
-
Solvent Safety: Use appropriate personal protective equipment (PPE) and ensure proper ventilation when working with organic solvents.
Q2: Can I perform the chlorination and bromination in a one-pot reaction?
A2: While one-pot reactions can be more efficient, for the synthesis of a di-halogenated product with two different halogens, a stepwise approach is generally recommended to ensure better control over the regioselectivity and to minimize the formation of mixed halogenated byproducts.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction progress. Use a suitable solvent system to achieve good separation between the starting material, intermediates, and the final product. High-performance liquid chromatography (HPLC) can provide more quantitative information on the reaction conversion and impurity profile.
Q4: What is the expected yield for this type of synthesis?
A4: The overall yield will depend on the specific reaction conditions and the efficiency of each step. For multi-step syntheses of this nature, an overall yield of 30-50% would be considered reasonable on a laboratory scale. Optimization of each step is crucial for maximizing the yield on a larger scale.
References
- A kind of synthetic method of 3,5-dibromo-4-aminopyridine. CN109134358B.
- SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, Vol. 51, NO. 11, 1999.
- Method for synthesizing 5-Bromo-2, 4-dichloropyridine. CN103420903A.
- 3-Selective Halogenation of Pyridines via Zincke Imine Intermedi
- A mild, catalyst-free synthesis of 2-aminopyridines. PMC - NIH.
- Method for purification of pyridine, and method for production of chlorin
- Mild Regioselective Halogenation of Activ
- meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Organic Syntheses.
- Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.
- Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC.
- Halogenation of the 3-position of pyridines through Zincke imine intermedi
- Method for purification of pyridine, and method for production of chlorin
- 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of az
- Total Synthesis of Floyocidin B: 4,5-Regioselective Functionaliz
- Preparation of Pyridines, Part 2: By Halogenation and Nitr
- Halogenation of the 3-position of pyridines through Zincke imine intermedi
- Regioselective halogenation of aminopyrimidinyl-pyrrole carboxylic acid derivatives | Request PDF.
- 3-Bromo-5-chloropyridine-4-amine | 159783-78-5 | FB64807. Biosynth.
- CAS 13534-98-0: 4-Amino-3-bromopyridine | CymitQuimica.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]
- 7. CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Difficult Purifications of 4-Bromo-5-chloropyridin-3-amine
Welcome to the technical support center for the purification of 4-bromo-5-chloropyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this key building block in high purity. The inherent functionalities of this molecule—a basic pyridine nitrogen, an aromatic amine, and two different halogens—can present unique purification hurdles. This resource provides in-depth, experience-driven troubleshooting advice in a question-and-answer format to directly address these issues.
I. Understanding the Molecule: Key Physicochemical Properties
This compound is a solid at room temperature with a molecular weight of 207.46 g/mol . Its structure, featuring both hydrogen bond donors (the amine group) and acceptors (the pyridine and amine nitrogens), suggests solubility in polar organic solvents. The aromatic nature of the pyridine ring also allows for some solubility in less polar solvents. The basicity of the pyridine nitrogen is a critical factor influencing its chromatographic behavior, often leading to interactions with acidic stationary phases like silica gel.
II. Frequently Asked Questions & Troubleshooting Guides
This section addresses common problems encountered during the purification of this compound.
A. Recrystallization Issues
Question 1: My product won't crystallize. What should I do?
Answer:
Failure to crystallize is a common issue and can be addressed by systematically optimizing the solvent system and crystallization conditions.
-
Initial Solvent Screening: The first step is a systematic solvent screen. Due to the dual nature of the molecule (polar amine and halogenated aromatic), a range of solvents should be tested. A good starting point is to test solubility in small amounts of solvents with varying polarities such as ethanol, isopropanol, ethyl acetate, toluene, and a mixture like ethanol/water. The ideal recrystallization solvent will dissolve the compound when hot but have low solubility when cold.
-
Using a Co-solvent System: Often, a single solvent is not ideal. A co-solvent system, typically a "good" solvent in which the compound is soluble and a "bad" solvent in which it is not, can be highly effective. A common pairing for compounds like this is an alcohol (e.g., ethanol or methanol) with water. Dissolve the crude product in the minimum amount of the hot "good" solvent, and then slowly add the "bad" solvent until the solution becomes slightly turbid. Reheat to get a clear solution and then allow it to cool slowly.
-
Inducing Crystallization: If crystals do not form upon cooling, several techniques can be employed:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure product, add a single, tiny crystal to the cooled, supersaturated solution. This "seed" crystal will act as a template for further crystallization.
-
Reducing Solvent Volume: If too much solvent was used, carefully evaporate a portion of it and then try to cool the solution again.
-
Lowering the Temperature: Cool the solution in an ice bath or refrigerator to further decrease the solubility of your product.
-
Question 2: My product "oils out" instead of forming crystals. How can I fix this?
Answer:
"Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is often due to a high concentration of impurities or the solution being too saturated at a high temperature.
-
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional "good" solvent to decrease the saturation point and then allow it to cool more slowly.
-
Lower the Crystallization Temperature: Try to find a solvent system where your compound is soluble at a lower temperature, reducing the likelihood of it oiling out.
-
Charcoal Treatment: Colored impurities can sometimes inhibit crystallization and promote oiling. Dissolving the crude product in a suitable solvent, adding a small amount of activated charcoal, heating, and then filtering hot to remove the charcoal can remove these impurities. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.
B. Column Chromatography Challenges
Question 3: My compound is streaking or tailing on the silica gel column, leading to poor separation. What is causing this and how can I prevent it?
Answer:
This is a very common issue with amine-containing compounds on silica gel. The basic amine group interacts strongly with the acidic silanol groups on the surface of the silica, leading to a non-ideal elution profile.
-
Addition of a Basic Modifier: The most effective solution is to add a small amount of a volatile base to your eluent. Triethylamine (Et₃N) is a common choice. Typically, adding 0.1-1% triethylamine to the mobile phase will neutralize the acidic sites on the silica gel, preventing strong interactions with your amine product and resulting in sharper peaks and better separation.
-
Alternative Stationary Phases: If tailing persists, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica for the purification of basic compounds. Alternatively, amine-functionalized silica can also be very effective.
-
Reversed-Phase Chromatography: If your compound has sufficient hydrophobic character, reversed-phase chromatography on a C18-functionalized silica column can be an excellent option. The elution order is inverted, with polar compounds eluting first. A typical mobile phase would be a mixture of acetonitrile and water or methanol and water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.
Troubleshooting Workflow for Column Chromatography
Byproduct formation in the synthesis of 4-Bromo-5-chloropyridin-3-amine
Welcome to the technical support center for the synthesis of 4-Bromo-5-chloropyridin-3-amine. This guide is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic intermediate. The synthesis of polysubstituted pyridines presents unique challenges, primarily centered around regioselectivity and the formation of difficult-to-separate byproducts. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated protocol to help you navigate these challenges and achieve a high-purity final product.
Section 1: Proposed Synthesis Pathway and Mechanism
The most direct and logical synthetic route to this compound is via the electrophilic bromination of 5-chloro-pyridin-3-amine. This pathway is favored due to the powerful directing effects of the amine substituent.
Mechanism: Electrophilic Aromatic Substitution
The synthesis is a classic electrophilic aromatic substitution (EAS). The key mechanistic points are:
-
Activation: The amino group (-NH₂) is a strong activating group, donating electron density into the pyridine ring via resonance. This makes the ring more nucleophilic and susceptible to attack by an electrophile.
-
Directing Effects: The amino group is an ortho, para-director. In 3-aminopyridine, the positions ortho to the amine are C2 and C4, and the position para is C6.
-
Substituent Influence: The existing chloro group at C5 is a deactivating but ortho, para-directing group. The pyridine nitrogen itself is strongly deactivating.
-
Regioselectivity: The combined electronic effects strongly favor electrophilic attack at the C4 position. It is ortho to the powerfully activating amino group and is the least deactivated of the available positions. Attack at C2 is sterically hindered by the adjacent amino group, and attack at C6 is electronically less favored.
Caption: Proposed synthesis of this compound.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific experimental issues related to byproduct formation.
Question 1: My NMR/LC-MS analysis shows a second product with a mass corresponding to a dibromo-chloro-aminopyridine. What is this, and how can I prevent its formation?
Answer:
-
Probable Cause: You are observing the formation of an over-brominated byproduct, most likely 4,6-dibromo-5-chloropyridin-3-amine . The strong activating nature of the amino group makes the product, this compound, even more electron-rich than the starting material in some respects, making it susceptible to a second bromination at the next most activated position (C6). Traditional synthesis of related compounds frequently reports dibromo byproducts.[1]
-
Prevention Strategies:
-
Temperature Control: This is the most critical parameter. Perform the reaction at low temperatures (start at -10 °C to 0 °C) and allow it to warm slowly. Low temperatures increase the selectivity of the reaction by favoring the pathway with the lower activation energy (mono-bromination) over competing pathways. Using N-bromosuccinimide (NBS) at -78°C has been shown to dramatically increase selectivity in similar systems.[2][3]
-
Stoichiometry and Reagent Addition: Use a slight substoichiometric amount of the brominating agent (e.g., 0.95-0.98 equivalents of NBS). Add the brominating agent portion-wise or via a syringe pump over an extended period. This keeps the instantaneous concentration of the electrophile low, minimizing the chance of a second reaction.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is generally preferred over elemental bromine (Br₂) for these substrates.[4] NBS provides a low, steady-state concentration of bromine, which helps to suppress over-halogenation.[5]
-
-
Removal Strategy:
-
Column Chromatography: This is the most effective method. The dibromo byproduct is significantly less polar than the desired mono-bromo product. A silica gel column using a gradient elution, for example, from hexane/ethyl acetate 9:1 to 7:3, should provide good separation.
-
Recrystallization: If the byproduct is present in a small amount, recrystallization may be effective. Try solvents like ethanol/water or toluene/hexane mixtures.
-
Caption: Pathway for the formation of the over-bromination byproduct.
Question 2: I've isolated a byproduct that is an isomer of my target molecule. What could it be?
Answer:
-
Probable Cause: While the C4 position is electronically favored, some bromination may occur at the C6 position, leading to the formation of 6-Bromo-5-chloropyridin-3-amine . This is less common but can occur if the reaction is run at high temperatures or under conditions that reduce the directing influence of the amino group (e.g., highly acidic media where it becomes protonated to -NH₃⁺).
-
Prevention Strategies:
-
Control pH: Avoid strongly acidic conditions, which protonate the amine and turn it into a deactivating, meta-directing group. If using Br₂ in acetic acid, consider adding a buffer like sodium acetate.
-
Solvent Choice: Non-polar solvents like dichloromethane (DCM) or chloroform often give better regioselectivity for this type of reaction compared to polar protic solvents.
-
-
Removal Strategy: Isomeric byproducts can be very challenging to separate due to similar polarities.
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often necessary for separating regioisomers.
-
Derivatization: In some cases, it may be possible to selectively react one isomer (for instance, by protecting the amine and then performing a metal-halogen exchange that is sensitive to the steric environment) and then separate the derivatized compound.
-
Question 3: My reaction yield is poor, and I'm seeing a significant amount of the starting material, 5-chloro-pyridin-3-amine, in the final mixture. Why?
Answer:
-
Probable Cause: This points to an incomplete reaction. Several factors could be at play:
-
Inactive Brominating Agent: NBS can degrade over time, especially if exposed to moisture. It is recommended to use freshly recrystallized NBS for best results.[6]
-
Insufficient Activation: While the amino group is activating, the pyridine ring is inherently electron-deficient.[7] If the reaction conditions are too mild (e.g., very low temperature for an extended period without sufficient activation), the reaction may stall.
-
Protonation: As mentioned, if any strong acid is present (e.g., HBr byproduct from the reaction), it can protonate the starting material's amino group, deactivating it towards further reaction.
-
-
Troubleshooting Steps:
-
Verify Reagent Quality: Use a fresh bottle of NBS or recrystallize it from water.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material. If the reaction stalls, a slight increase in temperature (e.g., from 0 °C to room temperature) may be required.
-
Add a Non-Nucleophilic Base: Including a mild, non-nucleophilic base like proton sponge or 2,6-lutidine can scavenge the HBr byproduct without interfering with the reaction, keeping the substrate in its active, unprotonated form.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: Is it better to start with 3-aminopyridine, brominate it first, and then chlorinate? A: This is a viable alternative route, but it presents its own regioselectivity challenges. Brominating 3-aminopyridine would likely yield a mixture of 2-bromo-3-aminopyridine and 4-bromo-3-aminopyridine. Subsequent chlorination would then need to be highly selective. The proposed route of starting with 5-chloro-3-aminopyridine simplifies the first halogenation step, as the C4 and C6 positions are the primary targets, with C4 being strongly favored.
Q2: Can I protect the amino group to get better control? A: Yes, protecting the amino group, for example as an acetamide, is a common strategy to moderate its activating effect and prevent over-halogenation.[1] However, this adds two steps to the synthesis (protection and deprotection), which increases cost and can lower the overall yield. For this specific target, direct bromination with careful control of conditions is often more efficient.
Q3: What are the key analytical signatures to look for when identifying these byproducts? A:
-
Mass Spectrometry (MS): This is the most definitive. Look for the characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br is ~1:1) and chlorine (³⁵Cl/³⁷Cl is ~3:1).
-
Desired Product (C₅H₄BrClN₂): M, M+2, M+4 peaks.
-
Dibromo Byproduct (C₅H₄Br₂ClN₂): M, M+2, M+4, M+6 peaks with a different intensity pattern.
-
-
Proton NMR (¹H NMR): The aromatic protons on the pyridine ring are very informative. The desired product will show two singlets in the aromatic region. The dibromo byproduct will show only one singlet. Isomeric byproducts will show different coupling patterns or chemical shifts.
Q4: What are the main safety concerns with this reaction? A: N-Bromosuccinimide is an irritant. Bromine is highly corrosive, toxic, and a strong oxidizer. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction can be exothermic, so slow addition and cooling are essential to maintain control.
Section 4: Recommended Experimental Protocol
This protocol is designed to maximize the yield of the desired product while minimizing byproduct formation.
Synthesis of this compound from 5-chloro-pyridin-3-amine
-
Reagents and Equipment:
-
5-chloro-pyridin-3-amine (1.0 eq)
-
N-Bromosuccinimide (NBS), recrystallized (0.98 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, nitrogen/argon line
-
-
Procedure:
-
Dissolve 5-chloro-pyridin-3-amine (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of starting material) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice-salt bath.
-
In a separate flask, dissolve NBS (0.98 eq) in anhydrous DCM.
-
Add the NBS solution dropwise to the cooled amine solution over 1-2 hours, ensuring the internal temperature does not rise above 5 °C.
-
Monitor the reaction by TLC (e.g., Hexane:Ethyl Acetate 1:1). The product spot should appear below the starting material spot. The reaction is typically complete within 2-4 hours at 0 °C.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate (to destroy any remaining electrophilic bromine) and stir for 10 minutes.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 10% to 30%). Combine fractions containing the pure product and remove the solvent to yield this compound as a solid.
-
Section 5: Data Summary Table
| Compound Name | Structure | Key Analytical Signature (MS) | Purification Strategy |
| This compound (Target) | C₅H₄BrClN₂ | Isotopic pattern for 1 Br, 1 Cl | Primary product, isolate via chromatography. |
| 4,6-dibromo-5-chloropyridin-3-amine (Over-bromination) | C₅H₄Br₂ClN₂ | Isotopic pattern for 2 Br, 1 Cl | Less polar than target. Separate by column chromatography. |
| 6-Bromo-5-chloropyridin-3-amine (Isomer) | C₅H₄BrClN₂ | Same mass as target. Differentiated by NMR/retention time. | Very similar polarity to target. Requires preparative HPLC or careful chromatography. |
| 5-chloro-pyridin-3-amine (Starting Material) | C₅H₃ClN₂ | Isotopic pattern for 1 Cl | More polar than target. Separate by column chromatography. |
Section 6: Troubleshooting Logic Flowchart
Sources
- 1. CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3- - Google Patents [patents.google.com]
- 2. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 7. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Dihalopyridine Building Blocks: 4-Bromo-5-chloropyridin-3-amine in Focus
For the discerning researcher in medicinal chemistry and drug development, the selection of the appropriate heterocyclic building block is a critical decision that profoundly influences the trajectory of a synthetic campaign. Among the myriad of available scaffolds, dihalopyridines stand out for their versatility, offering multiple, orthogonally addressable reaction sites for the construction of complex molecular architectures. This guide provides an in-depth comparison of 4-Bromo-5-chloropyridin-3-amine against other common dihalopyridine building blocks, grounding the discussion in the principles of reactivity and supported by experimental data to inform your synthetic strategy.
The Strategic Value of Dihalopyridines in Drug Discovery
The pyridine nucleus is a privileged scaffold, present in numerous FDA-approved drugs.[1] Its ability to engage in hydrogen bonding and its metabolic stability make it a desirable feature in many pharmacophores. The introduction of halogen atoms onto the pyridine ring provides synthetic handles for elaboration through various cross-coupling reactions, enabling the exploration of diverse chemical space. The differential reactivity of these halogens, governed by their position on the ring and their intrinsic lability (I > Br > Cl), allows for selective and sequential functionalization.
This guide will focus on a comparative analysis of the following dihalopyridine building blocks, with a special emphasis on the unique reactivity of this compound:
-
This compound
-
3,5-Dichloropyridine
-
3,5-Dibromopyridine
-
2,4-Dichloropyridine
Physicochemical and Spectroscopic Properties: A Comparative Overview
A foundational understanding of the physical and spectroscopic properties of these building blocks is essential for their effective use in the laboratory. The following table summarizes key data for the selected dihalopyridines.
| Property | This compound | 3,5-Dichloropyridine | 3,5-Dibromopyridine | 2,4-Dichloropyridine |
| Molecular Formula | C₅H₄BrClN₂ | C₅H₃Cl₂N | C₅H₃Br₂N | C₅H₃Cl₂N |
| Molecular Weight | 207.45 g/mol | 147.99 g/mol | 236.89 g/mol | 147.99 g/mol |
| Appearance | Not widely reported | White to yellow powder | White to light beige crystalline solid | Colorless to yellow liquid |
| Melting Point | Not widely reported | 65-67 °C[2] | 109-111 °C | -1 °C[3] |
| Boiling Point | Not widely reported | 173.7 °C[2] | 222-224 °C | 189-190 °C[4] |
| Solubility | Not widely reported | Soluble in chloroform, ethyl acetate[2] | Soluble in hot water, alcohol, ether | Not widely reported |
| ¹H NMR (CDCl₃, δ) | Predicted: ~8.1 (s, 1H), ~7.9 (s, 1H), ~4.0 (br s, 2H) | 8.44 (d, J=0.6 Hz, 2H), 7.69 (t, J=0.6 Hz, 1H) | 8.61 (d, J=1.9 Hz, 2H), 8.01 (t, J=1.9 Hz, 1H) | 8.32 (d, J=5.5 Hz, 1H), 7.39 (d, J=2.0 Hz, 1H), 7.23 (dd, J=5.5, 2.0 Hz, 1H) |
| ¹³C NMR (CDCl₃, δ) | Predicted: ~145, ~142, ~138, ~120, ~110 | 146.2, 136.1, 131.9 | 150.1, 140.2, 122.8 | 151.7, 150.5, 144.3, 124.0, 122.9 |
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The true utility of dihalopyridines lies in their application in cross-coupling reactions. The following sections provide a comparative analysis of the reactivity of our selected building blocks in three key transformations: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of biaryl and vinyl-aryl structures.[1] The reactivity of dihalopyridines in this reaction is highly dependent on the nature and position of the halogen atoms.
Comparative Reactivity Analysis:
-
This compound: The presence of both a bromine and a chlorine atom offers the potential for sequential, regioselective couplings. The C-Br bond is significantly more reactive than the C-Cl bond, allowing for selective coupling at the C4 position under standard Suzuki conditions. The electron-donating amine group at C3 may slightly decrease the electrophilicity of the ring, but the inherent reactivity difference between bromine and chlorine remains the dominant factor.
-
3,5-Dichloropyridine: The two chlorine atoms are electronically equivalent, making mono-arylation challenging without statistical mixtures. Di-arylation is possible under more forcing conditions. The meta positions of the chlorines relative to the nitrogen make them less activated than ortho or para substituents.[5]
-
3,5-Dibromopyridine: Similar to its dichloro-analogue, the two bromine atoms are equivalent. However, the greater reactivity of the C-Br bond allows for more facile mono- and di-arylation compared to 3,5-dichloropyridine.
-
2,4-Dichloropyridine: This isomer presents an interesting case of regioselectivity. The C2 position is electronically more activated due to its proximity to the ring nitrogen.[6] However, the C4 position is also activated (para to the nitrogen). In many cases, Suzuki coupling preferentially occurs at the C4 position.[7] However, the regioselectivity can be influenced by the choice of catalyst, ligand, and reaction conditions, with some systems favoring C2 coupling.[2]
Experimental Data Summary: Suzuki Coupling with Phenylboronic Acid
| Dihalopyridine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Comments |
| This compound | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | ~70-80 (at C4) | Selective coupling at the C-Br bond is expected.[1] |
| 3,5-Dichloropyridine | Pd(OAc)₂ | Na₂CO₃ | H₂O/DMF | 60 | 12 | 55 (mono-arylated) | Ligand-free conditions have been reported to be effective.[8] |
| 3,5-Dibromopyridine | PdCl₂(dppf) | K₂CO₃ | Toluene/H₂O | 90 | 12 | >90 (mono-arylated) | Higher reactivity compared to the dichloro analogue. |
| 2,4-Dichloropyridine | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 15 min (MW) | 71 (at C4) | Preferential C4-substitution is commonly observed.[7] |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the dihalopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1, 10 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the specified time.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, a common motif in pharmaceuticals.[9] The reactivity of dihalopyridines in this reaction is influenced by similar factors as in Suzuki coupling, with the choice of ligand being particularly crucial for achieving high yields and selectivity.
Comparative Reactivity Analysis:
-
This compound: Similar to the Suzuki coupling, selective amination at the C4 position (C-Br) is expected under appropriate conditions. The adjacent amino group may participate in intramolecular hydrogen bonding, potentially influencing the reaction rate.
-
3,5-Dichloropyridine: Mono-amination can be achieved, though di-amination is also possible, especially with more reactive amines and longer reaction times.
-
3,5-Dibromopyridine: The higher reactivity of the C-Br bonds makes this substrate more amenable to both mono- and di-amination compared to 3,5-dichloropyridine.
-
2,4-Dichloropyridine: Regioselectivity is a key consideration. While C4 amination is often favored, specific ligand systems (e.g., Xantphos-based catalysts) have been developed to promote highly regioselective amination at the C2 position.[8]
Experimental Data Summary: Buchwald-Hartwig Amination with Morpholine
| Dihalopyridine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Comments |
| This compound | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12 | ~60-70 (at C4) | Selective amination at the C-Br bond is anticipated. |
| 3,5-Dichloropyridine | Pd(OAc)₂ / RuPhos | K₃PO₄ | t-BuOH | 110 | 24 | ~80 (mono-aminated) | Ligand choice is critical for good yields. |
| 3,5-Dibromopyridine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 12 | >90 (mono-aminated) | Higher reactivity than the dichloro analogue. |
| 2,4-Dichloropyridine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 12 | >90 (at C2) | Xantphos ligand promotes C2 selectivity.[8] |
Experimental Protocol: Buchwald-Hartwig Amination
-
Setup: To a flame-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., XPhos), and the base (e.g., NaOtBu).
-
Reactant Addition: Add the dihalopyridine (1.0 mmol), the amine (e.g., morpholine, 1.2 mmol), and the solvent (e.g., toluene, 5 mL).
-
Reaction: Seal the tube and heat the reaction mixture in an oil bath at the desired temperature (e.g., 100 °C) for the specified time.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate, filter through a pad of Celite, and concentrate the filtrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[10]
Comparative Reactivity Analysis:
-
This compound: Selective coupling at the C4 position is highly probable due to the greater reactivity of the C-Br bond.
-
3,5-Dichloropyridine: Mono-alkynylation can be achieved, but di-alkynylation may require more forcing conditions.
-
3,5-Dibromopyridine: The C-Br bonds are more reactive, facilitating both mono- and di-alkynylation.
-
2,4-Dichloropyridine: The regioselectivity can be controlled to some extent by the reaction conditions. In some cases, little difference in reactivity between the C2 and C4 positions has been observed.[11]
Experimental Data Summary: Sonogashira Coupling with Phenylacetylene
| Dihalopyridine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Comments |
| This compound | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 50 | 6 | ~70-80 (at C4) | Selective coupling at the C-Br bond is expected. |
| 3,5-Dichloropyridine | Pd(PPh₃)₄ / CuI | i-Pr₂NEt | Dioxane | 100 | 12 | ~60 (mono-alkynylated) | Higher temperatures are generally required. |
| 3,5-Dibromopyridine | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | rt | 4 | >90 (mono-alkynylated) | High reactivity under mild conditions. |
| 2,4-Dichloropyridine | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 80 | 8 | Mixture of C2 and C4 products | Regioselectivity can be an issue. |
Experimental Protocol: Sonogashira Coupling
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the dihalopyridine (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and the copper(I) co-catalyst (e.g., CuI).
-
Solvent and Base: Add the solvent (e.g., THF) and the amine base (e.g., Et₃N).
-
Alkyne Addition: Add the terminal alkyne (e.g., phenylacetylene, 1.2 mmol).
-
Reaction: Stir the reaction mixture at the appropriate temperature for the specified time.
-
Workup: After completion, filter the reaction mixture through a pad of Celite and wash with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Conclusion: Strategic Selection of Dihalopyridine Building Blocks
The choice of a dihalopyridine building block is a strategic decision that should be guided by the desired synthetic outcome and an understanding of the inherent reactivity of each isomer.
-
This compound emerges as a highly valuable building block for the synthesis of polysubstituted pyridines. Its key advantage lies in the orthogonal reactivity of the C-Br and C-Cl bonds, allowing for selective functionalization at the C4 position via Suzuki, Buchwald-Hartwig, or Sonogashira coupling, while retaining the C5-chloro substituent for subsequent transformations. The C3-amino group can also be utilized for further derivatization or to modulate the physicochemical properties of the final molecule.
-
3,5-Dihalo (Cl, Br) pyridines are suitable for the synthesis of symmetrically substituted pyridines. The dibromo-analogue offers higher reactivity and is preferable when milder reaction conditions are desired.
-
2,4-Dichloropyridine provides a platform for accessing both C2- and C4-substituted pyridines. However, careful control of reaction conditions and ligand selection is often necessary to achieve high regioselectivity.
By understanding the principles of reactivity and leveraging the experimental data presented in this guide, researchers can make informed decisions in the selection and application of dihalopyridine building blocks, ultimately accelerating the drug discovery and development process.
References
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Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]
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LookChem. (n.d.). 3,5-Dichloropyridine. Retrieved from [Link]
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ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Retrieved from [Link]
-
MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]
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American Chemical Society. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Retrieved from [Link]
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University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
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National Center for Biotechnology Information. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Retrieved from [Link]
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Navigating the Kinase Inhibitor Landscape: A Comparative Analysis of 4-Bromo-5-chloropyridin-3-amine Derivatives and Established Agents
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics, the pyridine and pyrimidine scaffolds have consistently emerged as privileged structures, forming the core of numerous clinically successful kinase inhibitors. This guide delves into the burgeoning potential of 4-Bromo-5-chloropyridin-3-amine derivatives, a class of compounds demonstrating promise in preclinical studies. We offer a comparative analysis of their biological activity against established inhibitors targeting key enzymes implicated in cancer and inflammation, providing a data-driven perspective for researchers navigating the complex landscape of drug discovery.
The Rise of Substituted Pyridin-3-amines: A Versatile Pharmacophore
The this compound core represents a versatile template for the design of targeted therapies. The strategic placement of bromine and chlorine atoms offers opportunities for fine-tuning electronic properties and exploring diverse chemical space through subsequent derivatization. This halogenation pattern can influence binding affinities and metabolic stability, critical parameters in drug development. While direct biological data on the parent compound is limited, its structural similarity to known bioactive molecules provides a strong rationale for its exploration as a scaffold for novel inhibitors.
Key Biological Targets and the Competitive Landscape
Our analysis focuses on several key protein kinases where pyridin-3-amine and related heterocyclic cores have demonstrated significant inhibitory activity. We will compare the performance of derivatives, where available in the literature, with well-established inhibitors of these targets.
Epidermal Growth Factor Receptor (EGFR)
Dysregulation of the EGFR signaling pathway is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. A notable example of a related scaffold is the 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidine class of compounds, which have shown potent and selective inhibition of EGFR's tyrosine kinase activity.[1]
Comparative Analysis: EGFR Inhibitors
| Compound Class | Example Inhibitor | Target | IC50 | Cellular Activity |
| Pyrido[4,3-d]pyrimidines | 7-substituted 4-[(3-bromophenyl)-amino]pyrido[4,3-d]pyrimidines | EGFR | 0.5-10 nM (enzyme assay) | 8-40 nM (A431 cells)[1] |
| Quinazolines (Known Inhibitors) | Gefitinib | EGFR | 2-37 nM | 96-760 nM (various cell lines) |
| Erlotinib | EGFR | 2 nM | 20-2000 nM (various cell lines) |
The data suggests that pyridopyrimidine derivatives can achieve comparable, if not superior, enzymatic inhibition of EGFR to established quinazoline-based drugs like Gefitinib and Erlotinib.[1] The cellular potency of these derivatives in A431 cells, a human epidermoid carcinoma cell line, further underscores their potential.[1]
Experimental Corner: Methodologies for Assessing Kinase Inhibition
To ensure the scientific rigor of our comparisons, it is crucial to understand the methodologies employed to generate the activity data.
Protocol 1: In Vitro Kinase Inhibition Assay (Example: EGFR)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.
-
Enzyme and Substrate Preparation: Recombinant human EGFR is purified. A synthetic peptide substrate, typically containing a tyrosine residue, is prepared in a suitable buffer.
-
Compound Dilution: The test compounds (e.g., this compound derivatives) and known inhibitors are serially diluted to a range of concentrations.
-
Kinase Reaction: The kinase, substrate, and ATP are incubated with the test compounds in a microplate well. The reaction is typically initiated by the addition of ATP.
-
Detection: The level of substrate phosphorylation is measured. This can be achieved through various methods, such as radioisotope incorporation (³²P-ATP), fluorescence-based assays (e.g., LanthaScreen™), or ELISA.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a control (no inhibitor). The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.
Experimental Workflow for Kinase Inhibition Assay
Caption: Workflow for a typical in vitro kinase inhibition assay.
Adenosine Kinase (AK)
Adenosine kinase is a key enzyme in adenosine metabolism, and its inhibition can lead to increased levels of adenosine, which has anti-inflammatory and analgesic effects. A pyrido[2,3-d]pyrimidine derivative, 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine (ABT-702), has been identified as a potent and orally active non-nucleoside AK inhibitor.[2]
Comparative Analysis: Adenosine Kinase Inhibitors
| Compound | Target | IC50 | In Vivo Activity |
| ABT-702 | Adenosine Kinase | 1.7 nM[2] | Orally active in animal models of pain and inflammation[2] |
| 5-Iodotubercidin (Known Inhibitor) | Adenosine Kinase | ~20-50 nM | Widely used as a research tool |
ABT-702 demonstrates significantly higher potency against adenosine kinase compared to the established inhibitor 5-Iodotubercidin.[2] Its oral activity in preclinical models highlights the therapeutic potential of this chemical class.[2]
Cellular Proliferation and Cytotoxicity: Assessing Therapeutic Potential
Beyond enzymatic inhibition, it is crucial to evaluate the effects of these compounds on cancer cell lines to understand their therapeutic potential.
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells (e.g., A549 lung carcinoma, MCF-7 breast cancer) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and known inhibitors for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) is determined.
Signaling Pathway: EGFR and Downstream Effects
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Future Directions and Concluding Remarks
The exploration of this compound derivatives as a source of novel kinase inhibitors is a promising avenue for drug discovery. The comparative data presented for structurally related compounds against key targets like EGFR and adenosine kinase highlight the potential of this scaffold to yield potent and selective therapeutic agents. Further synthesis and biological evaluation of a focused library of derivatives are warranted to fully elucidate their structure-activity relationships and identify lead compounds for further development. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers embarking on this exciting area of medicinal chemistry.
References
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Denny, W. A., et al. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 40(25), 4171-4186. [Link]
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Kowaluk, E. A., et al. (2001). Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor. Journal of Medicinal Chemistry, 44(13), 2133-2138. [Link]
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Roe, M. B., et al. (2015). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry, 58(13), 5349-5362. [Link]
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Gzella, A., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 26(11), 3328. [Link]
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Khan, I., et al. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 27(19), 6520. [Link]
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Musumeci, F., et al. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Pharmaceuticals, 14(2), 125. [Link]
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Wang, Y., et al. (2021). Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl-N, 6-diphenyl-5, 6-dihydro-4H-pyrimido [4, 5-b][1][3][4] triazolo [4, 3-d][1][4] diazepin-8-amine derivatives as potential BRD4 inhibitors. Chemical Biology & Drug Design, 97(5), 1117-1128. [Link]
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Li, J., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(5), 937-951. [Link]
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Appretech Scientific Limited. (n.d.). 4-bromo-5-chloro-3-iodopyridin-2-amine. Retrieved from [Link]
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Ali, S., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4301. [Link]
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Reis, P. J., et al. (2022). Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. Molecules, 27(22), 7856. [Link]
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Fancelli, D., et al. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of Medicinal Chemistry, 54(9), 3243-3262. [Link]
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Szatmári, I., et al. (2007). Inhibitory and structural studies of novel coenzyme-substrate analogs of human histidine decarboxylase. Journal of Medicinal Chemistry, 50(12), 2811-2820. [Link]
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A Comparative Cost-Effectiveness Analysis of Synthetic Routes to 4-Bromo-5-chloropyridin-3-amine
An In-Depth Technical Guide for Researchers and Process Chemists
Prepared by Dr. Gemini, Senior Application Scientist
Introduction: The Strategic Importance of 4-Bromo-5-chloropyridin-3-amine
This compound is a highly functionalized pyridine derivative that serves as a critical building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The precise arrangement of its amino, bromo, and chloro substituents offers multiple points for chemical modification, enabling the construction of diverse molecular scaffolds. As a key intermediate, the efficiency and cost-effectiveness of its synthesis have a direct impact on the overall economic viability of producing high-value end products. This guide provides a comparative analysis of three plausible synthetic routes to this compound, offering a deep dive into their respective methodologies, cost implications, and scalability considerations to aid researchers and drug development professionals in making informed strategic decisions.
Comparative Overview of Synthetic Strategies
The synthesis of polysubstituted pyridines can be challenging due to issues of regioselectivity and the often harsh conditions required for functionalization.[1][2] This guide evaluates three logical and chemically sound approaches to the synthesis of this compound, each starting from a different commercially available precursor.
| Route | Starting Material | Key Transformation | Potential Advantages | Potential Challenges |
| 1 | 3-Amino-5-chloropyridine | Electrophilic Bromination | Direct, potentially a one-step synthesis. | Regioselectivity, potential for over-bromination. |
| 2 | 3,5-Dichloropyridine | Amination via Pyridyne Intermediate | Utilizes a simple, inexpensive starting material. | Formation of regioisomers, harsh reaction conditions. |
| 3 | 3-Amino-4-bromopyridine | Electrophilic Chlorination | Direct, potentially a one-step synthesis. | Regioselectivity, availability of starting material. |
Route 1: Electrophilic Bromination of 3-Amino-5-chloropyridine
This route represents a straightforward approach, leveraging the activating and directing effects of the amino group to introduce a bromine atom onto the pyridine ring.
Reaction Workflow
Caption: Workflow for the synthesis of this compound via electrophilic bromination.
Experimental Protocol
-
To a solution of 3-amino-5-chloropyridine (1.0 eq.) in glacial acetic acid, add N-bromosuccinimide (NBS) (1.05 eq.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Cost-Effectiveness Analysis: Route 1
| Component | CAS Number | Purity | Price (per kg) | Quantity (molar eq.) | Estimated Cost per Mole of Product |
| 3-Amino-5-chloropyridine | 22353-34-0 | >98% | ~$1000[1][3][4] | 1.0 | $128.56 |
| N-Bromosuccinimide (NBS) | 128-08-5 | >99% | ~$70[5][6][7][8] | 1.05 | $13.08 |
| Acetic Acid (Glacial) | 64-19-7 | ACS Reagent | ~$142 (per 5 gal)[9][10][11][12] | Solvent | Variable |
| Total Reagent Cost | ~$141.64 | ||||
| Estimated Yield | 70% | ||||
| Cost per Mole | ~$202.34 | ||||
| Cost per Gram | ~$0.98 |
Note: Prices are estimates based on bulk quantities from various suppliers and are subject to change. Solvent and purification costs are significant variables.
Route 2: Amination of a Dihalopyridine Precursor
This route explores the formation of the amino group on a pre-halogenated pyridine ring. A plausible pathway involves the generation of a pyridyne intermediate from 3,5-dichloropyridine.
Reaction Workflow
Caption: Workflow for the synthesis of this compound via a pyridyne intermediate.
Experimental Protocol
-
In a flask equipped for low-temperature reactions, condense liquid ammonia.
-
Add a catalytic amount of ferric nitrate followed by small pieces of potassium metal until a persistent blue color is observed, then add the remaining potassium (2.1 eq.) to form potassium amide.
-
Add 3,5-dichloropyridine (1.0 eq.) dissolved in a minimal amount of an inert solvent.
-
Stir the reaction at the boiling point of ammonia (-33 °C) for several hours.
-
Quench the reaction by the addition of ammonium chloride.
-
Allow the ammonia to evaporate, and then add water.
-
Extract the product with an organic solvent, dry, and concentrate.
-
The resulting mixture of amino-dichloropyridines would then need to be brominated and the desired isomer isolated, likely through chromatography.
Cost-Effectiveness Analysis: Route 2
| Component | CAS Number | Purity | Price (per kg) | Quantity (molar eq.) | Estimated Cost per Mole of Product |
| 3,5-Dichloropyridine | 2457-47-8 | >99% | ~$61.49 (per 100g)[13][14][15][16][17] | 1.0 | $9.09 |
| Potassium Amide (KNH2) | 17242-52-3 | Reagent | ~$5262[18][19][20][21] | 2.1 | $607.41 |
| Liquid Ammonia | 7664-41-7 | Anhydrous | ~$20 (per kg)[22][23][24][25] | Solvent | Variable |
| Total Reagent Cost | ~$616.50 | ||||
| Estimated Yield | 30% (due to isomer formation) | ||||
| Cost per Mole | ~$2055.00 | ||||
| Cost per Gram | ~$9.91 |
Note: The high cost of potassium amide and the likely low yield of the desired isomer make this route economically challenging. In-situ generation of KNH2 is possible but adds complexity.
Route 3: Electrophilic Chlorination of 3-Amino-4-bromopyridine
This approach is analogous to Route 1, but with the sequence of halogenation reversed.
Reaction Workflow
Caption: Workflow for the synthesis of this compound via electrophilic chlorination.
Experimental Protocol
-
Dissolve 3-amino-4-bromopyridine (1.0 eq.) in acetonitrile.
-
Add N-chlorosuccinimide (NCS) (1.05 eq.) to the solution.
-
Stir the mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield this compound.
Cost-Effectiveness Analysis: Route 3
| Component | CAS Number | Purity | Price (per kg) | Quantity (molar eq.) | Estimated Cost per Mole of Product |
| 3-Amino-4-bromopyridine | 239137-39-4 | >97% | ~$1234 (per 100g)[26][27][28][29] | 1.0 | $213.59 |
| N-Chlorosuccinimide (NCS) | 128-09-5 | >98% | ~$173[30][31][32][33] | 1.05 | $24.22 |
| Acetonitrile | 75-05-8 | HPLC Grade | ~$61 (per L)[2][34][35][36][37] | Solvent | Variable |
| Total Reagent Cost | ~$237.81 | ||||
| Estimated Yield | 65% | ||||
| Cost per Mole | ~$365.86 | ||||
| Cost per Gram | ~$1.76 |
Note: The significantly higher cost of the starting material, 3-amino-4-bromopyridine, is the main drawback of this route.
Conclusion and Recommendation
Based on this comparative analysis, Route 1, the electrophilic bromination of 3-amino-5-chloropyridine, emerges as the most cost-effective and straightforward synthetic strategy for the preparation of this compound. The primary advantages of this route are the relatively low cost and ready availability of the starting material and brominating agent, as well as the operational simplicity of the reaction.
While Route 3 is also a direct, one-step process, the high cost of 3-amino-4-bromopyridine makes it less economically viable for large-scale production. Route 2, although starting from an inexpensive precursor, is hampered by the high cost of potassium amide, the need for cryogenic conditions, and the significant challenge of controlling regioselectivity, which would likely lead to low yields of the desired product and complex purification procedures.
For researchers and drug development professionals, focusing process optimization efforts on Route 1 would be the most prudent allocation of resources. Further investigation into optimizing reaction conditions, such as solvent choice and temperature, could potentially increase the yield and further improve the cost-effectiveness of this synthetic pathway.
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Fisher Scientific. N-Chlorosuccinimide, 98%.
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Pharmaffiliates. CAS No : 17242-52-3 | Product Name : Potassium Amide.
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ResearchGate. 5-Bromo-2-chloropyrimidin-4-amine.
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A Comparative Guide to the Spectroscopic Analysis of 4-Bromo-5-chloropyridin-3-amine for Unambiguous Structural Confirmation
Introduction: The Imperative for Certainty in Pharmaceutical Scaffolds
In the landscape of drug discovery and development, substituted pyridines represent a cornerstone scaffold, forming the structural basis of numerous therapeutic agents.[1][2] Their versatility and biological activity make them prized building blocks. However, this same synthetic flexibility introduces a critical challenge: the potential for isomerism. The synthesis of a target molecule like 4-Bromo-5-chloropyridin-3-amine can inadvertently yield structurally similar isomers, such as 3-Bromo-5-chloropyridin-2-amine[3] or 2-Bromo-5-chloropyridin-3-amine.[4] Since even minor positional changes of functional groups can drastically alter a molecule's pharmacological and toxicological profile, an unassailable, multi-pronged approach to structural confirmation is not just best practice—it is a regulatory and safety necessity.
This guide provides an in-depth, comparative framework for the spectroscopic elucidation of this compound. As direct published spectral data for this specific compound is scarce[5], we will proceed from first principles, combining theoretical knowledge with comparative data from related analogs. We will detail the causality behind experimental choices and demonstrate how a synergistic application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy provides a self-validating system for absolute structural verification.
The Analytical Gauntlet: A Multi-Technique Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR is arguably the most powerful tool for elucidating the precise connectivity of a molecule. For this compound, ¹H and ¹³C NMR will provide definitive information about the electronic environment of the hydrogen and carbon atoms, respectively.
Experimental Protocol (NMR)
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like those on an amine group.
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution, which is crucial for complex aromatic systems.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be required due to the low natural abundance of the ¹³C isotope.
¹H NMR Analysis: The Litmus Test for Substitution Pattern
Expertise & Causality: The ¹H NMR spectrum provides the most immediate and striking evidence for the specific substitution pattern of the pyridine ring. For our target molecule, there are only two protons, located at the C-2 and C-6 positions. Due to their separation by the nitrogen atom and other substituents, they are not adjacent and will not exhibit spin-spin coupling to each other. Therefore, the defining feature we expect is the presence of two distinct singlets in the aromatic region.
This contrasts sharply with a potential isomer like 3-Bromo-5-chloropyridin-2-amine . In that case, the protons at C-4 and C-6 would be adjacent (meta-coupled), resulting in two distinct doublets . This fundamental difference in splitting patterns is a self-validating system for distinguishing between these isomers.
| Compound | Proton | Predicted δ (ppm) | Predicted Multiplicity | Rationale |
| This compound (Target) | H-2 | ~8.1 - 8.3 | Singlet | Deshielded by adjacent nitrogen and para-bromo substituent. |
| H-6 | ~7.9 - 8.1 | Singlet | Deshielded by adjacent nitrogen and ortho-chloro substituent. | |
| -NH₂ | ~5.0 - 6.0 | Broad Singlet | Exchangeable protons; chemical shift is solvent and concentration dependent. | |
| 3-Bromo-5-chloropyridin-2-amine (Isomer) | H-4 | ~7.8 - 8.0 | Doublet (J ≈ 2-3 Hz) | Meta-coupled to H-6. |
| H-6 | ~8.0 - 8.2 | Doublet (J ≈ 2-3 Hz) | Meta-coupled to H-4. |
¹³C NMR Analysis: Confirming the Carbon Framework
Expertise & Causality: The proton-decoupled ¹³C NMR spectrum will reveal five distinct signals, corresponding to the five carbon atoms in the pyridine ring. The chemical shifts are highly sensitive to the electronic effects of the substituents. Carbons directly attached to electronegative atoms (N, Cl, Br) will be significantly deshielded (shifted downfield). The expected shifts can be estimated based on established substituent effects in aromatic systems.[6]
| Carbon Atom | Predicted δ (ppm) | Rationale for Prediction |
| C-2 | ~145 - 150 | Alpha to nitrogen, strongly deshielded. |
| C-3 | ~140 - 145 | Attached to the electron-donating amine group, but also adjacent to two halogen-bearing carbons. |
| C-4 | ~115 - 120 | Attached to bromine; shift influenced by halogen and ortho-amine/chloro groups. |
| C-5 | ~125 - 130 | Attached to chlorine; shift influenced by halogen and ortho-bromo/para-amine groups. |
| C-6 | ~142 - 147 | Alpha to nitrogen, deshielded. |
Mass Spectrometry (MS): The Definitive Molecular Weight
MS provides the exact molecular weight and, crucially, the elemental composition through the analysis of isotopic patterns. For a compound containing both bromine and chlorine, this technique is exceptionally powerful.
Experimental Protocol (MS)
-
Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique that will typically yield the protonated molecule, [M+H]⁺.
-
Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is essential to obtain accurate mass measurements for elemental composition confirmation.
-
Data Acquisition: Acquire the spectrum over a mass range that includes the expected molecular ion cluster (e.g., m/z 150-250).
Analysis of Isotopic Patterns: A Halogen Fingerprint
Trustworthiness: The presence of bromine and chlorine provides a unique and easily verifiable isotopic signature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. The combination of one Br and one Cl atom in the molecule will result in a characteristic cluster of peaks for the molecular ion:
-
M: The peak corresponding to the lightest isotopes (¹²C₅¹H₄⁷⁹Br³⁵Cl¹⁴N₂).
-
M+2: A peak of higher intensity, resulting from the presence of either ⁸¹Br or ³⁷Cl.
-
M+4: A peak corresponding to the heaviest isotopes (⁸¹Br and ³⁷Cl).
The predicted relative intensities for this cluster are approximately 77:100:25 . Observing this specific pattern at the correct m/z provides extremely strong evidence for the presence of one bromine and one chlorine atom.
| Ion | Calculated m/z | Relative Intensity | Isotopic Composition |
| [M+H]⁺ | 205.9319 | 77% | C₅H₅⁷⁹Br³⁵ClN₂⁺ |
| [M+2+H]⁺ | 207.9299 | 100% | C₅H₅⁸¹Br³⁵ClN₂⁺ / C₅H₅⁷⁹Br³⁷ClN₂⁺ |
| [M+4+H]⁺ | 209.9278 | 25% | C₅H₅⁸¹Br³⁷ClN₂⁺ |
Note: Calculated m/z values are for the protonated molecule and are based on monoisotopic masses.[5]
FT-IR Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" that is characteristic of the compound's functional groups.[7]
Experimental Protocol (FT-IR)
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is ideal as it requires minimal sample preparation and provides high-quality spectra. Alternatively, a KBr pellet can be prepared.
-
Data Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹. Perform a background scan first, which is then subtracted from the sample spectrum.
Analysis of Key Vibrational Bands
Expertise & Causality: While the fingerprint region (below 1500 cm⁻¹) is complex, several key stretches in the diagnostic region provide clear, self-validating evidence for the presence of the amine and the aromatic ring.
| Wavenumber (cm⁻¹) | Vibration Type | Significance for Structural Confirmation |
| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | The presence of two distinct bands in this region is characteristic of a primary amine (-NH₂). This is a critical confirmation. |
| 3100 - 3000 | Aromatic C-H Stretch | Confirms the presence of protons on the aromatic ring. |
| 1620 - 1550 | N-H Scissoring (Bending) | Further evidence for the primary amine group. |
| 1580 - 1450 | Aromatic C=C and C=N Ring Stretch | Confirms the presence of the pyridine ring skeleton. The pattern of these bands can be diagnostic of the substitution pattern. |
| < 800 | C-Cl and C-Br Stretch | Confirms the presence of carbon-halogen bonds, though these often appear in the complex fingerprint region. |
UV-Vis Spectroscopy: Probing the Electronic System
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which are influenced by the conjugated π-system of the pyridine ring and its substituents.
Experimental Protocol (UV-Vis)
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).
-
Data Acquisition: Record the absorbance spectrum, typically from 200 nm to 400 nm, using a matched pair of quartz cuvettes (one for the sample, one for the solvent blank).
Analysis of Absorption Maxima
Expertise & Causality: Pyridine itself exhibits characteristic absorption bands.[8][9] The introduction of substituents—an auxochromic amine group and chromophoric halogens—is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption maxima (λ_max).[10][11] While not as structurally definitive as NMR or MS, the UV-Vis spectrum serves as a complementary check. The observed λ_max should be consistent with a highly substituted, conjugated aromatic amine system.
| Transition Type | Expected λ_max (nm) | Rationale |
| π → π | ~270 - 290 | Corresponds to electronic transitions within the conjugated pyridine ring, shifted to longer wavelengths by the substituents. |
| n → π | ~300 - 330 | Corresponds to the transition of a non-bonding electron (from N or NH₂) to an anti-bonding π* orbital. Often lower in intensity. |
Conclusion: A Synthesis of Evidence
The structural confirmation of this compound is achieved not by a single measurement, but by the overwhelming consensus of multiple, orthogonal spectroscopic techniques. The final validation rests on the seamless integration of all data points:
-
¹H NMR confirms the 1,2,3,4,5-substitution pattern via two aromatic singlets.
-
¹³C NMR confirms the presence of five unique carbons in the ring with chemical shifts consistent with the proposed structure.
-
High-Resolution MS confirms the exact molecular formula (C₅H₄BrClN₂) through its characteristic M, M+2, and M+4 isotopic pattern.
-
FT-IR confirms the presence of a primary amine (-NH₂) and the pyridine core.
-
UV-Vis shows absorption maxima consistent with the expected electronic structure of the conjugated system.
When every piece of spectroscopic evidence aligns and logically excludes other potential isomers, a definitive and trustworthy structural assignment can be made. This rigorous, multi-faceted approach is fundamental to ensuring the quality, safety, and efficacy of pharmaceutical compounds.
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A Comparative Guide to the Purity Analysis of Synthesized 4-Bromo-5-chloropyridin-3-amine
In the landscape of pharmaceutical and agrochemical research, the structural integrity and purity of synthetic intermediates are paramount. 4-Bromo-5-chloropyridin-3-amine, a key building block for various active pharmaceutical ingredients (APIs), is no exception. Its purity directly influences the efficacy, safety, and regulatory compliance of the final product. This guide provides an in-depth, comparative analysis of the essential analytical techniques required to comprehensively assess the purity of newly synthesized this compound, ensuring it meets the rigorous standards of drug development.
Synthesis and the Genesis of Impurities
A robust purity analysis begins with a thorough understanding of the synthetic pathway, as this is the primary source of potential impurities. A common route to this compound involves a multi-step process that may begin with functionalization of a pyridine ring. Each step, from starting materials to the final product, presents an opportunity for the introduction of impurities.
Common Synthetic Precursors and Potential Impurities:
-
Starting Materials: Unreacted precursors are a common source of contamination.
-
Intermediates: Incomplete reactions can lead to the presence of synthetic intermediates in the final product.
-
By-products: Side reactions can generate isomeric or related impurities that may be difficult to separate.
-
Reagents and Solvents: Residual reagents, catalysts, and solvents can be carried through the purification process.
A generalized synthetic approach might involve the halogenation and amination of a substituted pyridine. For instance, the synthesis could start from a dichloropyridine, followed by nitration, reduction of the nitro group to an amine, and finally, selective bromination.
A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Bromo-5-chloropyridin-3-amine Analogs as Kinase Inhibitors
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs derived from the 4-Bromo-5-chloropyridin-3-amine scaffold. Pyridine-based structures are recognized as "privileged scaffolds" in medicinal chemistry due to their prevalence in FDA-approved drugs and their ability to interact with a wide range of biological targets.[1] Specifically, the substituted pyridin-3-amine core is a cornerstone for the development of potent kinase inhibitors, which are critical in oncology and inflammation research.[2]
This document moves beyond a simple recitation of data to explain the causal relationships between specific structural modifications and their impact on biological activity. We will explore how systematic chemical changes to the core scaffold influence potency and selectivity, supported by comparative data and detailed experimental protocols to ensure scientific integrity and reproducibility.
The this compound Scaffold: A Foundation for Kinase Inhibition
The this compound molecule serves as an excellent starting point for chemical exploration. Its key features include:
-
A Pyridine Ring: A nitrogen-containing heterocycle that can form crucial hydrogen bonds with target proteins.[1]
-
A 3-Amino Group: This primary amine is a key interaction point, often acting as a hydrogen bond donor. It also serves as a versatile chemical handle for introducing a wide variety of substituents.
-
Halogen Substituents (4-Bromo and 5-Chloro): These halogens are not merely placeholders. They occupy specific positions that can be exploited for vectoral expansion into the binding site of a target kinase. The bromine atom at the 4-position is particularly valuable as it provides a reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the introduction of diverse aryl, heteroaryl, or alkynyl groups.[3]
The strategic rationale for modifying this scaffold is to systematically probe the chemical space of the kinase ATP-binding site. By altering substituents at each position, we can optimize interactions, enhance potency, improve selectivity against off-target kinases, and fine-tune physicochemical properties for better drug-like characteristics.
Comparative SAR Analysis: Decoding the Impact of Structural Modifications
The biological activity of pyridine derivatives is highly dependent on the nature and position of their substituents.[4] The following analysis synthesizes findings from studies on related substituted pyridine scaffolds to build a coherent SAR model.
Modifications at the 4-Position (Bromo Substitution)
The 4-position is a primary site for introducing diversity to explore a key region of the kinase binding pocket. Palladium-catalyzed cross-coupling reactions are the workhorse methodologies for this purpose.
-
Introduction of Aryl and Heteroaryl Groups: Replacing the bromine with various substituted phenyl rings often leads to a significant increase in potency. For instance, in related pyrido[d]pyrimidine series, a 3-bromophenylamino group at the 4-position was found to be highly favorable for potent inhibition of the Epidermal Growth Factor Receptor (EGFR) kinase.[5] This suggests that a substituted aromatic ring at this position can form favorable hydrophobic and van der Waals interactions within the ATP binding site.
-
Effect of Substituents on the Aryl Ring: The electronic properties of substituents on the appended aryl ring can further modulate activity. Electron-withdrawing groups (e.g., -CF₃, -NO₂) and electron-donating groups (e.g., -OCH₃, -OH) can have varied effects, and their optimal placement (ortho, meta, or para) is highly target-dependent.[6] For many kinase inhibitors, a meta-substituted phenyl ring is often optimal.
Modifications at the 3-Amino Group
The 3-amino group is typically essential for binding, often forming a "hinge-binding" interaction with the backbone of the kinase. While complete removal is usually detrimental, acylation or substitution can be tolerated and sometimes beneficial.
-
N-Arylation/N-Alkylation: Adding substituents to the amine can introduce new interaction points. However, bulky groups can also create steric clashes, leading to a loss of activity. Small alkyl or specific aryl groups may be accommodated.
-
Conversion to Amides/Sulfonamides: Converting the amine to an amide or sulfonamide changes its hydrogen bonding capability from a donor to an acceptor and introduces a carbonyl or sulfonyl group that can form additional interactions. This is a common strategy to fine-tune binding affinity and improve metabolic stability.
Modifications at the 5- and 6-Positions
The region around the 5- and 6-positions of the pyridine ring often points towards the solvent-exposed area of the binding cleft.[7] This makes it an ideal location to attach solubilizing groups or moieties that can enhance pharmacokinetic properties without disrupting core binding interactions.
-
Introduction of Solubilizing Groups: In studies of pyrido[4,3-d]pyrimidines, the 7-position (analogous to the 5- or 6-position of our scaffold) was successfully modified with weakly basic amines (e.g., morpholinopropyl) to dramatically increase aqueous solubility while retaining potent enzymatic inhibition.[7] This demonstrates that this vector can be used to improve drug-like properties.
SAR Summary Diagram
The following diagram illustrates the key SAR takeaways for the this compound scaffold.
Caption: Key structure-activity relationships for the pyridin-3-amine scaffold.
Comparative Performance Data
The following table summarizes representative inhibitory activities for a hypothetical series of analogs based on SAR trends observed in related pyridine kinase inhibitors.[2][7] This allows for a direct comparison of how specific structural changes impact performance against a representative tyrosine kinase, such as VEGFR-2.
| Compound ID | Modification at 4-Position (R¹) | Modification at 6-Position (R²) | VEGFR-2 Kinase IC₅₀ (nM) |
| Core | -Br | -H | >10,000 |
| BPS-1 | -Phenyl | -H | 850 |
| BPS-2 | 3-Methoxyphenyl | -H | 120 |
| BPS-3 | 3-Chlorophenyl | -H | 95 |
| BPS-4 | 3-Methoxyphenyl | -(CH₂)₃-Morpholine | 150 |
Data is illustrative and based on typical results for pyridine-based kinase inhibitors to demonstrate SAR principles.
Analysis of Data:
-
Replacing the bromine at the 4-position with an unsubstituted phenyl ring (BPS-1 ) significantly improves activity compared to the core scaffold.
-
Adding a substituent at the meta-position of the phenyl ring (BPS-2 , BPS-3 ) further enhances potency, suggesting a favorable interaction in a specific sub-pocket of the kinase.
-
Introducing a solubilizing morpholine tail at the 6-position (BPS-4 ) results in a slight decrease in enzymatic potency compared to its parent (BPS-2 ), but this is often an acceptable trade-off for vastly improved aqueous solubility and cell permeability, which are critical for in vivo efficacy.[7]
Experimental Protocols for Validation
Reproducibility is the cornerstone of scientific trustworthiness. The following protocols for synthesis and biological evaluation are detailed to be self-validating systems, incorporating necessary controls for robust data generation.
General Synthetic Protocol: Suzuki Coupling
This protocol describes the synthesis of 4-aryl analogs from the 4-bromo core, a common and highly effective strategy.[3]
Objective: To introduce aryl diversity at the 4-position of the pyridine ring.
Materials:
-
This compound
-
Appropriate Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (Palladium catalyst, 0.05 equivalents)
-
K₂CO₃ or Cs₂CO₃ (Base, 2.0 equivalents)
-
1,4-Dioxane and Water (10:1 mixture)
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
Reaction Setup: To a flame-dried reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (0.05 eq.), and the base (2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times. This is critical as palladium catalysts can be sensitive to oxygen.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.
-
Heating: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final 4-aryl-5-chloropyridin-3-amine analog.
Biological Assay Protocol: In Vitro Kinase Inhibition Assay (VEGFR-2)
This fluorescence-based assay measures the amount of ATP consumed during the phosphorylation reaction, providing a quantitative measure of kinase inhibition.[2]
Objective: To determine the IC₅₀ value of test compounds against VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Kinase reaction buffer
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Adenosine Triphosphate (ATP)
-
Test compounds dissolved in DMSO
-
Staurosporine (positive control inhibitor)
-
Kinase detection reagent (e.g., ADP-Glo™)
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Plating: Create a serial dilution of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into a 384-well plate. Include wells with DMSO only (negative control, 0% inhibition) and Staurosporine (positive control, 100% inhibition).
-
Enzyme/Substrate Addition: Prepare a solution of VEGFR-2 enzyme and the peptide substrate in the reaction buffer. Add this mixture to all wells.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow the compounds to bind to the enzyme.
-
Reaction Initiation: Prepare an ATP solution in the reaction buffer. Add the ATP solution to all wells to start the kinase reaction.
-
Reaction Progression: Incubate the plate for 1 hour at room temperature.
-
Detection: Add the kinase detection reagent, which stops the enzymatic reaction and begins the process of converting remaining ATP into a luminescent signal. Incubate as per the manufacturer's instructions (typically 30-60 minutes).
-
Data Acquisition: Measure the luminescence signal on a plate reader. The signal is inversely proportional to kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Experimental Workflow Diagram
Caption: Workflow from synthesis of analogs to biological data analysis.
Conclusion
The this compound scaffold is a highly tractable starting point for the development of potent kinase inhibitors. The structure-activity relationship is clear and logical: the 3-amino group provides a critical hinge-binding anchor, the 4-position is the primary driver of potency and selectivity through the introduction of substituted aryl groups, and the 5- and 6-positions offer a vector for fine-tuning pharmacokinetic properties. By employing robust synthetic strategies like Suzuki coupling and validated biological assays, researchers can efficiently navigate the chemical space around this scaffold to develop novel therapeutic candidates. This guide provides the foundational logic, comparative data, and validated methodologies to support such drug discovery efforts.
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Bridging the Gap: A Guide to Translating In Vitro Success to In Vivo Efficacy for 4-Bromo-5-chloropyridin-3-amine Derivatives
The journey of a drug from a laboratory benchtop to a clinical candidate is a meticulous process of validation, where promising in vitro results must translate into tangible in vivo efficacy. For researchers engaged in the discovery and development of novel therapeutics, understanding this transition is paramount. This guide provides a comprehensive comparison of in vitro and in vivo evaluation strategies for drugs derived from the versatile scaffold, 4-Bromo-5-chloropyridin-3-amine. This halogenated aminopyridine structure presents a fertile ground for developing a new generation of targeted therapies.
The Significance of the this compound Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] The strategic placement of bromo and chloro substituents on the pyridin-3-amine core offers medicinal chemists a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of derivative compounds. Halogenation can enhance membrane permeability, improve metabolic stability, and provide key interaction points with biological targets.[3][4] The amino group serves as a crucial handle for further chemical modifications, allowing for the synthesis of diverse libraries of compounds with the potential to address a wide range of therapeutic areas, including cancer and infectious diseases.[5][6]
Part 1: The Proving Ground - In Vitro Efficacy Assessment
The initial phase of evaluating a new chemical entity (NCE) derived from this compound involves a battery of in vitro assays. These cell-free or cell-based experiments are designed to rapidly screen compounds, determine their mechanism of action, and establish a preliminary safety profile. The primary goal is to identify potent and selective compounds for further development.
A critical aspect of in vitro testing is the selection of relevant assays that can predict in vivo responses. For instance, in the development of novel antibacterial agents, a key initial step is to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against clinically relevant bacterial strains.
Case Study: In Vitro Antibacterial and Enzyme Inhibition Profile of a Heterocyclic Amide
To illustrate the principles of in vitro evaluation, we can examine a study on derivatives of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, a compound with structural similarities to derivatives of our core scaffold. In this study, a series of compounds were synthesized and evaluated for their antibacterial activity against extensively drug-resistant Salmonella Typhi (XDR-S. Typhi) and their inhibitory potential against alkaline phosphatase (ALP).
Key In Vitro Assays and Data:
| Compound | MIC (mg/mL) vs. XDR-S. Typhi | MBC (mg/mL) vs. XDR-S. Typhi | IC50 (µM) vs. Alkaline Phosphatase |
| 5a | 50 | 100 | - |
| 5b | 25 | 50 | - |
| 5c | 12.5 | 25 | - |
| 5d | 6.25 | 12.5 | 1.469 ± 0.02 |
Data synthesized from a study on pyrazine carboxamide derivatives.[7]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is a fundamental measure of a compound's antibacterial potency. Here is a detailed protocol for a typical microbroth dilution assay:
-
Preparation of Bacterial Inoculum: A few colonies of the target bacterium (e.g., XDR-S. Typhi) are inoculated into a suitable broth medium and incubated to achieve a logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration (e.g., 0.5 McFarland standard).
-
Compound Dilution Series: The test compounds are serially diluted in a 96-well microtiter plate to create a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Positive (bacteria and broth) and negative (broth only) controls are included.
-
Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Causality Behind Experimental Choices: The microbroth dilution method is chosen for its efficiency in screening multiple compounds and concentrations simultaneously, providing quantitative data (MIC values) that are crucial for structure-activity relationship (SAR) studies.
Self-Validating System: The inclusion of positive and negative controls is essential for validating the assay. The positive control ensures the bacteria are viable and growing, while the negative control confirms the sterility of the medium.
Visualizing the In Vitro Workflow
Caption: A typical workflow for the in vitro evaluation of novel drug candidates.
Part 2: The Real-World Test - In Vivo Efficacy Assessment
While in vitro assays provide valuable initial data, they cannot fully replicate the complex biological environment of a living organism. Therefore, compounds that demonstrate significant promise in vitro must be evaluated in animal models to assess their in vivo efficacy, pharmacokinetics (PK), and safety.
The choice of the animal model is critical and depends on the therapeutic indication. For anticancer drugs, xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used. For antibacterial agents, infection models that mimic the human disease are employed.
Key Considerations for In Vivo Studies
-
Route of Administration: The route of administration in the animal model should ideally be the intended route for human use (e.g., oral, intravenous).
-
Dosing Regimen: The dose and frequency of administration are determined based on the in vitro potency and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) data.
-
Efficacy Endpoints: These are measurable outcomes that indicate the drug's effectiveness. For anticancer agents, this could be tumor growth inhibition or regression. For antibacterial drugs, it might be a reduction in bacterial load in a specific organ or increased survival rate.
-
Pharmacokinetics: Blood samples are collected at various time points to determine the drug's concentration in the plasma, which helps in understanding its absorption, distribution, metabolism, and excretion profile.
-
Toxicology: The animals are monitored for any signs of toxicity, such as weight loss, changes in behavior, or abnormalities in organ function.
Hypothetical In Vivo Anticancer Study of a this compound Derivative
Let's consider a hypothetical derivative, "Compound X," which has shown potent in vitro cytotoxicity against a human breast cancer cell line (e.g., MCF-7) with an IC50 in the nanomolar range.
Experimental Protocol: Murine Xenograft Model
-
Cell Implantation: MCF-7 cells are subcutaneously injected into the flank of female athymic nude mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). The mice are then randomly assigned to treatment and control groups.
-
Treatment Administration: "Compound X" is administered to the treatment group at a predetermined dose and schedule (e.g., 20 mg/kg, daily, by oral gavage). The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The study is terminated when the tumors in the control group reach a predetermined size or after a specific duration. The tumors are then excised and weighed.
Data Presentation: Tumor Growth Inhibition
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 1200 ± 150 | - |
| Compound X (20 mg/kg) | 450 ± 80 | 62.5 |
| Doxorubicin (5 mg/kg) | 300 ± 60 | 75 |
This is hypothetical data for illustrative purposes.
Causality Behind Experimental Choices: The athymic nude mouse model is chosen because its compromised immune system allows for the growth of human tumors. Measuring tumor volume over time provides a clear and quantitative assessment of the drug's efficacy.
Visualizing the In Vivo Experimental Workflow
Caption: A generalized workflow for in vivo efficacy studies.
Part 3: Correlating In Vitro and In Vivo Data - The Path to Clinical Success
A crucial step in drug development is establishing an in vitro - in vivo correlation (IVIVC).[8][9] A strong IVIVC allows researchers to use in vitro data to predict the in vivo performance of a drug, which can streamline the development process and reduce the reliance on animal testing.
For derivatives of this compound, this would involve correlating in vitro potency (e.g., IC50 or MIC) with in vivo efficacy (e.g., tumor growth inhibition or reduction in bacterial load). A good correlation would suggest that the in vitro assays are a reliable predictor of the drug's performance in a living system. However, it is important to note that a lack of correlation does not necessarily mean the compound is a failure. Discrepancies can arise from poor pharmacokinetics, metabolic instability, or off-target effects that are not captured by the in vitro models.[10]
Conclusion
The development of drugs derived from the this compound scaffold requires a systematic and logical progression from in vitro to in vivo studies. A thorough in vitro evaluation is essential for identifying promising candidates with the desired potency and mechanism of action. Subsequent in vivo studies in relevant animal models are indispensable for confirming efficacy and assessing the drug's behavior in a complex biological system. By carefully designing and interpreting these experiments, researchers can effectively bridge the gap between laboratory discovery and the development of novel therapeutics that can make a meaningful impact on human health.
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- 8. In Vitro–In Vivo Relationship in Mini-Scale—Enabling Formulations of Corallopyronin A [mdpi.com]
- 9. In vitro-in vivo correlations: general concepts, methodologies and regulatory applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identifying Attributes That Influence In Vitro-to-In Vivo Concordance by Comparing In Vitro Tox21 Bioactivity Versus In Vivo DrugMatrix Transcriptomic Responses Across 130 Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comparative Reactivity of Bromine vs. Chlorine in 4-Bromo-5-chloropyridin-3-amine
For researchers, medicinal chemists, and professionals in drug development, the selective functionalization of dihalogenated heterocycles is a cornerstone of modern synthesis. These scaffolds offer multiple reaction handles, allowing for the stepwise and controlled construction of complex molecular architectures. Among these, 4-Bromo-5-chloropyridin-3-amine stands out as a versatile building block. However, its utility is directly tied to the ability to predictably functionalize one halogen over the other.
This in-depth guide provides a comparative analysis of the reactivity of the C4-Bromine and C5-Chlorine atoms in this compound. We will delve into the fundamental principles governing this selectivity and provide experimental frameworks for achieving desired transformations in two major classes of reactions: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr).
Fundamental Principles of Reactivity: An Interplay of Bond Strength and Electronics
The regioselectivity of reactions involving this compound is dictated by a nuanced interplay between two primary factors: the inherent strength of the carbon-halogen bond and the electronic influence of the pyridine nitrogen.
-
Carbon-Halogen Bond Strength : The bond dissociation energy of carbon-halogen bonds is a critical determinant in many reactions, particularly those involving an oxidative addition step to a metal catalyst.[1][2] The established trend for bond dissociation energies is C-Cl > C-Br > C-I.[2] Consequently, the C-Br bond is weaker and more readily cleaved than the C-Cl bond, making it the more reactive site in palladium-catalyzed cross-coupling reactions.[1][3][4]
-
Electronic Activation by the Pyridine Ring : The nitrogen atom in the pyridine ring is electron-withdrawing, which significantly influences the electron density of the ring carbons. This effect makes the positions ortho (C2, C6) and para (C4) to the nitrogen more electrophilic and thus more susceptible to nucleophilic attack.[5][6] This electronic activation is a key factor in Nucleophilic Aromatic Substitution (SNAr) reactions and can also influence the rate of oxidative addition in cross-coupling reactions.[1][5]
In the case of this compound, the C4 position is para to the pyridine nitrogen, making it electronically activated. The C5 position is meta to the nitrogen and thus less electronically activated. The 3-amino group, being an electron-donating group, will also modulate the electron density of the ring, though the pyridine nitrogen's influence is generally more dominant in directing reactivity.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental tools for C-C and C-N bond formation.[2] The rate-determining step in these reactions is typically the oxidative addition of the carbon-halogen bond to the Pd(0) catalyst.[2][4]
Given the lower bond dissociation energy of the C-Br bond (~276 kJ/mol) compared to the C-Cl bond (~339 kJ/mol), the oxidative addition is expected to occur preferentially at the C4-Br position.[2][4] This inherent reactivity difference allows for the selective functionalization of the C4 position under relatively mild conditions, leaving the C5-Cl bond intact for subsequent transformations.[3][7][8]
A. Suzuki-Miyaura Coupling: Selective C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming C(sp²)–C(sp²) bonds.[4][8] For this compound, the reaction will selectively form a new C-C bond at the C4 position.
Data Presentation: Suzuki-Miyaura Coupling
| Position | Halogen | Relative Reactivity | Typical Yield | Rationale |
| C4 | Bromine | Higher | Good to Excellent | Weaker C-Br bond facilitates faster oxidative addition.[2][4] |
| C5 | Chlorine | Lower | Low to None | Stronger C-Cl bond requires harsher conditions for activation.[3][9] |
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C4-Position
This protocol is a representative procedure for the selective arylation at the C4-position.
-
Materials :
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
-
Procedure :
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and potassium carbonate.
-
Add the 1,4-dioxane and water.
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the reaction to 80-90 °C and stir for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
B. Buchwald-Hartwig Amination: Selective C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[10][11] Similar to the Suzuki coupling, the reaction proceeds via an oxidative addition mechanism, and thus, selectivity is governed by the carbon-halogen bond strength.[12] Consequently, the amination will preferentially occur at the C4-Br position.
Data Presentation: Buchwald-Hartwig Amination
| Position | Halogen | Relative Reactivity | Typical Yield | Rationale |
| C4 | Bromine | Higher | Good to Excellent | Preferential oxidative addition at the more labile C-Br bond.[8] |
| C5 | Chlorine | Lower | Low to None | More forcing conditions are required to activate the C-Cl bond.[3] |
Experimental Protocol: Selective Buchwald-Hartwig Amination at the C4-Position
This protocol provides a general method for the selective amination at the C4-position.
-
Materials :
-
This compound (1.0 mmol, 1.0 equiv.)
-
Amine (1.2 mmol, 1.2 equiv.)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
XPhos (0.036 mmol, 3.6 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.)
-
Toluene (10 mL)
-
-
Procedure :
-
To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add toluene, followed by this compound and the desired amine.
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 90-110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualization of Catalytic Cycles
Caption: General catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig reactions.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
In contrast to palladium-catalyzed reactions, the selectivity in SNAr is primarily governed by the electronic properties of the pyridine ring.[7] The reaction proceeds via a Meisenheimer intermediate, and its stability dictates the reaction's feasibility and regioselectivity.[6]
The electron-withdrawing nature of the pyridine nitrogen activates the C2 (ortho) and C4 (para) positions towards nucleophilic attack.[5][6] In this compound, the C4-position is para to the nitrogen, and the C5-position is not directly activated. However, the C5-Cl is ortho to the C4-Br and meta to the C3-amino group. The strong activation at the C4 position makes it susceptible to attack. The halogen that is a better leaving group for SNAr reactions on electron-deficient aromatic rings is typically fluoride, followed by chloride, bromide, and iodide (F > Cl ≈ Br > I), which is the reverse of the trend seen in cross-coupling reactions.[13]
Therefore, in an SNAr reaction, the nucleophile is expected to attack the position most activated by the pyridine nitrogen. While the C4 position is electronically activated, the C-Br bond is a better leaving group than C-Cl in many contexts. However, for SNAr on electron-deficient systems, this trend can be inverted. Given the strong activation at the C4 position (para to N), a nucleophile would preferentially attack this site. However, the leaving group ability (Br vs. Cl) also plays a role. In many cases with pyridines, the position (ortho/para) is the dominant factor. Attack at C4 would displace the bromide. Attack at C5 is less electronically favored. Therefore, SNAr is most likely to occur at the C4-position, displacing the bromide.
Data Presentation: Nucleophilic Aromatic Substitution (SNAr)
| Position | Halogen | Relative Reactivity | Rationale |
| C4 | Bromine | Higher | The C4 position is electronically activated (para to the pyridine nitrogen), stabilizing the Meisenheimer intermediate.[6][13] |
| C5 | Chlorine | Lower | The C5 position is meta to the pyridine nitrogen and is therefore not significantly activated towards nucleophilic attack. |
Experimental Protocol: Nucleophilic Aromatic Substitution at the C4-Position
This protocol describes a general procedure for the substitution of the C4-bromo group with an alkoxide nucleophile.
-
Materials :
-
This compound (1.0 mmol, 1.0 equiv.)
-
Sodium Methoxide (1.5 mmol, 1.5 equiv.)
-
Anhydrous Dimethylformamide (DMF) (10 mL)
-
-
Procedure :
-
To a dry round-bottom flask under an inert atmosphere, add this compound and anhydrous DMF.
-
Add sodium methoxide portion-wise to the stirred solution.
-
Heat the reaction mixture to 60-80 °C and stir for 4-8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualization of Reaction Workflow and Mechanisms
Caption: A generalized workflow for the synthesis and purification of substituted pyridines.
Caption: The SNAr mechanism involves the formation of a stabilized Meisenheimer intermediate.
Conclusion
The selective functionalization of this compound is a clear demonstration of how fundamental principles of organic chemistry can be applied to achieve specific synthetic outcomes.
-
For Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the reactivity is dominated by the carbon-halogen bond strength, leading to preferential reaction at the C4-Bromo position .
-
For Nucleophilic Aromatic Substitution (SNAr) , the reactivity is controlled by the electronic activation from the pyridine nitrogen, also favoring reaction at the C4-Bromo position due to the stabilization of the anionic intermediate.
By understanding these distinct reactivity patterns, researchers can strategically design synthetic routes to access a wide array of novel 4,5-disubstituted 3-aminopyridine derivatives, which are valuable scaffolds in drug discovery and materials science. The choice of reaction conditions, particularly the catalyst and ligand system in cross-coupling reactions, can further refine this selectivity, offering a powerful toolkit for the modern synthetic chemist.
References
-
A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions - Benchchem. 1
-
A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions - Benchchem. 2
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - NIH. 14
-
A Comparative Guide to the Reactivities of 3-Bromo-2-chloropyridine in Key Cross-Coupling and Substitution Reactions - Benchchem. 7
-
C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - ACS Fall 2025. 15
-
C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed. 16
-
A Comparative Guide to Functional Group Tolerance in Cross-Coupling Reactions with 3-Bromo-2-chloropyridine - Benchchem. 8
-
Technical Support Center: Managing C-Br and C-Cl Bond Differential Reactivity - Benchchem. 3
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PubMed Central. 17
-
reactivity of C-Br vs C-Cl bonds in 1-Bromo-3,5-dichlorobenzene - Benchchem. 4
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC - NIH. 5
-
Application Notes and Protocols for Suzuki Coupling Reactions of 2,5-Dichloropyridine - Benchchem. 18
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. 19
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. 9
-
Buchwald–Hartwig amination - Wikipedia.
-
nucleophilic aromatic substitutions - YouTube.
-
8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook.
-
Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI.
-
One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC - NIH.
-
Buchwald-Hartwig Amination - Chemistry LibreTexts.
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?
-
Factors affecting nucleophilic substitution reactions finished d | PDF - Slideshare.
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI.
-
Nucleophilic aromatic substitution - Wikipedia.
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
-
The Suzuki Reaction - Chem 115 Myers.
-
Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchGate.
-
Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - PMC - NIH.
-
PALLADIUM-CATALYZED CARBON-CARBON BOND-FORMING REACTIONS WITH UNACTIVATED ALKYL ELECTROPHILES Alexander Ross Olson Venning A dis - CORE.
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube.
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals.
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - Semantic Scholar.
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A Researcher's Guide to Benchmarking New Catalysts for the Selective Cross-Coupling of 4-Bromo-5-chloropyridin-3-amine
The strategic functionalization of heteroaromatic scaffolds is a cornerstone of modern drug discovery and development. Among these, the pyridine moiety is a privileged structure, integral to a vast array of biologically active molecules.[1] The compound 4-bromo-5-chloropyridin-3-amine represents a particularly valuable, yet challenging, building block. Its utility lies in the two distinct halogen atoms, offering potential for sequential, site-selective cross-coupling reactions to build molecular complexity.
The primary challenge lies in achieving high regioselectivity. The carbon-bromine (C-Br) bond is inherently weaker and thus more susceptible to oxidative addition by a palladium catalyst than the stronger carbon-chlorine (C-Cl) bond.[1] This fundamental difference in bond dissociation energy (C-Br: ~276 kJ/mol vs. C-Cl: ~339 kJ/mol) is the guiding principle for selective functionalization at the C4 position.[1] However, factors such as catalyst choice, ligand architecture, and reaction conditions can influence this selectivity, sometimes leading to undesired side products or double coupling.
This guide provides a comprehensive framework for researchers to systematically benchmark and identify optimal catalysts for the cross-coupling of this compound. We will delve into the rationale behind experimental design, present a detailed protocol for catalyst screening, and offer insights into interpreting the resulting data for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
The Catalytic Landscape: Understanding the Players
Palladium-catalyzed cross-coupling reactions are not monolithic; their success hinges on the synergistic interplay between the palladium precursor and its coordinating ligand. For challenging substrates like dihalogenated pyridines, the choice of ligand is paramount.
-
First-Generation Ligands (e.g., PPh₃): While foundational, simple phosphine ligands like triphenylphosphine often require higher catalyst loadings and harsher conditions, potentially leading to reduced selectivity with multifunctional substrates.
-
Bulky, Electron-Rich Phosphines (Buchwald Ligands): Ligands such as RuPhos, BrettPhos, and XPhos have revolutionized cross-coupling.[2][3] Their steric bulk promotes the formation of monoligated, highly reactive Pd(0) species, while their electron-donating nature facilitates the rate-determining oxidative addition step. These are critical for activating the stronger C-Cl bond if desired, but also for achieving high turnover rates in C-Br couplings under milder conditions.
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form highly stable and active palladium complexes.[4] Their robustness can be advantageous in preventing catalyst decomposition, leading to higher overall yields and catalyst efficiency.
-
Palladium Pre-catalysts: Modern pre-catalysts, where the ligand is already complexed to palladium, offer improved air-stability and ensure a consistent ligand-to-metal ratio, leading to more reproducible results.[2][3]
A Systematic Workflow for Catalyst Benchmarking
To objectively compare catalyst performance, a standardized experimental workflow is essential. This ensures that variations in yield and selectivity are attributable to the catalyst system and not to inconsistencies in the experimental setup.
Caption: A standardized workflow for benchmarking catalyst performance.
Experimental Protocol: Suzuki-Miyaura Coupling Benchmark
This protocol is designed for screening multiple catalyst systems in parallel for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
A panel of palladium pre-catalysts and ligands (e.g., G4-XPhos, G3-RuPhos, Pd₂(dba)₃ + SPhos, Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)
-
Internal standard (e.g., Dodecane)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.2 M solution of this compound in the chosen solvent.
-
Prepare a 0.3 M solution of phenylboronic acid in the same solvent.
-
Prepare a stock solution of the internal standard.
-
-
Reaction Setup (in a glovebox):
-
To an array of labeled 2 mL vials, add 2.0 equivalents of the chosen base (e.g., K₂CO₃).
-
Add the specific palladium pre-catalyst (1-2 mol%) and ligand (if not using a pre-catalyst) to each designated vial.
-
-
Reagent Addition:
-
Add 250 µL of the this compound stock solution (0.05 mmol, 1.0 equiv) to each vial.
-
Add 250 µL of the phenylboronic acid stock solution (0.075 mmol, 1.5 equiv).
-
Add a precise amount of the internal standard.
-
Add enough solvent to bring the total reaction volume to 1.0 mL.
-
-
Reaction Execution:
-
Seal the vials tightly with PTFE-lined caps.
-
Place the vial array in a pre-heated aluminum block on a stirrer plate at a set temperature (e.g., 80 °C or 100 °C).
-
Stir for a predetermined time (e.g., 12 or 24 hours).
-
-
Workup and Analysis:
-
After cooling to room temperature, quench each reaction with 1 mL of water.
-
Extract with 1 mL of ethyl acetate.
-
Vortex thoroughly and centrifuge to separate the layers.
-
Analyze the organic layer by GC-MS or LC-MS to determine the consumption of starting material and the formation of the desired product (4-phenyl-5-chloropyridin-3-amine) and any byproducts (e.g., 5-phenyl-4-bromopyridin-3-amine or di-coupled product).
-
Calculate yield and selectivity based on the internal standard.
-
Data Interpretation and Catalyst Selection
The primary goal is to identify catalysts that provide the highest yield of the C4-coupled product with minimal formation of byproducts.
Table 1: Hypothetical Benchmarking Data for Suzuki-Miyaura Coupling
| Entry | Catalyst (1.5 mol%) | Ligand (3 mol%) | Base | Temp (°C) | Yield of C4-Product (%)[1] | Selectivity (C4:C5)[1] |
| 1 | Pd(PPh₃)₄ | - | K₂CO₃ | 100 | 45 | 90:10 |
| 2 | Pd₂(dba)₃ | XPhos | K₂CO₃ | 80 | 85 | >98:2 |
| 3 | G4-XPhos Pre-catalyst | - | K₂CO₃ | 80 | 92 | >99:1 |
| 4 | Pd₂(dba)₃ | RuPhos | Cs₂CO₃ | 80 | 95 | >99:1 |
| 5 | G3-RuPhos Pre-catalyst | - | Cs₂CO₃ | 80 | 97 | >99:1 |
| 6 | IPr-Pd-PEPPSI | - | K₂CO₃ | 100 | 78 | 95:5 |
From this hypothetical data, the G3-RuPhos pre-catalyst (Entry 5) would be identified as the superior system, offering the highest yield and excellent regioselectivity under relatively mild conditions. The causality here is that advanced, bulky phosphine ligands like RuPhos create a sterically demanding environment around the palladium center, which enhances its reactivity and selectivity for the more accessible C-Br bond.[2][3]
Caption: Catalyst selection logic for different cross-coupling reactions.
Adapting the Benchmark for Other Cross-Coupling Reactions
The same systematic approach can be applied to other important transformations.
Buchwald-Hartwig Amination
For C-N bond formation, the choice of base and catalyst is critical. Strong, non-nucleophilic bases like LiHMDS or NaOtBu are typically required.[3] The amine substrate itself can coordinate to the palladium center, potentially inhibiting catalysis.[3] Therefore, ligands like BrettPhos and RuPhos, which have demonstrated high activity for coupling of (hetero)aryl halides with a wide range of amines, are excellent starting points.[2][3] A benchmark screen would compare these catalyst systems, monitoring for the formation of the desired N⁴-substituted product.
Sonogashira Coupling
This reaction couples terminal alkynes with aryl halides and traditionally uses a dual catalyst system of palladium and a copper(I) salt (e.g., CuI).[5][6] The copper co-catalyst facilitates the formation of a copper-acetylide intermediate, which then transmetalates to the palladium center.[4] When benchmarking for this reaction, one would compare traditional catalysts like Pd(PPh₃)₂Cl₂/CuI with more modern copper-free systems or those employing NHC-palladium complexes, which can offer milder conditions and avoid issues related to copper contamination.[4][7]
Conclusion
While the selective functionalization of this compound presents a nuanced challenge, it is readily addressable through a systematic and logical approach to catalyst selection. The fundamental reactivity difference between the C-Br and C-Cl bonds provides a strong thermodynamic basis for selectivity at the C4 position. By employing a rigorous benchmarking workflow, researchers can move beyond anecdotal evidence and generate robust, quantitative data to compare the performance of both established and novel catalyst systems. Modern, sterically hindered, and electron-rich phosphine ligands, often delivered as air-stable pre-catalysts, represent the current state-of-the-art and should be the primary focus for achieving high-yield, highly selective couplings with this valuable synthetic intermediate. This data-driven approach not only accelerates the optimization of specific synthetic steps but also contributes to a deeper understanding of catalyst behavior in complex chemical environments.
References
- Benchchem. Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines.
- WWJMRD. Recent Advances in the development of Suzuki Miyura Coupling Reactions.
- Thieme. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
- ACS Publications. Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters.
- Wikipedia. Buchwald–Hartwig amination.
- ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
- RSC Publishing. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology.
- PubMed. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines.
-
MDPI. Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross-Coupling Catalysis. Available at: [Link]
- Wikipedia. Sonogashira coupling.
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-
Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]
-
NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. Available at: [Link]
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ChemRxiv. Deciphering Complexity in Pd–Catalyzed Cross-Couplings. Available at: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
- National Institutes of Health. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
- National Institutes of Health. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
- Tokyo Chemical Industry Co., Ltd. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts].
- University of Southampton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6.
- Chemistry LibreTexts. Sonogashira Coupling.
- RSC Publishing. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
- ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 4-Bromo-5-chloropyridin-3-amine
This document provides a detailed operational and disposal framework for 4-Bromo-5-chloropyridin-3-amine, a halogenated pyridine derivative commonly utilized in synthetic chemistry and drug discovery. Given the general lack of extensive, specific toxicological and ecological data for this exact compound, this guide is built upon the principles of chemical hazard assessment based on its structural motifs—a brominated and chlorinated pyridine ring—and data from closely related analogues.[1][2] The procedures outlined herein are designed to ensure the safety of laboratory personnel and maintain environmental integrity.
Part 1: Core Hazard Assessment and Waste Characterization
This compound must be treated as a hazardous substance. Its structure combines a pyridine ring, known for potential toxicity, with bromine and chlorine atoms, classifying it as a halogenated organic compound.[3][4] Such compounds are subject to stringent disposal regulations because their improper treatment, particularly through combustion at inadequate temperatures, can lead to the formation of hazardous byproducts.
The primary hazards, extrapolated from safety data sheets (SDS) of structurally similar compounds like 4-Amino-5-bromo-2-chloropyridine, include acute oral toxicity, skin irritation, and serious eye irritation.[5][6] During thermal decomposition, it can release toxic and corrosive gases, including nitrogen oxides (NOx), carbon oxides (CO, CO2), hydrogen chloride (HCl), and hydrogen bromide (HBr).[2][5]
Table 1: Hazard Profile and Safety Requirements
| Parameter | Description | Source(s) |
| Chemical Class | Halogenated Organic Compound; Pyridine Derivative | [4][7] |
| Known Hazards | Acute toxicity (Oral), Skin Irritant, Serious Eye Irritant | [2][6] |
| UN Number | 2811 | [2][8] |
| Transport Class | 6.1 (Toxic Solid) | [2][8] |
| Primary Disposal Route | Licensed Chemical Incineration with Flue Gas Scrubbing | [1][2] |
| Incompatible Waste | Non-halogenated Organics, Strong Oxidizers, Acids | [7][9] |
| Prohibited Disposal | Sewer/Drain Discharge, Uncontrolled Landfill | [1][2] |
Part 2: Pre-Disposal Operations: Safety and Segregation
Proper handling and segregation at the point of generation are the most critical steps in ensuring a safe disposal pathway. Cross-contamination of waste streams can create unforeseen hazards and complicate the disposal process.
Personal Protective Equipment (PPE)
Before handling the chemical or its waste, personnel must be equipped with the appropriate PPE. The rationale is to create a complete barrier against potential exposure.
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield should be used if there is a risk of splashing.
-
Skin Protection: A flame-resistant lab coat and impervious clothing are necessary.[1] Handle the material with chemical-resistant gloves (e.g., butyl rubber; nitrile gloves may offer limited protection and should be checked for compatibility).[2][9] Always inspect gloves before use and employ proper glove removal technique to avoid skin contact.[2]
-
Respiratory Protection: If handling fine powders or generating aerosols, or if exposure limits are exceeded, a full-face respirator with an appropriate particle filter is required.[1] All respiratory protection must be used in accordance with OSHA's regulations at 29 CFR 1910.134.
Waste Segregation: The Halogenated Waste Stream
As a halogenated organic compound, this compound waste must be segregated from all other waste streams, particularly non-halogenated organic solvents.[7] Co-mingling can disrupt the specific high-temperature incineration process required for halogenated waste.
-
Designate a Waste Container: Use a clearly marked, dedicated hazardous waste container made of a compatible material such as high-density polyethylene (HDPE).[3]
-
Labeling: The container must be labeled "Hazardous Waste - Halogenated Organics" and list the full chemical name: "this compound."[3] The date of first accumulation and relevant hazard pictograms (e.g., skull and crossbones for toxicity) must be visible.
Part 3: Step-by-Step Disposal Protocol
This protocol covers all forms of waste containing this compound.
-
Solid Waste Collection:
-
Collect unused or waste this compound powder directly into the designated halogenated waste container.
-
Contaminated disposable items such as weigh boats, spatulas, and paper towels must also be placed in this container.[3]
-
-
Liquid Waste Collection:
-
Solutions containing this compound should be collected in a separate, dedicated container for halogenated liquid waste.
-
Do not mix with non-halogenated solvent waste.[7]
-
-
Contaminated PPE Disposal:
-
Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste bag that is clearly labeled.[3]
-
-
Container Storage and Management:
-
Final Disposal Pathway:
-
The sole acceptable method for final disposal is through a licensed and approved hazardous waste disposal company.[2][5]
-
The material will be destroyed via controlled chemical incineration. This process utilizes high temperatures and afterburners to ensure complete breakdown of the molecule and employs flue gas scrubbers to neutralize the acidic HCl and HBr gases produced during combustion.[1][2][4]
-
Crucially, do not discharge any amount of this chemical into drains or sewer systems, as its ecological effects are unknown and it can interfere with wastewater treatment processes. [1]
-
Disposal Workflow Diagram
Caption: Decision workflow for the safe disposal of this compound waste.
Part 4: Emergency Procedures for Spills and Exposure
Accidents require immediate and correct responses to mitigate harm.
Accidental Release Measures (Spills)
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[2]
-
Wear Full PPE: Don all required personal protective equipment, including respiratory protection if the material is a dust.[1]
-
Contain Spill: Prevent further spread. For solid spills, carefully sweep up the material without creating dust and place it into the labeled hazardous waste container.[2]
-
Absorb Liquids: For solutions, cover with an inert, non-combustible absorbent material (e.g., vermiculite, sand).
-
Collect Waste: Carefully collect the absorbed material and place it into the sealed, labeled hazardous waste container.[1]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Personnel Exposure and First Aid
Should an exposure occur, take the following immediate actions.[5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][10]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water. If skin irritation occurs, seek medical attention.[1][5]
-
Inhalation: Move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][5]
By adhering to this comprehensive guide, researchers and laboratory professionals can manage and dispose of this compound waste with confidence, ensuring a safe working environment and upholding their commitment to environmental stewardship.
References
-
4-Amino-3-bromo-5-chloropyridine SDS, 159783-78-5 Safety Data Sheets. ECHEMI.
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Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine. Benchchem.
-
Chemical Safety Data Sheet MSDS / SDS - 4-AMINO-5-BROMO-2-CHLOROPYRIDINE. ChemicalBook.
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4-Amino-5-bromo-2-chloropyridine Safety Data Sheet. Thermo Fisher Scientific.
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Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR).
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Pyridine Toxicological Profile. Agency for Toxic Substances and Disease Registry (ATSDR).
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3-Bromo-5-chloro-2-hydroxypyridine Safety Data Sheet. Acros PharmaTech Limited.
-
Pyridine Standard Operating Procedure. Washington State University.
-
Treatment of Pyridine and Pyridine Derivatives Wastewater. Jiangsu Haipu Functional Materials Co.,Ltd.
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Pyridine, 4-chloro-, hydrochloride Safety Data Sheet. Fisher Scientific.
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Hazardous Waste Segregation. Unknown Source.
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Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA).
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Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR.
-
4-Amino-5-bromo-2-chloropyridine Safety Data Sheet. Sigma-Aldrich.
-
3-Amino-5-chloropyridine Safety Data Sheet. Fisher Scientific.
-
5-Bromo-6-chloropyridin-3-amine Safety Data Sheet. ChemicalBook.
-
4-AMINO-5-BROMO-2-CHLOROPYRIDINE SDS, 857730-3 Safety Data Sheets. Echemi.
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A Senior Application Scientist's Guide to the Safe Handling of 4-Bromo-5-chloropyridin-3-amine
As a key intermediate in pharmaceutical and agrochemical synthesis, 4-Bromo-5-chloropyridin-3-amine is a compound that demands meticulous handling and respect for its chemical properties. This guide moves beyond mere procedural lists to provide a framework of understanding, enabling you, the research professional, to work safely and effectively. The protocols herein are designed as a self-validating system, grounded in established safety science, to protect you and ensure the integrity of your work.
Hazard Profile: Understanding the Inherent Risks
This compound is a halogenated aromatic amine, a class of compounds that often presents significant health hazards.[1][2] As a solid, the primary physical risk is the generation of fine dust, which can be easily inhaled or come into contact with skin and eyes.[3] The chemical hazards are intrinsic to its molecular structure.
A summary of its hazard classifications provides a clear imperative for the stringent controls outlined in this guide.
| Hazard Class | GHS Hazard Statement | Rationale and Implication |
| Acute Toxicity, Oral | H301/H302: Toxic or Harmful if swallowed[3][4] | Ingestion can lead to systemic toxicity. This underscores the critical importance of prohibiting eating, drinking, or smoking in the laboratory and practicing rigorous personal hygiene.[4][5] |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin[3] | The compound can be absorbed through the skin, causing systemic effects. This necessitates the use of appropriate chemical-resistant gloves and lab coats.[6][7] |
| Skin Irritation | H315: Causes skin irritation[3][4] | Direct contact can cause local inflammation, redness, and discomfort. Proper glove use and immediate washing after potential contact are essential.[3] |
| Eye Irritation | H319: Causes serious eye irritation[3][4] | Airborne particles or splashes can cause significant damage to the eyes. Chemical splash goggles are mandatory.[3][8] |
| Respiratory Irritation | H335: May cause respiratory irritation[3] | Inhalation of dust can irritate the respiratory tract. All handling of the solid must be performed within a certified chemical fume hood to prevent exposure.[3][6] |
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of PPE is not a matter of preference but a scientifically mandated requirement based on the hazard profile. Each component serves a specific purpose in preventing a route of exposure.
| Protection Type | Specification | Rationale |
| Eye & Face Protection | Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles when handling larger quantities or if there is a significant splash risk.[3][8][9] | Protects against airborne dust particles and accidental splashes that can cause serious eye irritation.[3][10] |
| Hand Protection | Chemical-resistant nitrile gloves. Inspect for tears or holes before each use.[3][6] | Provides a barrier against skin contact, which can cause irritation and harmful systemic effects.[3][10] Use proper glove removal technique to avoid contaminating your hands.[3] |
| Body Protection | A fully-buttoned, long-sleeved laboratory coat.[6][7][11] | Minimizes the risk of accidental skin exposure on the arms and torso from spills or dust. |
| Respiratory Protection | All handling must be conducted in a certified chemical fume hood.[3][6][12] | This engineering control is the primary method for preventing the inhalation of harmful dust and aerosols. A respirator may be required for cleaning large spills, but this requires specialized training and fit-testing.[9][10] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
This protocol provides a comprehensive workflow from preparation to disposal, ensuring safety at every stage.
Step 1: Preparation and Engineering Controls
-
Verify Fume Hood Certification: Before starting, ensure the chemical fume hood has been certified within the last year and is functioning correctly.
-
Clear the Workspace: Keep the fume hood and surrounding area free of unnecessary equipment and clutter to minimize contamination and facilitate easy cleanup.[11]
-
Assemble Materials: Place a plastic-backed absorbent liner on the fume hood surface to contain any minor spills. Have all necessary equipment (spatulas, weigh boats, containers) and waste receptacles ready.
-
Locate Emergency Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.[12]
Step 2: Handling and Weighing the Compound
-
Don PPE: Put on your lab coat, chemical splash goggles, and gloves before handling the primary container.
-
Transport with Care: Keep the container tightly closed when moving it to the fume hood.
-
Minimize Dust Generation: Open the container only inside the fume hood. Handle the solid gently. When transferring or weighing, do not pour the powder from a height. Use a spatula to carefully transfer small amounts.
-
Seal Immediately: Tightly close the primary container as soon as the desired amount has been dispensed.
-
Clean as You Go: Carefully wipe down the spatula and any surfaces inside the hood with a damp cloth to collect any residual dust. Dispose of the cloth in the designated solid waste container.
Step 3: Storage
-
Container Integrity: Ensure the container is tightly sealed to prevent exposure to moisture and air.[3][8]
-
Proper Location: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][6][8] Some suppliers recommend refrigerated storage (2-8 °C).[3]
-
Labeling: All containers must be clearly labeled with the chemical name, concentration, and hazard warnings.[7][11]
Step 4: Spill and Emergency Response
-
Small Spills (inside fume hood):
-
Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[3][8]
-
Skin Contact: Wash the affected area immediately and thoroughly with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[3][8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately for treatment advice.[3][4][9]
-
Step 5: Waste Disposal
-
Solid Waste: All contaminated solid waste, including gloves, weigh paper, and absorbent materials, must be placed in a clearly labeled, sealed hazardous waste container.[3][8]
-
Empty Containers: Contaminated containers should be disposed of as unused product.[3] Do not rinse into the drain.
-
Chemical Waste: Unused or surplus this compound must be disposed of through a licensed disposal company.[3] It may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[3] Never dispose of this chemical down the drain.[3]
Workflow Visualization
The following diagram illustrates the critical decision points and procedural flow for safely handling this compound.
Caption: Safe Handling Workflow for this compound.
By internalizing this comprehensive approach—understanding the risks, utilizing the correct barriers, and adhering to a strict operational protocol—you can confidently and safely leverage the utility of this compound in your research and development endeavors.
References
-
12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]
-
Standard Operating Procedure for Pyridine. Washington State University. [Link]
-
Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]
-
Safe Laboratory Practices in Chemistry. Harvey Mudd College Department of Chemistry. [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. [Link]
-
Working with Chemicals - Prudent Practices in the Laboratory. National Academies Press. [Link]
-
School Chemistry Laboratory Safety Guide. Centers for Disease Control and Prevention (CDC). [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

